molecular formula C7H4Cl2O2 B1603558 2,4-Dichloro-3-hydroxybenzaldehyde CAS No. 56962-13-1

2,4-Dichloro-3-hydroxybenzaldehyde

Cat. No.: B1603558
CAS No.: 56962-13-1
M. Wt: 191.01 g/mol
InChI Key: WJGVQZPOZRUELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H4Cl2O2 and its molecular weight is 191.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGVQZPOZRUELJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608091
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56962-13-1
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56962-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-3-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-3-hydroxybenzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-3-hydroxybenzaldehyde (CAS No. 56962-13-1), a halogenated phenolic aldehyde of significant interest to researchers in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in public literature, this guide consolidates available information and provides expert analysis based on established chemical principles. We will cover its core chemical and physical properties, propose a logical synthetic pathway, delve into its expected spectroscopic signature, discuss its chemical reactivity, and explore its potential applications as a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended to serve as a foundational resource for scientists and professionals engaged in advanced organic synthesis.

Introduction and Compound Identification

This compound is an aromatic organic compound featuring a benzaldehyde core substituted with two chlorine atoms at positions 2 and 4, and a hydroxyl group at position 3.[1][2] This specific arrangement of functional groups—an electron-withdrawing aldehyde, a reactive hydroxyl group, and deactivating but ortho-, para-directing chloro groups—creates a unique electronic and steric profile, making it a valuable building block for complex molecular architectures. Its official Chemical Abstracts Service (CAS) registry number is 56962-13-1 .[2][3]

The presence of multiple reactive sites offers a versatile platform for synthetic transformations. The aldehyde can undergo nucleophilic addition and condensation reactions, the hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution, and the chlorinated benzene ring provides a scaffold for cross-coupling reactions or further functionalization. This guide aims to provide the necessary technical details for researchers to effectively utilize this compound in their synthetic endeavors.

Chemical and Physical Properties

Comprehensive experimental data for this compound is limited. The properties listed below are a combination of data from chemical suppliers and computationally predicted values from reputable databases such as PubChem. It is critical for researchers to experimentally verify these properties for their specific applications.

PropertyValueSource
CAS Number 56962-13-1[2][3]
Molecular Formula C₇H₄Cl₂O₂[2][3]
Molecular Weight 191.01 g/mol [2][3]
IUPAC Name This compound[2]
Appearance Expected to be a solid or crystalline substance[1]
Boiling Point 256.0 ± 35.0 °C (Predicted)[3]
Density 1.547 ± 0.06 g/cm³ (Predicted)[3]
XLogP3 2.6 (Computed)[2]
Polar Surface Area 37.3 Ų (Computed)[2]
Solubility Insoluble in water; likely soluble in polar organic solvents like ethanol, DMSO, and ethyl acetate.Inferred from[4]
InChI Key WJGVQZPOZRUELJ-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=C(C(=C1C=O)Cl)O)Cl[1][2]

Synthesis and Purification

Proposed Synthetic Pathway: Formylation of 2,4-Dichlorophenol

The introduction of a formyl (-CHO) group onto the 2,4-dichlorophenol ring is the most direct method for synthesizing the target compound. The hydroxyl group is an activating, ortho-, para-director. Since the para-position (C4) and one ortho-position (C2) are already occupied by chlorine atoms, the formylation is expected to be directed to the other available ortho-position (C6) and the meta-position (C3 and C5). Steric hindrance from the adjacent chlorine at C2 may favor substitution at C5 or C3. Directing the formyl group specifically to the C3 position to yield the desired product would likely require specific reaction conditions to overcome the directing effects of the substituents.

Two classical methods are suitable for this transformation: the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction .

G cluster_start Starting Material cluster_reagents Formylation Reagents cluster_product Product 2_4_Dichlorophenol 2,4-Dichlorophenol Reimer_Tiemann 1. CHCl₃, NaOH 2. H₃O⁺ 2_4_Dichlorophenol->Reimer_Tiemann Reimer-Tiemann Pathway Vilsmeier_Haack 1. POCl₃, DMF 2. H₂O 2_4_Dichlorophenol->Vilsmeier_Haack Vilsmeier-Haack Pathway Target This compound Reimer_Tiemann->Target Vilsmeier_Haack->Target

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Generalized Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. The reactive intermediate is dichlorocarbene (:CCl₂). While this reaction typically favors the ortho-position, substitution at other positions can occur, and a mixture of isomers is common.

Disclaimer: This is a generalized protocol adapted for this specific synthesis and must be optimized for safety and yield.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dichlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (4-6 eq).

  • Heating: Heat the mixture to 60-70 °C with vigorous stirring to form the sodium phenoxide salt.

  • Addition of Chloroform: Add chloroform (1.5-3.0 eq) dropwise via the dropping funnel over 1-2 hours. An exothermic reaction may occur, and the temperature should be carefully controlled.

  • Reflux: After the addition is complete, maintain the reaction mixture at reflux for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove excess chloroform by distillation. Acidify the remaining aqueous solution with dilute hydrochloric acid or sulfuric acid until it is acidic (pH ~2-3).

  • Extraction: Extract the product from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product will likely be a mixture of isomers and unreacted starting material. Purification via column chromatography on silica gel is necessary to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely available. The following analysis is based on established principles of spectroscopy and provides an expected characterization profile for researchers to validate their synthesized material.

TechniqueExpected Features
¹H NMR ~10.0-10.5 ppm (singlet, 1H): Aldehyde proton (-CHO).~7.0-7.8 ppm (doublet, 1H): Aromatic proton H-6.~6.8-7.5 ppm (doublet, 1H): Aromatic proton H-5.~5.0-6.0 ppm (broad singlet, 1H): Phenolic proton (-OH), position is solvent-dependent and may exchange with D₂O. The chemical shifts of aromatic protons are influenced by the combined electronic effects of the Cl, OH, and CHO groups.
¹³C NMR ~190-195 ppm: Aldehyde carbonyl carbon (C=O).~150-160 ppm: Carbon bearing the -OH group (C3).~120-140 ppm: Aromatic carbons, including those bearing the -Cl groups (C2, C4) and the aldehyde (C1).~115-130 ppm: Aromatic carbons C5 and C6.
FT-IR (cm⁻¹) ~3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.~2800-2900 & ~2700-2800: C-H stretching of the aldehyde (Fermi resonance doublet).~1670-1700 (strong): C=O stretching of the aromatic aldehyde.~1550-1600 & ~1450-1500: C=C stretching of the aromatic ring.~1200-1300: C-O stretching of the phenol.~700-850: C-Cl stretching.
Mass Spec. (EI) Molecular Ion (M⁺): Expected at m/z 190, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).Major Fragments: Loss of H• (m/z 189), loss of CO (m/z 162), and loss of Cl• (m/z 155).

Chemical Reactivity and Applications

This compound is a valuable intermediate precisely because of its trifunctional nature. Its reactivity profile allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecules.

Key Reaction Pathways
  • Reactions of the Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo reactions such as Wittig olefination, reductive amination to form benzylamines, oxidation to a carboxylic acid, and reduction to a benzyl alcohol.

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to form ethers and esters, respectively. This is often a crucial first step to protect the hydroxyl group before performing reactions on other parts of the molecule.

  • Electrophilic Aromatic Substitution: The benzene ring is generally deactivated due to the presence of two chlorine atoms and an aldehyde group. However, the powerful activating effect of the hydroxyl group can still facilitate further substitution, likely directed to the C-5 position.

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Agrochemicals

While specific blockbuster drugs citing this exact intermediate are not prominent in public records, its structural motifs are highly relevant. Halogenated phenolic compounds are a cornerstone of medicinal chemistry and agrochemical science.

  • Pharmaceutical Intermediate: The molecule serves as a precursor for more complex structures.[1] The dichlorinated phenyl ring is a common feature in many bioactive molecules, providing lipophilicity and metabolic stability. The hydroxyl and aldehyde groups are handles for building out structures that can interact with biological targets such as enzymes and receptors.

  • Agrochemical Synthesis: Similar to pharmaceuticals, the synthesis of novel fungicides, herbicides, and pesticides often involves halogenated aromatic intermediates. The reactivity of this compound makes it suitable for creating libraries of new potential agrochemicals for screening.

  • Material Science: Phenolic aldehydes can be used in the synthesis of polymers and resins with specific properties such as thermal resistance and flame retardancy, which are enhanced by the presence of chlorine atoms.

Safety and Handling

As a laboratory chemical whose toxicological properties have not been fully investigated, this compound should be handled with care, following standard laboratory safety procedures.

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid Measures:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound (CAS: 56962-13-1) is a chemical intermediate with significant potential for synthetic applications. Despite the current scarcity of comprehensive experimental data, its structural features suggest a rich and versatile chemistry. By understanding its probable synthetic routes, predicted spectroscopic characteristics, and key reactivity pathways, researchers are better equipped to leverage this compound as a building block for novel and complex molecules in drug discovery, agrochemical development, and materials science. As with any lesser-known compound, thorough analytical characterization and careful handling are paramount for successful and safe research.

References

physical and chemical properties of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,4-Dichloro-3-hydroxybenzaldehyde for Advanced Research

Foreword: Unveiling a Versatile Chemical Intermediate

This compound is a polysubstituted aromatic aldehyde, a class of compounds that serves as a cornerstone in synthetic chemistry. Its true value lies not in its end-use but in its potential as a highly versatile precursor. The strategic placement of chloro, hydroxyl, and formyl groups on the benzene ring provides multiple reactive sites, making it an attractive building block for constructing complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a unique scaffold to develop novel pharmaceuticals, agrochemicals, and specialty polymers. This guide provides a detailed exploration of its core properties, reactivity, and practical applications, grounded in established chemical principles.

Section 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters dictate its solubility, stability, and reactivity, influencing everything from reaction conditions to purification methods.

Identity and Structural Descriptors
  • IUPAC Name: this compound[1]

  • CAS Number: 56962-13-1[1][2][3]

  • Molecular Formula: C₇H₄Cl₂O₂[1][2]

  • SMILES: C1=CC(=C(C(=C1C=O)Cl)O)Cl[1]

  • InChI: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H[1]

  • InChIKey: WJGVQZPOZRUELJ-UHFFFAOYSA-N[1]

Tabulated Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound. Predicted values are common for specialized reagents where extensive physical property testing has not been published.

PropertyValueSource
Molecular Weight 191.01 g/mol [1][2]
Exact Mass 189.9588348 Da[1]
Appearance Solid (form)
Boiling Point 256.0 ± 35.0 °C (Predicted)[2]
Density 1.547 ± 0.06 g/cm³ (Predicted)[2]
Topological Polar Surface Area 37.3 Ų[1]

Section 2: Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is defined by the reactivity of its three key functional groups: the aldehyde, the phenolic hydroxyl, and the dichlorinated aromatic ring. The interplay of their electronic effects governs the molecule's behavior in chemical transformations.

  • Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the ring to electrophilic substitution but is itself a prime site for nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or serve as an electrophile in condensation reactions (e.g., Knoevenagel, Wittig).

  • Hydroxyl Group (-OH): The phenolic hydroxyl is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile for ether synthesis (e.g., Williamson ether synthesis). It also strongly directs electrophilic aromatic substitution to the ortho and para positions, though this is sterically hindered and electronically counteracted by the other groups.

  • Aromatic Ring (C₆H₂Cl₂-): The two chlorine atoms and the aldehyde group are strong deactivating groups, making electrophilic aromatic substitution challenging. Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups.

G cluster_molecule Reactivity Sites of this compound mol C₇H₄Cl₂O₂ aldehyde Aldehyde Group (Nucleophilic Addition, Oxidation, Reduction) mol->aldehyde C=O hydroxyl Hydroxyl Group (Acylation, Alkylation, Deprotonation) mol->hydroxyl -OH ring Aromatic Ring (Nucleophilic Aromatic Substitution) mol->ring Ar-Cl

Caption: Key reactive centers on the this compound molecule.

Section 3: Applications in Drug Discovery and Agrochemicals

While specific applications of this exact isomer are not extensively documented, its structural motifs are prevalent in biologically active molecules. Dichlorinated phenolic compounds are known intermediates in the synthesis of various agents. For instance, related structures are leveraged in creating anti-inflammatory and antimicrobial agents.[4]

The rationale for its utility is clear:

  • Scaffold for Derivatization: The aldehyde provides a reactive handle to link the molecule to other pharmacophores or to build out complex side chains.

  • Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability—a critical factor in drug design. They can also block sites of metabolism, potentially increasing the half-life of a drug candidate.

  • Hydrogen Bonding: The hydroxyl and aldehyde oxygen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets like enzyme active sites.

Section 4: Synthesis Strategies

The synthesis of substituted hydroxybenzaldehydes often involves formylation of a corresponding phenol. A plausible and common strategy is the Reimer-Tiemann reaction or a related formylation method.

A hypothetical, yet chemically sound, pathway would start from 2,6-dichlorophenol. The hydroxyl group would first be protected to prevent side reactions, followed by ortho-formylation, and finally deprotection to yield the target compound.

G start 2,6-Dichlorophenol (Starting Material) protect Step 1: Protection of Hydroxyl Group (e.g., with a methyl ether) start->protect Protection formyl Step 2: Ortho-Formylation (e.g., Vilsmeier-Haack or Duff Reaction) protect->formyl Formylation deprotect Step 3: Deprotection (Cleavage of the protecting group) formyl->deprotect Deprotection product This compound (Final Product) deprotect->product

Caption: A plausible synthetic workflow for this compound.

Section 5: Safety, Handling, and Storage

As with any reactive chemical, proper handling is paramount to ensure laboratory safety. The available Safety Data Sheets (SDS) for this compound and structurally similar ones provide clear guidance.

Hazard Identification

Based on GHS classifications for this and related chemicals, this compound is considered hazardous.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6]

Recommended Handling Protocol

Objective: To safely handle and weigh this compound powder, minimizing exposure.

Methodology:

  • Engineering Controls: Conduct all handling within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Wear a standard laboratory coat, fully buttoned.

    • Use chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Wear safety glasses with side shields or chemical splash goggles.

  • Dispensing:

    • Use a spatula to carefully transfer the solid from the storage container to a weighing vessel.

    • Avoid generating dust. If the material is fine, consider using a balance with a draft shield.

    • Close the container tightly immediately after use.

  • Spill & Waste Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

    • Do not let the product enter drains. Dispose of waste according to local, state, and federal regulations.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Storage Conditions

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[5] For sensitive compounds like this, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation.

References

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of 2,4-dichloro-3-hydroxybenzaldehyde (C₇H₄Cl₂O₂), a substituted aromatic aldehyde of interest in synthetic chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology, emphasizing the synergistic interplay between various spectroscopic and spectrometric methods. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical approach to the structural characterization of complex organic molecules.

Introduction: The Imperative of Unambiguous Characterization

The precise structural determination of a molecule is the bedrock upon which all subsequent research and development activities are built. In the context of drug discovery and materials science, even minor ambiguities in substitution patterns on an aromatic ring can lead to vastly different biological activities or material properties. This compound presents a compelling case for a multi-faceted analytical approach. The presence of three distinct functional groups—an aldehyde, a hydroxyl group, and two chlorine atoms—on a benzene ring necessitates a careful and systematic elucidation strategy to confirm the specific isomeric arrangement.

The potential for multiple isomers, such as 3,5-dichloro-2-hydroxybenzaldehyde or 2,4-dichloro-5-hydroxybenzaldehyde, underscores the need for a rigorous analytical workflow.[2][3][4] This guide will demonstrate how a logical sequence of modern analytical techniques can be employed to definitively confirm the structure of the title compound.

Foundational Analysis: Mass Spectrometry

The initial step in the characterization of an unknown compound is typically the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expected Mass Spectrometric Data

The molecular formula of this compound is C₇H₄Cl₂O₂.[1][5] The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a predictable pattern for the molecular ion peak (M) and its associated isotopic peaks (M+2, M+4).

Ion Expected m/z (Monoisotopic) Relative Intensity
[M]⁺ (C₇H₄³⁵Cl₂O₂)189.959100%
[M+2]⁺ (C₇H₄³⁵Cl³⁷ClO₂)191.956~65%
[M+4]⁺ (C₇H₄³⁷Cl₂O₂)193.953~10%
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis Mode: Operate in both positive and negative ion modes to maximize the chances of observing the molecular ion.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion cluster and compare the observed m/z values and isotopic pattern with the theoretical values for C₇H₄Cl₂O₂.

    • Utilize the high-resolution data to confirm the elemental composition.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For this compound, IR spectroscopy will provide evidence for the presence of the hydroxyl (-OH), aldehyde (-CHO), and aromatic (C=C) functionalities.

Expected IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹) Description
O-H Stretch3100-3300Broad, indicative of hydrogen bonding.[6]
C-H Stretch (Aromatic)3000-3100Sharp peaks.
C-H Stretch (Aldehyde)2700-2900Two characteristic peaks (Fermi resonance).[6]
C=O Stretch (Aldehyde)1660-1680Strong, sharp peak. Conjugation with the aromatic ring and the presence of an ortho-hydroxyl group can influence this frequency.[2]
C=C Stretch (Aromatic)1450-1600Multiple sharp peaks.
C-O Stretch (Phenolic)1200-1300Strong peak.
C-Cl Stretch700-800Can be complex and overlap with other vibrations.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments is essential for the definitive assignment of the this compound structure.[7]

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals for the two aromatic protons, the aldehyde proton, and the hydroxyl proton.

Expected ¹H NMR Data (in DMSO-d₆):

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)~9.8-10.2Singlet (s)-1H
Aromatic (H-6)~7.6-7.8Doublet (d)~8-91H
Aromatic (H-5)~7.2-7.4Doublet (d)~8-91H
Hydroxyl (-OH)~10.5-11.5Broad Singlet (br s)-1H

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment.

Expected ¹³C NMR Data (in DMSO-d₆):

Carbon Expected Chemical Shift (δ, ppm)
Aldehyde (C=O)~188-192
C-3 (C-OH)~150-155
C-1 (C-CHO)~130-135
C-5~128-132
C-6~125-129
C-4 (C-Cl)~122-126
C-2 (C-Cl)~120-124
2D NMR Spectroscopy: Establishing Connectivity

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the connectivity of the atoms.

  • COSY: Will show a correlation between the two aromatic protons (H-5 and H-6), confirming their adjacent positions.

  • HMBC: Will reveal long-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

    • The aldehyde proton (-CHO) to C-1, C-2, and C-6.

    • H-5 to C-1, C-3, and C-4.

    • H-6 to C-1, C-2, and C-4.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D COSY and HMBC spectra.

  • Data Processing and Analysis: Process the spectra using appropriate software and assign all proton and carbon signals based on their chemical shifts, multiplicities, and 2D correlations.

Definitive Structure Confirmation: X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides very strong evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state.[2][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Analysis: The resulting crystal structure will provide precise bond lengths, bond angles, and the unequivocal connectivity of all atoms, confirming the 2,4-dichloro-3-hydroxy substitution pattern.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the various analytical techniques.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_initial_analysis Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Definitive Confirmation cluster_conclusion Conclusion SynthesizedCompound Synthesized Compound MS Mass Spectrometry (HRMS) SynthesizedCompound->MS Molecular Formula & Isotopic Pattern IR IR Spectroscopy MS->IR Functional Groups Present? NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Detailed Connectivity Xray X-ray Crystallography NMR->Xray Final Confirmation FinalStructure Elucidated Structure: This compound NMR->FinalStructure Xray->FinalStructure

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound is a prime example of the power of a multi-technique analytical approach. By systematically employing mass spectrometry, infrared spectroscopy, a suite of NMR experiments, and, when possible, single-crystal X-ray crystallography, researchers can achieve an unambiguous and self-validated structural assignment. This rigorous approach is fundamental to ensuring the integrity and reproducibility of scientific research and is an essential component of the drug development pipeline. The methodologies and logical workflow presented in this guide provide a robust framework for the characterization of this and other similarly complex organic molecules.

References

A Technical Guide to 2,4-Dichloro-3-hydroxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-hydroxybenzaldehyde, a halogenated aromatic aldehyde of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The document delineates the molecule's fundamental chemical and physical properties, proposes a detailed and logically-grounded synthetic pathway, and explores its potential applications as a versatile intermediate in the development of novel therapeutic agents and other high-value chemical entities. With a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of 191.01 g/mol , this compound's unique substitution pattern—featuring chloro, hydroxyl, and aldehyde functional groups—makes it a valuable building block for complex molecular architectures.[1][2][3] This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific chemical entity.

Chemical Identity and Properties

A precise understanding of a compound's identity and physicochemical properties is foundational to its application in any research or development context.

Nomenclature and Structural Identifiers
  • IUPAC Name: this compound[3]

  • CAS Number: 56962-13-1[1][2][3][4]

  • Molecular Formula: C₇H₄Cl₂O₂[1][2][3]

  • Synonyms: 3-hydroxy-2,4-dichlorobenzaldehyde, 2,4-Dichloro-3-hydroxy-benzaldehyde[3]

  • Canonical SMILES: C1=CC(=C(C(=C1C=O)Cl)O)Cl[3]

  • InChI: InChI=1S/C7H4Cl2O2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-3,11H[3]

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound. These parameters are critical for predicting its behavior in solvent systems, its potential for extraction and purification, and its thermal stability.

PropertyValueSource
Molecular Weight 191.01 g/mol [2][3][5][6]
Density (Predicted) 1.547 ± 0.06 g/cm³[2]
Boiling Point (Predicted) 256.0 ± 35.0 °C[2]
Form Solid[6]

Proposed Synthetic Route: Formylation of 2,6-Dichlorophenol

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a robust and logical pathway can be proposed based on well-established organic chemistry principles. The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, serves as an excellent foundational methodology.[7]

Rationale for Method Selection

The Reimer-Tiemann reaction is chosen for its directness in introducing a formyl (-CHO) group onto a phenol ring. The reaction utilizes chloroform (CHCl₃) and a strong base, typically sodium hydroxide (NaOH). The causality is as follows: the base deprotonates the phenol to form a highly activated phenoxide ion, which is significantly more susceptible to electrophilic attack. Simultaneously, the base reacts with chloroform to generate dichlorocarbene (:CCl₂), a potent electrophile. The electron-rich phenoxide ring then attacks the dichlorocarbene, leading to the formation of the aldehyde after hydrolysis. This method is well-documented for halogenated phenols and represents a reliable approach.[7]

Detailed Experimental Protocol

This protocol is a self-validating system, including steps for reaction, isolation, and purification, culminating in a product that can be verified analytically.

Materials:

  • 2,6-Dichlorophenol

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Hydrochloric Acid (HCl), 6 M

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Deionized Water

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve 1.0 mole of sodium hydroxide in 300 mL of deionized water.

  • Phenoxide Formation: Warm the solution to 60°C and add 0.25 moles of 2,6-dichlorophenol. Stir until the phenol is completely dissolved, forming the sodium phenoxide salt.

  • Dichlorocarbene Generation & Reaction: Slowly add 0.3 moles of chloroform dropwise via the addition funnel over a period of 60 minutes, maintaining the reaction temperature at 60-65°C. The reaction is exothermic; control the addition rate to prevent overheating.

  • Reaction Completion: After the addition is complete, continue stirring at 65°C for an additional 3 hours to ensure the reaction goes to completion.

  • Workup - Chloroform Removal: Increase the temperature to distill off the excess chloroform.

  • Acidification: Cool the reaction mixture in an ice bath to below 10°C. Carefully acidify the mixture to pH ~2 by slowly adding 6 M hydrochloric acid. This step protonates the phenoxide and hydrolyzes the dichloromethyl intermediate to the aldehyde. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers and wash with brine (1 x 100 mL). Dry the ethereal solution over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield a crude oil or solid.

  • Crystallization: Recrystallize the crude product from a hot hexane/ethyl acetate mixture to yield pure this compound.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Workup & Isolation cluster_purification Purification & Validation start Start: Dissolve NaOH in Water add_phenol Add 2,6-Dichlorophenol (Formation of Phenoxide) start->add_phenol add_chloroform Dropwise Addition of Chloroform (Dichlorocarbene Generation) add_phenol->add_chloroform Heat to 60°C reflux Stir at 65°C for 3h (Reaction Completion) add_chloroform->reflux distill Distill Excess Chloroform reflux->distill acidify Acidify with HCl distill->acidify extract Extract with Diethyl Ether acidify->extract dry Dry Organic Layer (MgSO4) extract->dry evaporate Evaporate Solvent dry->evaporate crystallize Recrystallize from Hexane evaporate->crystallize end_product Final Product: This compound crystallize->end_product

Caption: Proposed workflow for the synthesis of this compound.

Anticipated Spectroscopic Characterization

  • ¹H NMR: The spectrum in CDCl₃ would be expected to show:

    • A singlet for the aldehyde proton (-CHO) between δ 9.5-10.5 ppm.

    • A singlet for the hydroxyl proton (-OH), which may be broad and variable in chemical shift (typically δ 5-8 ppm).

    • Two doublets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two aromatic protons, showing coupling to each other.

  • ¹³C NMR: The spectrum would feature 7 distinct carbon signals:

    • An aldehyde carbonyl carbon signal around δ 190-200 ppm.

    • Aromatic carbons attached to oxygen and chlorine atoms would be downfield (δ 140-160 ppm).

    • Aromatic carbons bearing hydrogen atoms would appear further upfield (δ 115-130 ppm).

  • IR Spectroscopy:

    • A strong, sharp carbonyl (C=O) stretch for the aldehyde at approximately 1680-1700 cm⁻¹.

    • A broad O-H stretching band from the hydroxyl group, typically centered around 3200-3400 cm⁻¹.

    • Aromatic C-H stretching just above 3000 cm⁻¹.

    • C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Applications in Research and Development

The true value of this compound lies in its utility as a chemical intermediate. The strategic placement of its three functional groups allows for sequential and site-selective reactions, making it a powerful precursor for more complex molecules.

Core Utility as a Synthetic Intermediate

This compound is a valuable building block in medicinal and agricultural chemistry. Related dichlorinated hydroxybenzaldehydes are leveraged in the synthesis of biologically active molecules, including anti-inflammatory and antimicrobial agents.[8] Its functional groups serve as handles for further chemical modification, such as nucleophilic substitutions, condensation reactions, and the formation of ethers or esters.[8]

Potential in Medicinal Chemistry

Isomers and related structures of dichlorinated salicylaldehydes have shown promise in drug discovery. For instance, 4,6-Dichlorosalicylaldehyde is a known precursor for synthesizing indazole derivatives that exhibit antibacterial activity through the inhibition of DNA gyrase B.[5] This suggests that this compound could serve as a key starting material for novel antibiotics targeting similar pathways.

Role in Agrochemical Synthesis

The compound is also a candidate for the development of new agrochemicals. Its structure can be incorporated into larger molecules to formulate novel herbicides and fungicides, contributing to enhanced crop protection.[8]

Logical Role as a Chemical Precursor

G cluster_pathways Synthetic Derivatization Pathways cluster_scaffolds Resulting Bioactive Scaffolds cluster_applications Target Applications start 2,4-Dichloro-3- hydroxybenzaldehyde p1 Condensation Rxn (e.g., with Hydrazine) start->p1 p2 Etherification of Phenolic -OH start->p2 p3 Oxidation/Reduction of Aldehyde start->p3 s1 Heterocycles (e.g., Indazoles, Schiff bases) p1->s1 s2 Modified Phenyl Ethers p2->s2 s3 Carboxylic Acids / Benzyl Alcohols p3->s3 a1 DNA Gyrase Inhibitors (Antibacterial) s1->a1 a2 Anti-inflammatory Agents s1->a2 a3 Fungicides / Herbicides s2->a3

Caption: Role of the title compound as a precursor to bioactive scaffolds.

Conclusion

This compound is a specialized chemical compound with significant potential as a foundational element in synthetic chemistry. Its defined molecular structure and physicochemical properties, combined with a feasible synthetic route, position it as a valuable intermediate for researchers in drug discovery and agrochemical development. The strategic insights provided in this guide aim to facilitate its effective utilization in advanced scientific applications.

References

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4-Dichloro-3-hydroxybenzaldehyde, a significant intermediate in the synthesis of various fine chemicals and pharmaceutical agents. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and comparative data from structurally similar compounds to provide a robust, predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic profile of this compound for identification, purity assessment, and quality control.

Introduction to this compound

This compound, with the chemical formula C₇H₄Cl₂O₂, is a substituted aromatic aldehyde.[1] Its molecular structure, featuring a benzaldehyde core with two chlorine atoms and a hydroxyl group, dictates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint. The strategic placement of these functional groups influences the chemical shifts of the aromatic protons and carbons, the vibrational frequencies of the bonds, and the fragmentation patterns upon ionization. Understanding these spectroscopic features is paramount for confirming its synthesis and for its application in further chemical transformations.

Chemical Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of substituent effects on the benzene ring, with reference to data for similar compounds such as 2,3-dihydroxybenzaldehyde and various chlorohydroxybenzaldehydes.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aldehydic proton, the hydroxyl proton, and the two aromatic protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~10.2Singlet1HAldehyde (-CHO)The aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group.
~7.6Doublet1HAromatic (H-6)This proton is ortho to a chlorine atom and meta to the aldehyde group, leading to a downfield shift. It will be coupled to H-5.
~7.2Doublet1HAromatic (H-5)This proton is ortho to a chlorine atom and will be coupled to H-6.
~5.9Broad Singlet1HHydroxyl (-OH)The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration. It is expected to be a broad signal due to potential hydrogen bonding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~190C=OThe aldehydic carbonyl carbon is characteristically found in this downfield region.
~150C-OHThe carbon attached to the hydroxyl group is deshielded.
~135C-ClThe carbons attached to chlorine atoms are deshielded due to the electronegativity of chlorine.
~130C-HAromatic methine carbons.
~125C-CHOThe carbon to which the aldehyde group is attached.
~120C-HAromatic methine carbons.
~115C-ClThe carbons attached to chlorine atoms are deshielded due to the electronegativity of chlorine.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands for this compound are summarized below, with comparisons to related dihydroxybenzaldehydes and chlorobenzaldehydes.[4][5]

Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
3400-3200BroadO-H stretchThe broadness of the peak is indicative of hydrogen bonding.
~1670StrongC=O stretch (aldehyde)The carbonyl stretch is a strong, characteristic absorption. Its position is influenced by conjugation with the aromatic ring.
1600-1450Medium-StrongC=C stretch (aromatic)These absorptions are characteristic of the aromatic ring.
~1250MediumC-O stretch (phenol)The stretching vibration of the carbon-oxygen single bond of the phenol.
800-600StrongC-Cl stretchThe carbon-chlorine stretching vibrations typically appear in this region.

G cluster_0 Key Functional Group Vibrations Molecule Molecule IR_Spectrometer IR_Spectrometer Molecule->IR_Spectrometer Interaction with IR radiation Vibrational_Transitions Vibrational_Transitions IR_Spectrometer->Vibrational_Transitions Measures absorption Spectrum Spectrum Vibrational_Transitions->Spectrum Produces O-H_stretch O-H_stretch Spectrum->O-H_stretch C=O_stretch C=O_stretch Spectrum->C=O_stretch C=C_stretch C=C_stretch Spectrum->C=C_stretch C-Cl_stretch C-Cl_stretch Spectrum->C-Cl_stretch

Caption: Workflow for obtaining and interpreting an IR spectrum.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind a few milligrams of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (190.96 g/mol for the most abundant isotopes ¹²C, ¹H, ¹⁶O, ³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments. The M, M+2, and M+4 peaks will appear in an approximate ratio of 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Patterns:

    • Loss of H·: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen radical.

    • Loss of CO: A peak at [M-28]⁺ due to the loss of carbon monoxide from the aldehyde group.

    • Loss of Cl·: Peaks corresponding to the loss of one or both chlorine atoms.

Predicted m/z Proposed Fragment
190, 192, 194[C₇H₄Cl₂O₂]⁺ (Molecular Ion)
189, 191, 193[C₇H₃Cl₂O₂]⁺
162, 164, 166[C₆H₃Cl₂O]⁺
155, 157[C₇H₄ClO₂]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or introduced directly for Electron Ionization (EI).

  • Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers and scientists can more effectively identify and characterize this compound in their synthetic and analytical workflows. The provided theoretical framework, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource in the absence of readily available experimental spectra.

References

synthesis and characterization of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-3-hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal substituted phenolic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both electron-withdrawing chloro groups and an electron-donating hydroxyl group, makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic routes to this compound, with a detailed focus on the Duff reaction, which has proven particularly effective for this substrate. Furthermore, it establishes a robust framework for the structural and analytical characterization of the final product using modern spectroscopic techniques, ensuring the compound's identity and purity for downstream applications.

Introduction: Significance of this compound

Substituted benzaldehydes are fundamental precursors in the pharmaceutical and fine chemical industries.[1][2] The specific arrangement of functional groups on the aromatic ring dictates the molecule's reactivity and its suitability for building more complex scaffolds. This compound is of particular interest due to the ortho-positioning of the aldehyde to the hydroxyl group, which allows for the formation of stable intramolecular hydrogen bonds and participation in cyclization and condensation reactions to form heterocyclic systems. The presence of two chlorine atoms enhances the molecule's lipophilicity and can modulate the biological activity of its derivatives. This guide offers an expert-level perspective on its synthesis and rigorous characterization.

Synthetic Methodologies: A Comparative Analysis

The introduction of a formyl (-CHO) group onto a phenol ring, known as formylation, is a cornerstone of aromatic chemistry. For a substrate like 2,4-dichlorophenol, several classical named reactions are theoretically applicable. The choice of method is critical and depends on factors such as substrate reactivity, desired regioselectivity, yield, and operational safety.

  • Reimer-Tiemann Reaction : This method involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[3] The reaction proceeds through the generation of a highly reactive dichlorocarbene (:CCl₂) intermediate.[4][5] While a foundational method, it can suffer from moderate yields and the formation of by-products. The reaction is typically conducted in a biphasic system and requires heating.[6][7]

  • Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[8][9] It is a powerful and versatile method, but the Vilsmeier reagent is a weaker electrophile than the intermediates in other formylation reactions, making it most suitable for highly activated substrates.[10]

  • Duff Reaction : The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as glycerol-boric acid or trifluoroacetic acid.[11][12] This method is particularly advantageous for the ortho-formylation of phenols and has been shown to be successful for substrates like 2,4-dichlorophenol, where other methods may be less effective.[13] The reaction mechanism involves the formation of an iminium ion electrophile from HMTA, which attacks the electron-rich phenol ring.[14]

Causality Behind Method Selection

For 2,4-dichlorophenol, the Duff reaction presents a superior choice. The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the phenol ring, making it less reactive towards weaker electrophiles. The Reimer-Tiemann reaction can be challenging to control with such substrates. The Duff reaction, however, has been specifically cited as being quite successful for 2,4-dichlorophenol, offering better yields and a more straightforward procedure compared to the Reimer-Tiemann reaction.[13] It avoids the use of chloroform and strong bases in a biphasic system, simplifying the experimental setup and workup.

Parameter Reimer-Tiemann Reaction Vilsmeier-Haack Reaction Duff Reaction
Formylating Agent Chloroform (CHCl₃)Vilsmeier Reagent (e.g., DMF/POCl₃)Hexamethylenetetramine (HMTA)
Key Reagents Strong base (e.g., NaOH)POCl₃, SOCl₂, etc.Acid (Glyceroboric, TFA)
Reactive Species Dichlorocarbene (:CCl₂)Chloroiminium saltIminium ion
Typical Conditions Biphasic, heated (e.g., 60-70°C)Anhydrous, 0°C to 80°CAnhydrous, heated (e.g., 150-160°C)
Selectivity Primarily ortho-formylationInfluenced by sterics and electronicsPrimarily ortho-formylation[15]
Advantages Classic, well-documentedBroad substrate scope for activated ringsEffective for less reactive phenols, good yields[13]
Disadvantages Moderate yields, by-productsRequires activated substratesHigh temperatures required

Synthesis via the Duff Reaction: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2,4-dichlorophenol, grounded in the principles of the Duff reaction.[13]

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are the in-situ generation of an electrophilic iminium species from HMTA, which then attacks the activated ortho-position of the 2,4-dichlorophenol ring. Subsequent hydrolysis liberates the final aldehyde product.

G cluster_start Starting Materials 2,4-Dichlorophenol 2,4-Dichlorophenol Reaction_Vessel Glyceroboric Acid (Glycerol + Boric Acid) Heat (150-160°C) 2,4-Dichlorophenol->Reaction_Vessel HMTA Hexamethylenetetramine (HMTA) HMTA->Reaction_Vessel Iminium_Intermediate Formation of Electrophilic Iminium Ion Reaction_Vessel->Iminium_Intermediate Step 1 EAS Electrophilic Aromatic Substitution at C3 Iminium_Intermediate->EAS Step 2 Hydrolysis Acidic Hydrolysis (dil. H₂SO₄) EAS->Hydrolysis Step 3 Product This compound Hydrolysis->Product Purification Isolation & Purification (Steam Distillation / Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Synthetic pathway for this compound via the Duff Reaction.

Experimental Protocol

Reagents and Materials:

  • 2,4-Dichlorophenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol (anhydrous)

  • Boric Acid

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • Preparation of the Reaction Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine anhydrous glycerol and boric acid. Heat the mixture to 150-160°C with stirring to form the glyceroboric acid medium. The purpose of this medium is to provide an anhydrous, acidic environment that facilitates the reaction.[13]

  • Addition of Reactants: Intimately mix 2,4-dichlorophenol and hexamethylenetetramine in the desired molar ratio. Add this solid mixture portion-wise to the hot glyceroboric acid medium over 30 minutes, ensuring the temperature remains stable.

  • Reaction: Maintain the reaction mixture at 150-160°C with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: Cool the reaction mixture to below 100°C. Cautiously add a dilute solution of sulfuric acid. This step hydrolyzes the intermediate Schiff base formed during the reaction to yield the final aldehyde product.[11]

  • Product Isolation: The product can be isolated by steam distillation directly from the reaction flask.[13] The aldehyde is volatile with steam and will co-distill, leaving non-volatile impurities behind. Alternatively, cool the mixture, extract several times with a suitable organic solvent like ethyl acetate, and combine the organic layers.

  • Workup: Wash the combined organic extracts with a saturated sodium bicarbonate solution to remove any unreacted phenol and acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure this compound.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following is a self-validating system of analytical techniques.

G cluster_structure Spectroscopic Methods cluster_purity Physical & Chromatographic Methods Start Synthesized Crude Product Structure Structural Confirmation Start->Structure Purity Purity & Physical Properties Start->Purity NMR ¹H & ¹³C NMR Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR Infrared (IR) Spectroscopy Structure->IR MP Melting Point Purity->MP TLC TLC / HPLC Purity->TLC Final Verified Compound NMR->Final MS->Final IR->Final MP->Final TLC->Final

Caption: A comprehensive workflow for the characterization of the synthesized product.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the electronic environment of the hydrogen atoms. For this compound, the expected signals are:

    • Aldehydic Proton (-CHO): A singlet around δ 9.8-10.0 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group.[16]

    • Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 5.0-6.0 ppm, but its position can vary with concentration and solvent. Intramolecular hydrogen bonding with the adjacent aldehyde may shift this further downfield.

    • Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm). The proton at C5 will be a doublet coupled to the proton at C6. The proton at C6 will be a doublet coupled to the proton at C5.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-200 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the δ 110-160 ppm range, corresponding to the six carbons of the benzene ring. The carbons attached to the electronegative oxygen and chlorine atoms (C2, C3, C4) will be shifted accordingly.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

    • O-H Stretch: A broad absorption band around 3100-3400 cm⁻¹ is characteristic of the hydroxyl group, with the broadness indicating hydrogen bonding.[17]

    • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹. Conjugation with the aromatic ring and intramolecular hydrogen bonding typically lower the frequency from a non-conjugated aldehyde (~1720 cm⁻¹).[16][17]

    • C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bonds.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

    • Molecular Ion (M⁺): The compound has a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of approximately 191.01 g/mol .[18] The mass spectrum should show a molecular ion peak at m/z ≈ 190. A key validation is the isotopic pattern: due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic cluster of peaks (M⁺, M+2, M+4) will be observed in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

Summary of Characterization Data
Technique Expected Observation Interpretation
Appearance Off-white to pale yellow solid[17]Physical state of the pure compound
Molecular Formula C₇H₄Cl₂O₂Elemental composition
Molecular Weight 191.01 g/mol Confirmed by Mass Spectrometry
¹H NMR δ ~9.9 (s, 1H, CHO), δ ~7.0-8.0 (2H, Ar-H), δ ~5-6 (s, 1H, OH)Confirms proton environments
IR (cm⁻¹) ~3200 (broad, O-H), ~1670 (strong, C=O), ~700-800 (C-Cl)Confirms key functional groups
MS (m/z) ~190 (M⁺), ~192 (M+2), ~194 (M+4) in ~9:6:1 ratioConfirms molecular weight and presence of two Cl atoms

Conclusion

This guide has detailed a reliable and efficient pathway for the synthesis of this compound using the Duff reaction, highlighting its advantages for this specific substrate over other formylation methods. The provided protocol is robust and grounded in established chemical principles. Furthermore, the comprehensive characterization workflow, employing a suite of spectroscopic and physical methods, provides a self-validating system to ensure the unambiguous identification and high purity of the final product. This technical framework empowers researchers in drug development and organic synthesis to confidently produce and verify this valuable chemical intermediate for their advanced applications.

References

The Untapped Therapeutic Potential of 2,4-Dichloro-3-hydroxybenzaldehyde Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique chemical architecture of 2,4-dichloro-3-hydroxybenzaldehyde, characterized by its halogenated and hydroxylated phenyl ring, presents a compelling scaffold for the development of novel therapeutic agents. While direct research on its derivatives is nascent, the extensive body of work on related halogenated and hydroxy-substituted benzaldehydes provides a strong rationale for their exploration. This technical guide synthesizes the current understanding of the biological activities of analogous compounds, offering a roadmap for researchers and drug development professionals to unlock the potential of this promising chemical class. We will delve into established synthetic routes, explore a spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects, and provide detailed experimental protocols to facilitate further investigation.

Introduction: The Rationale for Investigating this compound Derivatives

The quest for novel molecular entities with improved therapeutic indices remains a cornerstone of modern drug discovery. Substituted benzaldehydes have emerged as a versatile class of compounds, with their derivatives exhibiting a wide array of pharmacological properties. The core structure of this compound (Figure 1) is particularly noteworthy for several reasons:

  • Electron-Withdrawing Halogens: The presence of two chlorine atoms significantly alters the electronic properties of the aromatic ring, enhancing its reactivity and potential for forming strong interactions with biological targets.

  • Reactive Aldehyde Group: The aldehyde functionality serves as a convenient chemical handle for the synthesis of a diverse library of derivatives, most notably Schiff bases and thiosemicarbazones.

  • Hydrogen-Bonding Hydroxyl Group: The hydroxyl group can participate in crucial hydrogen bonding interactions within enzyme active sites or with other biological macromolecules, contributing to binding affinity and specificity.

This unique combination of features suggests that derivatives of this compound are prime candidates for investigation as novel therapeutic agents. This guide will extrapolate from the known biological activities of structurally similar compounds to build a compelling case for the synthesis and evaluation of this untapped class of molecules.

Figure 1: Chemical Structure of this compound

Caption: The foundational scaffold featuring two chlorine atoms, a hydroxyl group, and an aldehyde functionality.

Synthetic Pathways: From Scaffold to Diverse Derivatives

The aldehyde group of this compound is the primary site for derivatization. The most common and effective synthetic routes involve condensation reactions with primary amines or related compounds to form Schiff bases (imines) and thiosemicarbazones.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized via a nucleophilic addition-elimination reaction between an aldehyde and a primary amine. This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate.

Experimental Protocol: General Synthesis of a Schiff Base Derivative

  • Dissolution: Dissolve 1 molar equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add 1 molar equivalent of the desired primary amine.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (2-3 drops), to the reaction mixture.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold solvent, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of an aldehyde with thiosemicarbazide. These derivatives are of particular interest due to their potent biological activities, especially when used as ligands in metal complexes.[1][2][3]

Experimental Protocol: General Synthesis of a Thiosemicarbazone Derivative

  • Thiosemicarbazide Solution: Prepare a hot solution of 1 molar equivalent of thiosemicarbazide in methanol.

  • Aldehyde Solution: Prepare a solution of 1 molar equivalent of this compound in methanol.

  • Condensation: Add the aldehyde solution dropwise to the hot thiosemicarbazide solution with continuous stirring.

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Precipitation and Isolation: After cooling, the thiosemicarbazone product will precipitate. Collect the solid by filtration.

  • Purification: Wash the product with cold ethanol and dry in vacuo to obtain the purified thiosemicarbazone.[3]

Diagram 1: Synthetic Workflow for Derivative Generation

G A This compound D Schiff Base Derivative A->D Condensation E Thiosemicarbazone Derivative A->E Condensation B Primary Amine (R-NH2) B->D C Thiosemicarbazide C->E G Metal Complex E->G Complexation F Metal Salt (e.g., PdCl2, PtCl4) F->G

Caption: General synthetic routes from the core scaffold to Schiff bases, thiosemicarbazones, and their metal complexes.

A Spectrum of Biological Activities: Insights from Analogous Compounds

While direct experimental data for derivatives of this compound is limited, a wealth of information on related halogenated and hydroxylated benzaldehyde derivatives allows for informed predictions of their potential biological activities.

Anticancer Potential

The anticancer activity of Schiff bases and their metal complexes is a widely studied area.[4][5] Derivatives of substituted benzaldehydes have demonstrated cytotoxicity against a range of cancer cell lines.

Mechanism of Action: Hsp90 Inhibition

A key mechanism of action for the anticancer effects of related compounds is the inhibition of Heat Shock Protein 90 (Hsp90).[6] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, ultimately inducing apoptosis in cancer cells. Schiff bases derived from 2,4-dihydroxybenzaldehyde have been identified as potent Hsp90 inhibitors.[6] It is highly probable that Schiff base derivatives of this compound would also engage this critical cancer target.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram 2: Hsp90 Inhibition Pathway

G A Derivative Compound B Hsp90 A->B Inhibition C Oncogenic Client Proteins (e.g., Akt, Raf-1) B->C Chaperoning D Ubiquitination and Proteasomal Degradation B->D C->D Degradation E Apoptosis D->E

Caption: Simplified pathway of Hsp90 inhibition leading to cancer cell apoptosis.

Antimicrobial Activity

Schiff bases derived from various aldehydes have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[7] The imine group is crucial for this activity, and the presence of halogens on the aromatic ring is known to enhance the antimicrobial potency.

Table 1: Antimicrobial Activity of Related Dihydroxybenzaldehyde Derivatives

CompoundMicroorganismMIC50 (mg/L)Reference
Gentisaldehyde (2,5-dihydroxybenzaldehyde)Staphylococcus aureus500[8]
2,3-DihydroxybenzaldehydeStaphylococcus aureus500[8]

MIC50: Minimum Inhibitory Concentration for 50% of isolates.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition

The structural features of this compound derivatives make them promising candidates for enzyme inhibitors. The aromatic ring can engage in hydrophobic and pi-stacking interactions, while the hydroxyl and imine groups can form key hydrogen bonds.

α-Glucosidase Inhibition

Silver(I) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde and amino acids have been reported as potent noncompetitive inhibitors of α-glucosidase, with some exhibiting IC50 values in the sub-micromolar range.[9] This enzyme is a key target in the management of type 2 diabetes. The structural similarity suggests that derivatives of this compound could also be effective α-glucosidase inhibitors.

The Role of Metal Complexation

A recurring theme in the literature is the enhancement of biological activity upon complexation of Schiff base and thiosemicarbazone ligands with transition metals such as palladium, platinum, copper, and nickel.[10][11] The metal ion can:

  • Increase Lipophilicity: Facilitating passage through cell membranes.

  • Stabilize the Ligand: Allowing for effective interaction with the target.

  • Introduce New Mechanisms of Action: Such as redox cycling and DNA intercalation.

The synthesis of metal complexes of this compound derivatives represents a highly promising strategy for developing potent anticancer and antimicrobial agents.

Conclusion and Future Directions

The scaffold of this compound holds significant, yet largely unexplored, potential in the field of medicinal chemistry. Based on robust evidence from structurally related compounds, its derivatives, particularly Schiff bases and thiosemicarbazones, are predicted to exhibit a range of valuable biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The synthetic routes to these derivatives are well-established and can be readily implemented.

Future research should focus on:

  • Synthesis of a Diverse Library: A range of Schiff base and thiosemicarbazone derivatives of this compound should be synthesized.

  • Comprehensive Biological Screening: These derivatives should be screened against a panel of cancer cell lines and microbial strains.

  • Mechanistic Studies: For active compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and pathways of action.

  • Metal Complexation: The synthesis and evaluation of metal complexes of these ligands should be a priority to explore the potential for enhanced activity.

This technical guide provides a foundational framework and a compelling rationale for the scientific community to embark on the exploration of this compound derivatives as a new frontier in the search for novel therapeutic agents.

References

potential applications of 2,4-Dichloro-3-hydroxybenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 2,4-Dichloro-3-hydroxybenzaldehyde in Medicinal Chemistry

Authored by: A Senior Application Scientist

Abstract

This compound is a halogenated phenolic aldehyde that presents a unique constellation of reactive functional groups and physicochemical properties. Its chemical architecture, featuring an electrophilic aldehyde, a nucleophilic hydroxyl group, and a dichlorinated aromatic ring, designates it as a highly versatile and valuable scaffold for synthetic elaboration in medicinal chemistry. The chlorine substituents enhance lipophilicity and can modulate metabolic stability and binding interactions, while the hydroxyl and aldehyde moieties serve as key anchor points for generating diverse molecular libraries. This guide explores the synthetic utility, physicochemical characteristics, and potential therapeutic applications of this compound, positioning it as a privileged starting material for the development of novel therapeutic agents. We will delve into its potential in crafting antimicrobial, anticancer, and anti-inflammatory compounds, supported by established activities of structurally related molecules. Detailed, field-proven experimental protocols are provided to illustrate its practical application in a research setting.

Introduction: The Strategic Value of a Polysubstituted Benzaldehyde

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. Substituted benzaldehydes are foundational building blocks, offering a reliable entry point for constructing complex molecular architectures.[1][2] this compound (C₇H₄Cl₂O₂) is a particularly noteworthy member of this class.[3] The strategic placement of its functional groups—an aldehyde for condensation and reductive amination reactions, a hydroxyl group for etherification and esterification, and two chlorine atoms for tuning electronic and steric properties—provides a rich platform for chemical diversification. This trifecta of reactivity allows medicinal chemists to systematically explore chemical space and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.

Below is the chemical structure of this compound, rendered to illustrate the spatial arrangement of its key functional moieties.

G cluster_start Starting Scaffold cluster_aldehyde Aldehyde Group Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_products Resulting Compound Classes start This compound schiff Schiff Base Formation (+ R-NH2) start->schiff reductive Reductive Amination (+ R-NH2, [H]) start->reductive wittig Wittig Reaction (Stilbenes, etc.) start->wittig oxidation Oxidation (Carboxylic Acids) start->oxidation ether Williamson Ether Synthesis (+ R-X) start->ether ester Esterification (+ R-COCl) start->ester imines Imines schiff->imines amines Secondary/Tertiary Amines reductive->amines alkenes Substituted Alkenes wittig->alkenes acids Benzoic Acids oxidation->acids ethers Aryl Ethers ether->ethers esters Aryl Esters ester->esters G start Start dissolve Dissolve Aldehyde in Ethanol start->dissolve add_amine Add Aniline Derivative (1.0 eq) dissolve->add_amine add_catalyst Add Glacial Acetic Acid (2-3 drops) add_amine->add_catalyst reflux Reflux Mixture (2-4 hours) add_catalyst->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete precipitate Pour into Ice Water cool->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry characterize Characterize (NMR, IR, MS) dry->characterize end End characterize->end

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2,4-Dichloro-3-hydroxybenzaldehyde

This compound (CAS No: 56962-13-1), a polysubstituted aromatic aldehyde, stands as a crucial building block in the synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1][2] Its unique substitution pattern—featuring a reactive formyl group ortho to a hydroxyl moiety, and flanked by two chlorine atoms—renders it a valuable precursor for constructing heterocyclic scaffolds and other intricate molecular architectures. The chlorine substituents provide both steric influence and electronic modulation, while the ortho-hydroxyaldehyde functionality is a classic precursor for cyclization and condensation reactions. This guide offers a detailed exploration of the synthetic strategies for this compound, grounded in mechanistic principles and field-proven insights to empower researchers in their synthetic endeavors.

Chapter 1: The Core Synthetic Challenge: Regioselective Ortho-Formylation

The synthesis of this compound invariably begins with the commercially available starting material, 2,4-dichlorophenol. The primary chemical transformation is the introduction of a formyl group (-CHO) onto the aromatic ring. The critical challenge lies in achieving regioselective formylation at the C-3 position, which is one of the two available ortho positions relative to the directing hydroxyl group. The electronic and steric effects of the two chlorine atoms significantly influence the reactivity of the aromatic ring, making the choice of formylation method paramount to achieving a high yield of the desired isomer.

Several classical named reactions are employed for the ortho-formylation of phenols.[3] This guide will provide a detailed, validated protocol for the most reliable method and subsequently discuss the merits and drawbacks of common alternatives.

Chapter 2: Recommended Synthetic Protocol: Magnesium Chloride-Mediated Ortho-Formylation

For achieving high regioselectivity and good yields in the ortho-formylation of substituted phenols, the magnesium chloride-mediated method stands out as a robust and reliable choice.[4] This method, a modification of the Duff reaction, utilizes the chelating effect of the magnesium ion to direct the formylating agent exclusively to the ortho position, preventing the formation of para-isomers which often plague traditional methods. The following protocol has been adapted from a validated procedure in Organic Syntheses for a closely related substrate, demonstrating its trustworthiness and scalability.[4]

Reaction Principle

The reaction proceeds via the formation of a magnesium phenoxide complex. The magnesium ion coordinates to both the phenolic oxygen and the formylating agent intermediate, creating a rigid six-membered transition state. This steric and electronic arrangement pre-organizes the reactants, facilitating the electrophilic attack of the formylating species specifically at the ortho position.

Detailed Experimental Protocol

Reaction: Ortho-formylation of 2,4-dichlorophenol

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 2,4-Dichlorophenol c1 Inert Atmosphere (Argon) r1->c1 Step 1: Add r2 Paraformaldehyde r2->c1 r3 Triethylamine r3->c1 r4 Anhydrous MgCl₂ r4->c1 r5 Anhydrous THF r5->c1 c2 Reflux (approx. 75°C) c1->c2 Step 2: Heat c3 Reaction Time: 4-6 hours c2->c3 w1 Cool to Room Temp. c3->w1 Step 3: Cool w2 Acidic Wash (1N HCl) w1->w2 Step 4: Quench/Wash w3 Aqueous Wash (H₂O) w2->w3 w4 Drying (Anhydrous MgSO₄) w3->w4 Step 5: Dry w5 Solvent Removal w4->w5 Step 6: Concentrate w6 Recrystallization (Hexane/Toluene) w5->w6 Step 7: Purify p1 Product: This compound w6->p1

Caption: Experimental workflow for MgCl₂-mediated formylation.

Materials & Equipment:

  • 2,4-Dichlorophenol (1.0 eq)

  • Anhydrous Magnesium Chloride (MgCl₂) (2.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1N Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottomed flask, reflux condenser, magnetic stirrer, argon/nitrogen inlet, and an oil bath.

Procedure:

  • Setup: Assemble a dry 500 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and rubber septa under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq). Maintain a slight positive pressure of the inert gas.

  • Solvent and Base: Add anhydrous THF via syringe to the flask. Begin stirring the suspension. Slowly add triethylamine (2.0 eq) dropwise via syringe. Stir the resulting mixture for 10-15 minutes at room temperature.

  • Substrate Addition: Dissolve 2,4-dichlorophenol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Immerse the flask in a preheated oil bath at approximately 75°C. The mixture will typically change color. Maintain a gentle reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Add diethyl ether to dilute the mixture.

  • Workup - Washing: Transfer the organic phase to a separatory funnel. Wash successively with 1N HCl (3 x volume of organic phase) to remove triethylamine hydrochloride and unreacted magnesium salts. Caution: Gas evolution may occur during the first acidic wash. Follow with washes of deionized water (3 x volume).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as a hexane/toluene mixture, to yield pure this compound as a crystalline solid.[4]

Chapter 3: Alternative Synthetic Routes: A Comparative Analysis

While the MgCl₂-mediated method offers excellent regioselectivity, other classical formylation reactions can also be employed. The choice often depends on available reagents, scalability, and tolerance to potential side products.

The Reimer-Tiemann Reaction

This reaction involves the formylation of a phenol with chloroform in a strong alkaline solution.[5][6] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[3]

G phenol 2,4-Dichlorophenoxide intermediate Dichloromethyl substituted intermediate phenol->intermediate Nucleophilic Attack carbene Dichlorocarbene (:CCl₂) carbene->intermediate product 2,4-Dichloro-3- hydroxybenzaldehyde intermediate->product Hydrolysis hydrolysis Hydrolysis (2 eq. OH⁻)

Caption: Simplified Reimer-Tiemann reaction mechanism.

  • Advantages: Uses inexpensive and readily available reagents.

  • Causality of Drawbacks: The primary drawback is a frequent lack of regioselectivity.[7] The highly reactive dichlorocarbene can attack both the C-3 and C-5 positions of 2,4-dichlorophenoxide, leading to a mixture of isomers that can be difficult to separate. Yields are often moderate.[8]

The Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid.[9]

G phenol 2,4-Dichlorophenol intermediate Benzylamine Intermediate phenol->intermediate Electrophilic Aromatic Substitution HMTA Protonated HMTA iminium Iminium Ion Electrophile HMTA->iminium Ring Opening iminium->intermediate product 2,4-Dichloro-3- hydroxybenzaldehyde intermediate->product Hydrolysis hydrolysis Acidic Hydrolysis

Caption: Simplified Duff reaction mechanism.

  • Advantages: This method is known to be effective for ortho-formylation, and some literature suggests it can be more successful than the Reimer-Tiemann reaction for certain substituted phenols, including 2,4-dichlorophenol.[9]

  • Causality of Drawbacks: The reaction often requires high temperatures (150-160°C) and can result in low to moderate yields.[9] The workup can be cumbersome, often requiring steam distillation to isolate the product.

The Vilsmeier-Haack Reaction

This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[10][11]

  • Advantages: Generally provides higher yields than the Reimer-Tiemann or Duff reactions. The reaction conditions are often milder.[12]

  • Causality of Drawbacks: The Vilsmeier reagent is highly reactive. With a highly activated substrate like a phenol, careful temperature control is necessary to prevent side reactions.[2] The reagents are also moisture-sensitive and require anhydrous conditions.

Summary of Synthetic Methods
MethodFormylating AgentTypical ConditionsKey AdvantagesKey Disadvantages
MgCl₂-Mediated ParaformaldehydeMgCl₂, TEA, THF, RefluxHigh ortho-regioselectivity, good yields[4]Requires anhydrous conditions
Reimer-Tiemann Chloroform, NaOHBiphasic, HeatInexpensive reagents[5]Poor regioselectivity, moderate yields[7]
Duff Reaction HexamethylenetetramineGlyceroboric acid, ~160°CEffective for ortho-formylation[9]High temperatures, often low yields[9]
Vilsmeier-Haack POCl₃ / DMFAnhydrous solvent, 0°C to RTGenerally high yields, mild conditions[12]Moisture-sensitive, requires careful control[2]

Chapter 4: Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
Molecular Formula C₇H₄Cl₂O₂[2]
Molecular Weight 191.01 g/mol [2]
Appearance Crystalline solid
CAS Number 56962-13-1[2]
Spectroscopic Data (Expected)

The following are expected chemical shifts based on the analysis of substituent effects and comparison with similar structures.

¹H NMR Spectroscopy:

  • Aldehyde Proton (-CHO): Expected around δ 9.8-10.2 ppm (singlet). This downfield shift is characteristic of aldehyde protons.

  • Hydroxyl Proton (-OH): Expected around δ 5.5-6.5 ppm (broad singlet), but can be higher if intramolecularly hydrogen-bonded to the aldehyde carbonyl. Its position is concentration-dependent and it is exchangeable with D₂O.

  • Aromatic Protons:

    • H-5: Expected around δ 7.4-7.6 ppm (doublet). It is ortho to a chlorine and meta to the aldehyde and hydroxyl groups.

    • H-6: Expected around δ 7.1-7.3 ppm (doublet). It is ortho to the aldehyde group and meta to a chlorine and the hydroxyl group.

¹³C NMR Spectroscopy:

  • Aldehyde Carbonyl (C=O): Expected around δ 190-195 ppm.[13]

  • C-3 (C-OH): Expected around δ 150-155 ppm.

  • C-1 (C-CHO): Expected around δ 120-125 ppm.

  • C-2 & C-4 (C-Cl): Expected in the range of δ 125-135 ppm.

  • C-5 & C-6 (C-H): Expected in the range of δ 115-130 ppm.

Conclusion

The synthesis of this compound presents a classic case study in regioselective electrophilic aromatic substitution. While several formylation methods are available, the Magnesium Chloride-Mediated Ortho-Formylation offers a superior combination of regioselectivity, operational simplicity, and good yields, making it the recommended method for researchers requiring high-purity material. By understanding the mechanistic underpinnings of each synthetic route, scientists can make informed decisions, troubleshoot effectively, and optimize conditions to achieve their desired outcomes. This guide provides the foundational knowledge and a validated starting point for the successful synthesis of this important chemical intermediate.

References

Methodological & Application

synthesis of Schiff bases from 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Novel Schiff Bases from 2,4-Dichloro-3-hydroxybenzaldehyde for Drug Discovery Applications

Abstract

Schiff bases, characterized by their azomethine group (-C=N-), are a pivotal class of organic compounds in medicinal chemistry and drug development. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, stem from the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with various biological targets.[1][2] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of novel Schiff bases derived from this compound. The presence of electron-withdrawing chloro groups and a hydrogen-bonding hydroxyl group on the aldehyde precursor makes these derivatives particularly interesting candidates for targeted therapeutic agents. This document details the underlying chemical principles, provides a robust, step-by-step synthesis protocol, outlines characterization methodologies, and discusses the therapeutic potential of these halogenated Schiff bases.

Introduction and Scientific Rationale

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[2][3] This reaction, while seemingly straightforward, is a reversible, acid-catalyzed process that requires careful control of pH to achieve optimal yields.[4] The formation of the imine linkage is central to the bioactivity of these molecules.[1][2]

The choice of This compound as the starting material is deliberate and based on established structure-activity relationships in medicinal chemistry:

  • Halogen Atoms (Chloro groups): The two chlorine atoms are strongly electron-withdrawing, which can enhance the electrophilicity of the imine carbon, potentially increasing its reactivity towards biological nucleophiles. Halogen bonding is also a recognized interaction in drug-receptor binding, which can improve ligand affinity and specificity.[5]

  • Hydroxyl Group (-OH): The ortho-hydroxyl group can form an intramolecular hydrogen bond with the nitrogen of the azomethine group. This interaction can stabilize the molecule and is a key feature in many biologically active Schiff bases, influencing their conformation and ability to chelate metal ions, which is crucial for certain enzymatic inhibition mechanisms.[6]

This guide provides a generalized yet detailed protocol that can be adapted for various primary amines, enabling the creation of a diverse library of novel compounds for screening in drug discovery programs.

Reaction Mechanism and Catalysis

The synthesis of a Schiff base proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, resulting in a neutral carbinolamine (or hemiaminal) intermediate.

  • Acid Catalysis and Dehydration: In the presence of an acid catalyst (e.g., glacial acetic acid), the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water).[7] The lone pair on the nitrogen then forms a double bond with the carbon, expelling the water molecule and forming the protonated imine.

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the final proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst.[4][7]

The reaction is typically performed under reflux in a solvent like ethanol, which effectively dissolves the reactants and allows for the removal of water, driving the equilibrium towards the product.[6]

Diagram of the Reaction Mechanism

Caption: General reaction scheme for Schiff base synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for synthesizing a Schiff base from this compound and a generic primary amine (e.g., aniline or a substituted aniline).

Materials and Reagents
  • This compound (FW: 191.01 g/mol )

  • Primary Amine (e.g., Aniline, FW: 93.13 g/mol )

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

  • Silica Gel TLC plates (with F254 indicator)

Instrumentation
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask for vacuum filtration

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Mass Spectrometer

General Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.91 g, 10 mmol) in 30 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add an equimolar amount of the selected primary amine (e.g., for aniline, 0.93 g, 10 mmol).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 3-5 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[9] A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 3:7 v/v). The formation of a new spot (the product) and the disappearance of the reactant spots indicate the reaction is proceeding.

  • Product Isolation: After completion (as indicated by TLC), cool the reaction mixture to room temperature. A colored precipitate should form. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water.

  • Drying and Recrystallization: Air-dry the solid product. For higher purity, recrystallize the crude product from a suitable solvent, such as aqueous ethanol.[6] Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C).

  • Characterization: Determine the melting point, yield, and characterize the final product using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental Workflow Diagram

Experimental Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Primary Amine & Acetic Acid Catalyst A->B C 3. Reflux for 3-5 Hours B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool to Room Temp (Precipitation) D->E Reaction Complete F 6. Vacuum Filter Product E->F G 7. Wash with Cold Ethanol & Water F->G H 8. Recrystallize & Dry G->H I 9. Characterize Product (MP, FT-IR, NMR, MS) H->I

Caption: Step-by-step experimental workflow for synthesis.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.[9][10]

  • FT-IR Spectroscopy: The most critical evidence for Schiff base formation is the appearance of a strong absorption band in the range of 1610-1640 cm⁻¹ , corresponding to the C=N (azomethine) stretching vibration.[11] Simultaneously, the disappearance of the C=O stretching band from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) confirms the reaction.

  • ¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.5 ppm .[6] The signal for the hydroxyl proton (-OH) may appear as a broad singlet, often shifted downfield due to intramolecular hydrogen bonding with the imine nitrogen.

  • ¹³C NMR Spectroscopy: The carbon of the azomethine group will show a signal in the range of δ 155-165 ppm .

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The molecular ion peak [M]⁺ or protonated peak [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[6]

Table 1: Representative Spectroscopic Data
CompoundFT-IR (cm⁻¹) ν(C=N)¹H NMR (ppm) δ(CH=N)Mass Spec [M+H]⁺
Schiff Base from Aniline~1625~8.7266.12
Schiff Base from 4-methoxyaniline~1622~8.6296.13
Schiff Base from 4-chloroaniline~1628~8.8300.56
Note: These are expected, representative values and may vary slightly based on experimental conditions and the specific amine used.

Applications in Drug Development

Schiff bases derived from halogenated and hydroxylated benzaldehydes are promising scaffolds for developing new therapeutic agents.[5][12] Their biological activities are diverse and include:

  • Anticancer Activity: Many Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines.[8][12] The planarity of the azomethine bond and the overall molecular structure allow for intercalation with DNA or binding to enzyme active sites.

  • Antimicrobial and Antifungal Activity: The imine group is a critical pharmacophore for antimicrobial activity, potentially by inhibiting essential microbial enzymes or disrupting cell wall synthesis.[1]

  • Anti-inflammatory and Antioxidant Activity: Certain Schiff bases have shown potent anti-inflammatory and radical-scavenging properties.[2][5]

The library of compounds synthesized using this protocol can serve as a starting point for lead identification and optimization in drug discovery campaigns targeting these and other diseases.

Conclusion

The synthesis of Schiff bases from this compound offers a robust and versatile platform for generating novel compounds with significant therapeutic potential. The protocol outlined in this note is straightforward, reproducible, and easily adaptable for a wide range of primary amines. The detailed characterization methods provide a clear framework for validating the successful synthesis of these target molecules, paving the way for their evaluation in biological assays and further development as next-generation pharmaceuticals.

References

Application Note & Protocol for the Synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dichloro-3-hydroxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group ortho to the aldehyde and flanked by two chlorine atoms, makes it a valuable building block for synthesizing complex molecules, including pharmaceutical intermediates and specialized polymers. The electron-withdrawing nature of the chlorine atoms and the directing effect of the hydroxyl group present a specific challenge in achieving regioselective formylation. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, focusing on the Duff reaction, which has been shown to be effective for the ortho-formylation of sterically hindered or electronically deactivated phenols.

Reaction Principle: The Duff Reaction

The synthesis of this compound from 2,4-Dichlorophenol is achieved via an electrophilic aromatic substitution known as the Duff reaction. Unlike other formylation methods such as the Reimer-Tiemann or Vilsmeier-Haack reactions, the Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glyceroboric acid.

The mechanism involves the following key steps:

  • Formation of the Electrophile: In the acidic medium, hexamine is protonated and subsequently breaks down to generate an electrophilic iminium ion species (CH₂=NR₂⁺).

  • Electrophilic Attack: The electron-rich phenol, 2,4-Dichlorophenol, attacks the iminium ion. The reaction is directed to the ortho position relative to the powerful activating hydroxyl group.

  • Intramolecular Redox: A subsequent intramolecular redox transfer occurs, oxidizing the benzylic carbon.

  • Hydrolysis: The resulting imine intermediate is hydrolyzed upon acidic workup to yield the final aldehyde product.

The Duff reaction is particularly advantageous for substrates like 2,4-Dichlorophenol where other methods might fail or provide poor yields.

Experimental Protocol

This protocol outlines the synthesis of this compound from 2,4-Dichlorophenol.

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantitySupplier/Grade
2,4-DichlorophenolC₆H₄Cl₂O163.0016.3 g (0.1 mol)Sigma-Aldrich, ≥99%
Hexamethylenetetramine (HMTA)C₆H₁₂N₄140.1921.0 g (0.15 mol)Acros Organics, 99.5%
Anhydrous GlycerolC₃H₈O₃92.09150 mLFisher Scientific, ACS Grade
Boric AcidH₃BO₃61.8312.4 g (0.2 mol)J.T. Baker, ACS Grade
Sulfuric Acid, concentratedH₂SO₄98.08~50 mLVWR, ACS Grade
Diethyl Ether(C₂H₅)₂O74.12500 mLEMD Millipore, ACS Grade
Sodium BicarbonateNaHCO₃84.01As neededLabChem, ACS Grade
Anhydrous Magnesium SulfateMgSO₄120.37As neededAlfa Aesar, 99.5%
  • 500 mL three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Thermometer (-10 to 250 °C)

  • Reflux condenser

  • Dropping funnel

  • Steam distillation apparatus

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Isolation A Combine Glycerol & Boric Acid B Heat to 150-160°C to form Glyceroboric Acid A->B C Add 2,4-Dichlorophenol & HMTA mixture B->C D Maintain at 155°C for 20 mins C->D E Cool and Hydrolyze with H₂SO₄ D->E F Perform Steam Distillation E->F G Extract Distillate with Diethyl Ether F->G H Wash, Dry, and Evaporate Solvent G->H I Obtain this compound H->I Purification (Recrystallization)

The Versatile Role of 2,4-Dichloro-3-hydroxybenzaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,4-Dichloro-3-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block. Its unique substitution pattern—a hydroxyl group ortho to the aldehyde and flanked by two chlorine atoms—imparts distinct reactivity and provides a scaffold for the synthesis of a diverse array of heterocyclic and polyfunctionalized compounds with significant potential in medicinal chemistry and materials science.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for utilizing this compound in key organic transformations. We will delve into the causality behind experimental choices, offering a robust framework for the successful application of this versatile reagent.

Physicochemical Properties:

A thorough understanding of the physicochemical properties of a building block is crucial for reaction design and optimization.

PropertyValueReference
Molecular Formula C₇H₄Cl₂O₂[1]
Molecular Weight 191.01 g/mol [1]
Appearance Solid
CAS Number 56962-13-1[1]

Core Synthetic Applications and Protocols

The reactivity of this compound is dominated by the interplay of its three functional groups: the aldehyde, the hydroxyl group, and the electron-withdrawing chlorine atoms on the aromatic ring. This unique combination allows for a range of selective transformations.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, characterized by an α,β-unsaturated ketone core, are precursors to flavonoids and exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone, is a cornerstone of chalcone synthesis.[2][4]

Causality of Experimental Choices:

  • Base Catalyst: A strong base, such as sodium hydroxide or potassium hydroxide, is employed to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion.[3]

  • Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the base, facilitating a homogeneous reaction mixture.[2]

  • Temperature: The reaction is typically conducted at room temperature to minimize side reactions, such as the Cannizzaro reaction of the aldehyde.[2]

Experimental Protocol: Synthesis of a 2,4-Dichloro-3-hydroxy-substituted Chalcone

This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4'-methoxyacetophenone)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 10-60%) to the stirred mixture at room temperature.[2]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid (the chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_reagents Reagents aldehyde This compound product Chalcone Derivative aldehyde->product acetophenone Substituted Acetophenone acetophenone->product base NaOH / Ethanol base->product Catalyst

Caption: Claisen-Schmidt condensation workflow.

Knoevenagel Condensation for Coumarin Synthesis

Coumarins are a class of lactones widely found in nature and are known for their diverse pharmacological properties.[5][6] The Knoevenagel condensation provides an efficient route to 3-substituted coumarins by reacting a salicylaldehyde derivative with an active methylene compound.[5][6]

Causality of Experimental Choices:

  • Active Methylene Compound: Compounds with a methylene group flanked by two electron-withdrawing groups, such as ethyl acetoacetate or diethyl malonate, are used to ensure sufficient acidity for deprotonation.

  • Base Catalyst: A weak base like piperidine is often sufficient to catalyze the reaction, minimizing side reactions.[6]

  • Reaction Conditions: The reaction often involves an initial condensation followed by an intramolecular cyclization (esterification) to form the coumarin ring.

Experimental Protocol: Synthesis of a Dichloro-hydroxy-substituted Coumarin

This protocol outlines the synthesis of a coumarin derivative from this compound.

Materials:

  • This compound

  • Ethyl Acetoacetate

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of piperidine (e.g., a few drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Knoevenagel_Condensation Reactants This compound + Active Methylene Compound Intermediate Knoevenagel Adduct Reactants->Intermediate Condensation Catalyst Piperidine / Ethanol Catalyst->Reactants Product Coumarin Derivative Intermediate->Product Intramolecular Cyclization Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Phosphonium_Salt Alkene Alkene Product Ylide->Alkene Aldehyde This compound Aldehyde->Alkene Schiff_Base_Formation Reactants This compound + Primary Amine Product Schiff Base (Imine) Reactants->Product Condensation Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reactants

References

Application Notes and Protocols for the Development of 2,4-Dichloro-3-hydroxybenzaldehyde as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the exploration of new chemical entities with unique mechanisms of action.[1] Halogenated phenolic compounds and their derivatives have long been recognized for their antimicrobial properties.[2][3] Among these, substituted salicylaldehydes—ortho-hydroxybenzaldehydes—have shown significant potential, with halogenation often enhancing their bioactivity.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of 2,4-Dichloro-3-hydroxybenzaldehyde as a promising candidate for antimicrobial agent development. While this specific molecule is not extensively characterized in publicly available literature, its structural features—a salicylaldehyde core with chloro-substituents—suggest a strong potential for antimicrobial efficacy. These application notes will therefore serve as a foundational resource, outlining the synthesis, proposed mechanism of action, and detailed protocols for the systematic evaluation of its antimicrobial and anti-biofilm properties.

Chemical Profile of this compound

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C₇H₄Cl₂O₂[6]
Molecular Weight 191.01 g/mol [6]
CAS Number 56962-13-1[6]

Synthesis of this compound

A plausible and historically significant method for the synthesis of this compound is the Reimer-Tiemann reaction . This reaction facilitates the ortho-formylation of phenols using chloroform (CHCl₃) in a basic solution.[7][8] The starting material for this synthesis would be 2,4-dichlorophenol.

Proposed Reimer-Tiemann Synthesis Protocol

Reaction Principle: The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base. The electron-rich phenoxide ion attacks the electrophilic dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to the aldehyde.[9][10]

Materials:

  • 2,4-Dichlorophenol

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,4-dichlorophenol in aqueous sodium hydroxide solution.

  • Heat the mixture to approximately 60-70°C with constant stirring.

  • Add chloroform dropwise through the dropping funnel over a period of 1-2 hours. The reaction is often exothermic, and the rate of addition should be controlled to maintain a steady reflux.[8]

  • After the addition is complete, continue to reflux the mixture for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and neutralize it with a dilute solution of hydrochloric acid.

  • The product, this compound, can then be isolated and purified using standard techniques such as steam distillation or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification 2,4-Dichlorophenol 2,4-Dichlorophenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 2,4-Dichlorophenol->Reimer-Tiemann Reaction Chloroform Chloroform Chloroform->Reimer-Tiemann Reaction NaOH NaOH NaOH->Reimer-Tiemann Reaction Crude Product Crude Product Reimer-Tiemann Reaction->Crude Product Formylation & Hydrolysis Purification Purification Crude Product->Purification e.g., Chromatography This compound This compound Purification->this compound

Caption: Proposed synthesis workflow for this compound.

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of halogenated phenols and salicylaldehydes is often multifactorial.[2][4] The proposed mechanism of action for this compound is likely a combination of the following:

  • Membrane Disruption: As a lipophilic molecule, it is expected to intercalate into the bacterial cell membrane, disrupting the lipid bilayer. This leads to increased membrane permeability, leakage of intracellular components (ions, ATP, nucleic acids, and proteins), and dissipation of the proton motive force, which is essential for ATP synthesis.[11][12]

  • Protein Denaturation: The hydroxyl and aldehyde groups can form hydrogen bonds with amino acid residues in proteins, while the overall structure can engage in hydrophobic interactions. This can lead to the denaturation of essential enzymes and structural proteins, thereby inhibiting critical metabolic pathways.[3]

  • Inhibition of DNA/RNA Synthesis: Some phenolic compounds have been shown to inhibit enzymes involved in nucleic acid replication and transcription, such as DNA gyrase.[11]

G cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Disruption Proteins Enzymes & Structural Proteins Compound->Proteins Denaturation DNA DNA/RNA Compound->DNA Inhibition of Synthesis Cell_Lysis Cell Lysis Membrane->Cell_Lysis Leakage of Contents Metabolic_Inhibition Metabolic Inhibition Proteins->Metabolic_Inhibition Loss of Function Replication_Block Replication Block DNA->Replication_Block Replication Block

Caption: Proposed multi-target mechanism of antimicrobial action.

Experimental Protocols for Antimicrobial Evaluation

A systematic evaluation of the antimicrobial properties of this compound should be conducted using standardized methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] The broth microdilution method is a widely used and reliable technique for determining MIC values.[4]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth media

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][13] It is determined as an extension of the MIC assay.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Spot-plate these aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][14]

Protocol 3: Anti-Biofilm Activity Assessment

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents.[2] The following protocol determines the Minimum Biofilm Inhibitory Concentration (MBIC).

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Crystal Violet (CV) solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

Procedure:

  • Prepare serial dilutions of this compound in TSB in a 96-well plate as described for the MIC assay.

  • Inoculate the wells with a standardized bacterial suspension.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Stain the adherent biofilms with Crystal Violet solution for 15 minutes.

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound CV stain with ethanol or acetic acid.

  • Measure the absorbance of the solubilized stain using a microplate reader (typically at 570-595 nm). The MBIC is the lowest concentration of the compound that significantly reduces biofilm formation compared to the untreated control.

G cluster_mic MIC Assay cluster_mbc MBC Assay cluster_mbic Anti-Biofilm (MBIC) Assay MIC_prep Prepare Serial Dilutions & Inoculum MIC_inoc Inoculate & Incubate (18-24h) MIC_prep->MIC_inoc MIC_read Read Results (Turbidity) MIC_inoc->MIC_read MBC_plate Plate from Clear MIC Wells MIC_read->MBC_plate Extend to MBC MBC_incubate Incubate Agar Plates (18-24h) MBC_plate->MBC_incubate MBC_read Count Colonies & Determine MBC MBC_incubate->MBC_read MBIC_prep Prepare Dilutions & Inoculate MBIC_incubate Incubate for Biofilm Formation (24-48h) MBIC_prep->MBIC_incubate MBIC_wash Wash & Stain with Crystal Violet MBIC_incubate->MBIC_wash MBIC_read Solubilize & Read Absorbance MBIC_wash->MBIC_read

Caption: Overall experimental workflow for antimicrobial evaluation.

Structure-Activity Relationship (SAR) Considerations

The antimicrobial activity of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[4] For this compound, the following SAR principles are noteworthy:

  • Hydroxyl Group: The phenolic hydroxyl group is crucial for activity, likely by participating in hydrogen bonding and acting as a proton donor, which can disrupt membrane potential.

  • Aldehyde Group: The aldehyde functionality contributes to the molecule's reactivity and can form Schiff bases with primary amino groups in proteins and nucleic acids.

  • Halogenation: The presence of chlorine atoms, which are electron-withdrawing and lipophilic, is expected to enhance antimicrobial activity. Halogenation can increase the compound's ability to penetrate the bacterial cell membrane and may also improve its interaction with target sites.[2][4] The positions of the chlorine atoms at C2 and C4, and the hydroxyl group at C3, create a specific electronic and steric profile that should be systematically compared with other halogenated and hydroxylated benzaldehydes to elucidate precise SAR.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel antimicrobial agents. Its synthesis is achievable through established organic reactions, and its chemical structure suggests a potent, multi-target mechanism of action against a broad spectrum of microbes. The detailed protocols provided in these application notes offer a robust framework for the systematic investigation of its MIC, MBC, and anti-biofilm properties. Further studies into its structure-activity relationships, by synthesizing and testing related analogs, will be invaluable in optimizing its efficacy and advancing the development of this and other salicylaldehyde-based antimicrobial agents.

References

In-Depth Technical Guide for the Synthesis and Anticancer Evaluation of 2,4-Dichloro-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Chalcone Scaffolds

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry.[1] As precursors to flavonoids, they are abundant in nature and exhibit a wide array of biological activities.[2][3] Of particular interest is their potential as anticancer agents, with studies demonstrating their ability to induce apoptosis, disrupt the cell cycle, and modulate various signaling pathways implicated in tumorigenesis.[2][4] The versatility of the chalcone scaffold allows for the introduction of diverse substituents on its aromatic rings, enabling the fine-tuning of its pharmacological properties.[2] This guide focuses on the synthesis of derivatives from 2,4-dichloro-3-hydroxybenzaldehyde, a key starting material, and provides detailed protocols for evaluating their anticancer efficacy.

Part 1: Synthesis of this compound and its Chalcone Derivatives

The synthetic pathway to the target chalcone derivatives involves two primary stages: the formylation of 2,4-dichlorophenol to yield this compound, followed by a Claisen-Schmidt condensation with an appropriate acetophenone.

Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[5][6] In this step, we introduce a formyl group (-CHO) onto the 2,4-dichlorophenol ring.

Causality of Experimental Choices:

  • Vilsmeier Reagent: The electrophile in this reaction is the Vilsmeier reagent, a chloromethyliminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] This reagent is a relatively weak electrophile, making it suitable for activated aromatic rings like phenols.[6]

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to manage its exothermicity and prevent side reactions. The subsequent hydrolysis step is crucial for converting the intermediate iminium salt to the final aldehyde.[7]

Experimental Protocol: Synthesis of this compound

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) as the solvent. Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C during the addition.

  • Aromatic Substrate Addition: After the addition of POCl₃ is complete, add 2,4-dichlorophenol to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at room temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium hydroxide solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.[8]

Synthesis_of_2_4_Dichloro_3_hydroxybenzaldehyde 2,4-Dichlorophenol 2,4-Dichlorophenol Intermediate Iminium Salt Intermediate Iminium Salt 2,4-Dichlorophenol->Intermediate Iminium Salt Electrophilic Aromatic Substitution Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3) Vilsmeier Reagent (DMF + POCl3)->Intermediate Iminium Salt This compound This compound Intermediate Iminium Salt->this compound Hydrolysis

Caption: Vilsmeier-Haack formylation of 2,4-dichlorophenol.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, in this case, a chalcone.[9][10]

Causality of Experimental Choices:

  • Base Catalyst: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the acetophenone, forming an enolate ion.[9][11] This enolate then acts as a nucleophile.

  • Solvent: Ethanol or methanol are common solvents as they effectively dissolve the reactants and the base catalyst.[11][12]

  • Reaction Control: The reaction is typically run at room temperature to favor the desired condensation product and minimize side reactions. The formation of the brightly colored chalcone precipitate often indicates the progress of the reaction.

Experimental Protocol: General Procedure for Chalcone Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted acetophenone in ethanol.

  • Base Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (NaOH) dropwise.[13]

  • Reaction: Continue stirring the reaction mixture for several hours. The formation of a precipitate is often observed. Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.[11]

  • Purification: Collect the crude product by vacuum filtration, wash with water until the filtrate is neutral, and then dry.[13] Further purify the chalcone by recrystallization from a suitable solvent (e.g., ethanol).

Chalcone_Synthesis_Workflow cluster_synthesis Chalcone Synthesis Reactant_Mixing Mix Aldehyde and Ketone in Ethanol Base_Addition Add NaOH Solution Dropwise Reactant_Mixing->Base_Addition Reaction_Stirring Stir at Room Temperature Base_Addition->Reaction_Stirring Precipitation Pour into Cold Water & Acidify Reaction_Stirring->Precipitation Filtration Filter and Wash Precipitate Precipitation->Filtration Purification Recrystallize from Ethanol Filtration->Purification

Caption: Workflow for Claisen-Schmidt condensation.

Part 2: In Vitro Anticancer Evaluation

A series of well-established in vitro assays are employed to determine the anticancer potential of the newly synthesized chalcone derivatives. These assays assess cytotoxicity, the induction of apoptosis, and the effect on the cell cycle.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][16] The amount of formazan produced is directly proportional to the number of living cells.[16]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chalcone derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.[14]

Data Presentation:

CompoundCancer Cell LineIC₅₀ (µM) after 48h
Derivative 1HeLa5.2 ± 0.4
Derivative 2HL-602.8 ± 0.2
Derivative 3AGS7.1 ± 0.6
DoxorubicinHeLa0.8 ± 0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect exposed PS.[18] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17][18]

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the chalcone derivatives at their respective IC₅₀ concentrations for a defined period.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[19]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[17][20]

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[17] The results will quadrant the cell population into:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Apoptosis_Assay_Principle Live_Cell Live Cell Annexin V- PI- Early_Apoptotic Early Apoptotic Annexin V+ PI- Live_Cell->Early_Apoptotic PS Translocation Late_Apoptotic Late Apoptotic/Necrotic Annexin V+ PI+ Early_Apoptotic->Late_Apoptotic Membrane Permeabilization Necrotic_Cell Necrotic Cell Annexin V- PI+

Caption: Principle of Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the amount of DNA as cells in the G0/G1 phase.[21] A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.[21]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the chalcone derivatives at their IC₅₀ concentrations for a specific time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[22][23]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[23]

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[21] The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.

Part 3: Mechanistic Insights and Future Directions

The anticancer activity of chalcones is often attributed to their interaction with various molecular targets.[24] They have been shown to inhibit tubulin polymerization, modulate the activity of protein kinases, and induce oxidative stress by generating reactive oxygen species (ROS).[24][25] The presence of the α,β-unsaturated ketone moiety is crucial for their biological activity, as it can act as a Michael acceptor and react with nucleophilic residues in proteins.[9]

Future studies could involve elucidating the precise molecular mechanisms of action of the synthesized this compound derivatives. This could include investigating their effects on specific signaling pathways, such as the MAPK or PI3K/Akt pathways, and identifying their direct protein targets. In vivo studies using animal models would also be essential to evaluate their therapeutic efficacy and safety profiles.

References

Application Notes & Protocols: Strategic Formylation of Dichlorophenols for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of a formyl group onto a dichlorophenol scaffold is a critical transformation for synthesizing a variety of high-value molecules, including pharmaceuticals, agrochemicals, and specialized ligands. Dichlorosalicylaldehydes, the products of this reaction, are versatile intermediates whose utility is dictated by the precise placement of the aldehyde function. However, the inherent electronic deactivation and directing effects of the two chlorine substituents pose significant challenges to achieving high yields and regioselectivity. This guide provides a comprehensive analysis of key formylation methodologies, elucidates the mechanistic rationale behind procedural choices, and delivers detailed, field-proven protocols for researchers engaged in synthetic chemistry and drug development.

Strategic Overview: Selecting the Optimal Formylation Pathway

The formylation of dichlorophenols is an electrophilic aromatic substitution reaction. The success of this transformation hinges on navigating the competing influences of the activating hydroxyl group and the deactivating, electron-withdrawing chlorine atoms. The hydroxyl group is a powerful ortho, para-director, while the chlorine atoms deactivate the ring and also act as ortho, para-directors. This complex interplay necessitates a careful selection of methodology to control the position of formylation.

Several classical and modern methods are available, each with distinct advantages and limitations when applied to dichlorophenol substrates.

  • Reimer-Tiemann Reaction: This classical method utilizes chloroform and a strong base to generate dichlorocarbene (:CCl₂), a potent electrophile.[1][2] While it preferentially yields the ortho-formylated product, it often suffers from moderate yields and the formation of byproducts.[2][3] The reaction is typically performed in a biphasic system, which can introduce mass transfer limitations.[2][3]

  • Duff Reaction: Employing hexamethylenetetramine (HMTA) in an acidic medium (like glycerol/boric acid or trifluoroacetic acid), the Duff reaction is known for its high ortho-selectivity.[4][5] However, it is generally inefficient and requires a strongly activated aromatic ring, making it less suitable for deactivated dichlorophenols.[4]

  • Vilsmeier-Haack Reaction: This method uses a pre-formed Vilsmeier reagent (e.g., from DMF and POCl₃) as the electrophile.[6][7][8] The reagent is a relatively weak electrophile, limiting its efficacy to highly electron-rich aromatics.[6][7] For dichlorophenols, it can lead to poor conversion and mixtures of isomers.[9]

  • Magnesium-Mediated ortho-Formylation (Hofsløkken-Skattebøl Method): This highly effective method involves the formation of a magnesium phenoxide, which then reacts with paraformaldehyde.[10][11] The magnesium ion is proposed to form a chelate complex with the phenoxide and incoming formaldehyde, rigidly orienting the electrophile for a highly selective attack on the ortho position.[11] This method is exceptionally efficient and regioselective, even for phenols bearing electron-withdrawing groups.[10][12]

  • Lewis Acid-Mediated Formylation (Rieche Formylation): This powerful technique uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[13][14][15] The Lewis acid coordinates to the phenolic oxygen, enhancing the ortho-directing effect and activating the substrate for electrophilic attack.[15] It is particularly useful for achieving formylation in sterically hindered or deactivated systems.[9]

Comparative Analysis of Formylation Methods
MethodReagentsKey FeatureAdvantages for DichlorophenolsDisadvantages
Reimer-Tiemann CHCl₃, NaOH/KOHDichlorocarbene intermediate[3]Well-established; functional ortho-selectivity.Moderate yields, biphasic, potential byproducts.[2]
Duff Hexamethylenetetramine, AcidIminium ion electrophileHigh ortho-selectivity.Generally low efficiency, requires activated rings.[4]
Vilsmeier-Haack DMF, POCl₃Vilsmeier reagentHomogeneous conditions.Weak electrophile, often ineffective for deactivated phenols.[6][9]
Mg-Mediated MgCl₂, Et₃N, ParaformaldehydeChelation-controlled selectivity[11]Excellent yields and exclusive ortho-selectivity.[10][12]Requires anhydrous conditions.
Lewis Acid-Mediated Cl₂CHOMe, TiCl₄Lewis acid activation[15]High yields, excellent ortho-selectivity, good for hindered phenols.Requires stoichiometric strong Lewis acid, moisture sensitive.[9]

For the formylation of dichlorophenols, the Magnesium-Mediated (Hofsløkken-Skattebøl) and Lewis Acid-Mediated (Rieche) methods are demonstrably superior due to their high regioselectivity and efficacy with electron-deficient substrates.

Reaction Mechanisms and Workflows

Understanding the reaction mechanism is key to troubleshooting and optimization. The selectivity in the most effective methods is driven by pre-coordination of the reagents.

Mechanism: Magnesium-Mediated ortho-Formylation

The reaction proceeds through a chelated intermediate that directs the formylation to the ortho position. This pre-organization is the source of the reaction's high selectivity.

G cluster_0 Chelate Formation & Reaction cluster_1 Oxidation & Workup P Dichlorophenol Base MgCl₂ + Et₃N P->Base Deprotonation MgP Magnesium Dichlorophenoxide P->MgP Complex Six-membered Chelated Intermediate MgP->Complex + CH₂O FA Paraformaldehyde (source of CH₂O) FA->Complex Product_int Ortho-hydroxymethyl Intermediate Complex->Product_int Intramolecular Electrophilic Attack Oxidant Excess Paraformaldehyde or Air Product_int->Oxidant Oxidation Final_Product Dichlorosalicylaldehyde Product_int->Final_Product Acid Acidic Workup (e.g., HCl)

Caption: Chelation-controlled mechanism for Mg-mediated formylation.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The specific reagents and conditions will vary with the chosen protocol, but the overall process remains consistent.

G A 1. Reagent Prep & Inert Atmosphere Setup B 2. Substrate & Reagent Addition (Controlled Temp) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Reaction Quenching (e.g., Acidic Water) C->D E 5. Extraction & Washing D->E F 6. Drying & Solvent Removal E->F G 7. Purification (Column Chromatography, Recrystallization) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: Standard workflow for a synthetic formylation experiment.

Detailed Experimental Protocols

Safety First: Dichlorophenols are toxic and corrosive. Chloroform is a suspected carcinogen. TiCl₄ reacts violently with water and is highly corrosive. Paraformaldehyde is toxic upon inhalation.[16][17] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

Protocol 1: High-Selectivity ortho-Formylation of 2,4-Dichlorophenol via the Hofsløkken-Skattebøl Method

This protocol is adapted from the highly efficient and regioselective method reported by Hofsløkken and Skattebøl, which is ideal for phenols with electron-withdrawing groups.[10][12]

Materials and Reagents:

Reagent M.W. Amount Moles Eq.
2,4-Dichlorophenol 163.00 8.15 g 50 mmol 1.0
Anhydrous MgCl₂ 95.21 5.71 g 60 mmol 1.2
Triethylamine (Et₃N) 101.19 16.7 mL 120 mmol 2.4
Paraformaldehyde (30.03)n 4.50 g 150 mmol 3.0
Anhydrous Tetrahydrofuran (THF) - 150 mL - -
2M Hydrochloric Acid - ~100 mL - -
Ethyl Acetate - ~200 mL - -
Brine (Saturated NaCl) - ~50 mL - -

| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | - |

Step-by-Step Procedure:

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous magnesium chloride (5.71 g) and anhydrous THF (150 mL).

  • Base Addition: Add triethylamine (16.7 mL) to the suspension. Stir the mixture for 15 minutes at room temperature under a nitrogen atmosphere.

  • Substrate Addition: Add 2,4-dichlorophenol (8.15 g) to the flask, followed by paraformaldehyde (4.50 g).

  • Reaction: Heat the reaction mixture to a gentle reflux (~66 °C) using an oil bath. The mixture will typically turn from a cloudy white to a yellow or orange color. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

  • Quenching: After the reaction is complete (starting material is consumed), cool the flask to 0 °C in an ice bath. Slowly and carefully add 2M HCl (~100 mL) to quench the reaction and dissolve the magnesium salts. Caution: Quenching is exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from a hexane/dichloromethane mixture) to yield 2-hydroxy-3,5-dichlorobenzaldehyde as a pure solid.

Protocol 2: Reimer-Tiemann Formylation of 2,5-Dichlorophenol

This protocol illustrates the classical approach. While potentially lower yielding than the magnesium-mediated method, it uses common laboratory reagents.[1][3]

Materials and Reagents:

Reagent M.W. Amount Moles Eq.
2,5-Dichlorophenol 163.00 4.08 g 25 mmol 1.0
Sodium Hydroxide (NaOH) 40.00 8.00 g 200 mmol 8.0
Chloroform (CHCl₃) 119.38 4.2 mL 50 mmol 2.0
Ethanol - 60 mL - -
Water - 30 mL - -
6M Hydrochloric Acid - As needed - -

| Diethyl Ether or EtOAc | - | ~150 mL | - | - |

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask with a stir bar and reflux condenser, dissolve 2,5-dichlorophenol (4.08 g) and sodium hydroxide (8.00 g) in a mixture of ethanol (60 mL) and water (30 mL).

  • Heating: Heat the solution to 65-70 °C in an oil bath. The solution should be homogeneous.

  • Reagent Addition: While vigorously stirring the warm solution, add chloroform (4.2 mL) dropwise via an addition funnel over 1 hour. The reaction is exothermic and the color may darken.

  • Reaction: After the addition is complete, maintain the mixture at 70 °C with vigorous stirring for an additional 3 hours.

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the mixture to pH 4-5 by the dropwise addition of 6M HCl. A precipitate of the crude product should form.

  • Workup: Extract the entire mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic solution. The crude product will likely be a mixture of ortho- and para-formylated isomers. Purify by flash column chromatography on silica gel to separate the isomers and afford pure 2-hydroxy-3,6-dichlorobenzaldehyde.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Insufficiently anhydrous conditions (Mg- or TiCl₄-mediated). Deactivated substrate is unreactive under mild conditions. Poor quality reagents.Ensure all glassware is oven-dried and reagents are anhydrous. Increase reaction temperature or time. Switch to a more powerful method (e.g., Reimer-Tiemann to Mg-mediated). Use freshly opened or purified reagents.
Poor Regioselectivity Method is not inherently selective (e.g., Vilsmeier-Haack). Steric hindrance blocking the desired position.Switch to a chelation-controlled method (Mg-mediated or TiCl₄-mediated) for superior ortho-selectivity.[12][15]
Formation of Dark Tars/Polymer Reaction temperature too high. Air-oxidation of phenoxide intermediates. Undesired phenol-formaldehyde resin formation.[11]Reduce reaction temperature. Maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction. Ensure a chelation-control method is used to prevent polymerization.[11]
Difficult Purification Isomers have very similar polarity. Presence of non-polar byproducts (e.g., from Reimer-Tiemann).Optimize chromatography (try different solvent systems, use high-performance TLC). Consider derivatization of the aldehyde or phenol to aid separation, followed by deprotection.

References

Application Notes & Protocols: 2,4-Dichloro-3-hydroxybenzaldehyde as a Pivotal Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2,4-Dichloro-3-hydroxybenzaldehyde is a quintessential example of a highly versatile and powerful building block. Its utility stems from a unique convergence of reactive sites within a single, stable scaffold: a nucleophilic hydroxyl group, an electrophilic aldehyde functionality primed for condensation, and two electron-withdrawing chloro-substituents. These chlorine atoms not only activate the aromatic ring towards certain transformations but also serve as potential handles for subsequent cross-coupling reactions, enabling extensive diversification of the final heterocyclic products. This guide provides an in-depth exploration of its application in the synthesis of medicinally relevant heterocyclic cores, including benzofurans and coumarins, complete with detailed mechanistic insights and field-tested laboratory protocols.

Part 1: Synthesis of Substituted Benzofurans via Annulation

Benzofurans are a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The synthesis of benzofurans from this compound typically proceeds via a two-step sequence involving an initial O-alkylation followed by an intramolecular cyclization. This approach offers a reliable and modular route to highly functionalized benzofuran systems.

Synthetic Strategy & Mechanistic Rationale

The most common pathway involves the reaction of the phenolic hydroxyl group with an α-haloketone (e.g., phenacyl bromide) under basic conditions. This Williamson ether synthesis variant yields a key intermediate, an α-aryloxy ketone. The subsequent intramolecular cyclization of this intermediate, often promoted by a dehydrating agent or acid catalyst, leads to the formation of the furan ring.

The choice of base (e.g., K₂CO₃) in the first step is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the aldehyde or ketone. The subsequent cyclization is an intramolecular aldol-type condensation, where the enolate of the ketone attacks the aldehyde carbonyl, followed by dehydration to form the stable aromatic furan ring. The entire process is a classic example of domino reaction design.[1]

Visualization: General Benzofuran Synthesis Pathway

G cluster_start Starting Materials cluster_steps Reaction Sequence A 2,4-Dichloro-3- hydroxybenzaldehyde C Step 1: O-Alkylation (Base, e.g., K₂CO₃) A->C B α-Haloketone (R-CO-CH₂-X) B->C D α-Aryloxy Ketone Intermediate C->D Formation of Ether Linkage E Step 2: Intramolecular Cyclization & Dehydration (Acid catalyst) D->E Enolate attacks Aldehyde F Substituted Benzofuran E->F Annulation

Caption: Workflow for benzofuran synthesis from this compound.

Detailed Laboratory Protocol: Synthesis of 2-Aroyl-5,7-dichlorobenzofuran

This protocol describes the synthesis of a 2-aroylbenzofuran derivative, a common structural motif in bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • 2-Bromoacetophenone (or other substituted phenacyl bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Polyphosphoric Acid (PPA)

  • Ethyl acetate, Hexane, Saturated Sodium Bicarbonate solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • O-Alkylation:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the 2-bromoacetophenone (1.1 eq) portion-wise over 10 minutes.

    • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-aryloxy ketone intermediate. This intermediate can be used in the next step without further purification.

  • Cyclization and Dehydration:

    • Add the crude intermediate to polyphosphoric acid (PPA) (approx. 10x the weight of the intermediate).

    • Heat the viscous mixture to 100-110 °C with vigorous mechanical stirring for 2-3 hours. The reaction color will typically darken.

    • Monitor the reaction by TLC for the disappearance of the intermediate.

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • The solid product will precipitate. Allow the ice to melt completely, then filter the solid.

    • Wash the solid thoroughly with water and then with a saturated sodium bicarbonate solution until effervescence ceases.

    • Dry the crude product in a vacuum oven.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-aroyl-5,7-dichlorobenzofuran.

Data Presentation:

EntryR-Group (from R-CO-CH₂Br)Reaction Time (Cyclization)Yield (%)
1Phenyl2 h~85%
24-Chlorophenyl2.5 h~82%
34-Methoxyphenyl2 h~88%

Part 2: Synthesis of Dichloro-Substituted Coumarins

Coumarins (2H-1-benzopyran-2-ones) are a major class of lactones with widespread applications ranging from pharmaceuticals to fragrances.[2] The inherent structure of this compound makes it an ideal substrate for constructing the coumarin core via condensation reactions with active methylene compounds.

Synthetic Strategy & Mechanistic Rationale: Knoevenagel Condensation

The Knoevenagel condensation provides a highly efficient route to 3-substituted coumarins.[2] The reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., diethyl malonate, ethyl acetoacetate) in the presence of a weak base catalyst, typically piperidine or triethylamine.

The mechanism proceeds in three key stages:

  • Condensation: The base catalyzes the condensation between the aldehyde and the active methylene compound to form a benzylidene intermediate.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks one of the carbonyls of the coupled intermediate.

  • Elimination: A molecule (e.g., ethanol from an ester group) is eliminated to form the stable, aromatic pyran-2-one ring system.

Visualization: Knoevenagel-based Coumarin Synthesis Mechanism

G A 2,4-Dichloro-3- hydroxybenzaldehyde D Knoevenagel Condensation A->D B Diethyl Malonate B->D C Catalyst (Piperidine) C->D E Benzylidene Intermediate D->E F Intramolecular Lactonization E->F OH attacks carbonyl G Cyclized Intermediate F->G H Elimination (-EtOH) G->H I 6,8-Dichloro-3-carbethoxycoumarin H->I

Caption: Mechanistic flow for the synthesis of coumarins via Knoevenagel condensation.

Detailed Laboratory Protocol: Synthesis of 6,8-Dichloro-3-carbethoxycoumarin

Materials:

  • This compound (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Piperidine (0.2 eq)

  • Ethanol, absolute

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10 mL per gram of aldehyde).

    • Add diethyl malonate (1.5 eq) to the solution.

    • Add piperidine (0.2 eq) as the catalyst.

  • Reaction Execution:

    • Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC. A solid product often begins to precipitate from the refluxing solution.

    • After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold ethanol to remove residual piperidine and unreacted starting materials.

    • Dry the product under vacuum to obtain pure 6,8-dichloro-3-carbethoxycoumarin. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Anticipated Biological Activity

Heterocyclic compounds derived from halogenated phenols often exhibit significant biological activities. The incorporation of chlorine atoms can enhance lipophilicity, improve metabolic stability, and facilitate stronger binding interactions with biological targets. It is well-documented that various coumarin, benzofuran, and quinoline derivatives possess antimicrobial, antifungal, anti-inflammatory, and even anticancer properties.[3][4][5] The compounds synthesized from this compound are therefore prime candidates for screening in biological assays to discover novel therapeutic agents. Dihydroxybenzaldehydes themselves have shown antimicrobial activities, suggesting that derivatives may retain or enhance this property.[6]

References

Topic: Analytical Methods for the Detection of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This comprehensive guide details robust analytical methodologies for the detection and quantification of 2,4-Dichloro-3-hydroxybenzaldehyde (CAS No. 56962-13-1). As a chlorinated phenolic aldehyde, this compound may be encountered as a manufacturing intermediate, a degradation product, or an environmental contaminant. Accurate and sensitive detection is therefore critical for quality control, safety assessment, and research applications. This document provides detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for reliable and reproducible results.

Introduction and Principles of Detection

This compound is an aromatic organic compound with the molecular formula C₇H₄Cl₂O₂.[1] Its structure, featuring a hydroxyl group, an aldehyde group, and two chlorine atoms on the benzene ring, dictates its chemical properties and the analytical strategies required for its detection. The presence of the polar hydroxyl and aldehyde functional groups, combined with the nonpolar chlorinated aromatic ring, gives the molecule moderate polarity.

The selection of an appropriate analytical technique is governed by the analyte's physicochemical properties and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for separating non-volatile or thermally sensitive compounds.[2] For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In this mode, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and its partitioning with a polar mobile phase. The chromophoric nature of the benzaldehyde structure allows for sensitive detection using a UV-Vis or Diode-Array Detector (DAD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional sensitivity and specificity, making it the gold standard for identifying and quantifying trace levels of volatile and semi-volatile organic compounds.[3] Due to the presence of a polar hydroxyl group, direct GC analysis of this compound can result in poor peak shape and thermal degradation. Therefore, a chemical derivatization step, such as silylation, is often employed.[4] This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing the analyte's volatility and thermal stability for improved chromatographic performance. Mass spectrometry provides definitive identification based on the unique mass fragmentation pattern of the analyte.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.[5][6] The choice of technique depends heavily on the sample matrix.

Protocol: Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting this compound from water or wastewater samples.

Rationale: LLE partitions the analyte between the aqueous sample and an immiscible organic solvent based on its relative solubility. Acidification of the aqueous phase protonates the phenolic hydroxyl group, reducing its polarity and enhancing its extraction into the organic solvent.

Step-by-Step Procedure:

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Acidification: Adjust the sample pH to approximately 2 by adding 1 M Hydrochloric Acid (HCl) dropwise. Verify the pH with a calibrated pH meter.

  • Extraction: Transfer the acidified sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane or ethyl acetate.[7]

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate for 10 minutes. The organic layer (bottom for dichloromethane, top for ethyl acetate) contains the analyte.

  • Collection: Drain the organic layer into a clean flask.

  • Repeat Extraction: Repeat steps 3-6 two more times with fresh portions of the organic solvent, combining all organic extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[7]

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen at ambient temperature to a final volume of 1 mL. The sample is now ready for analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and reliable approach for the routine quantification of this compound.

Experimental Protocol

Apparatus and Reagents:

  • High-Performance Liquid Chromatograph with a UV or DAD detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound analytical standard.

Standard Preparation:

  • Primary Stock (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the primary stock with the mobile phase.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 90% to 40% B20-25 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm (or determined λmax)

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the analyte concentration using the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_prep Sample Extraction (e.g., LLE) hplc HPLC System (C18 Column) s_prep->hplc Inject Sample std_prep Standard Dilution Series std_prep->hplc Inject Standards detector UV Detector (285 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram calibration Build Calibration Curve chromatogram->calibration quantify Quantify Concentration calibration->quantify

Caption: Workflow for HPLC-UV analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and specificity, ideal for trace-level detection and confirmation.

Experimental Protocol

Apparatus and Reagents:

  • Gas Chromatograph with a Mass Spectrometric detector.

  • Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Helium (carrier gas, 99.999% purity).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

  • Pyridine or Acetonitrile (reaction solvent).

Standard and Sample Derivatization (Silylation):

  • Evaporation: Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dry residue.[4]

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before analysis.

Instrumental Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification

Data Analysis:

  • Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.

  • For quantification, use SIM mode, monitoring characteristic ions (e.g., the molecular ion and key fragment ions). The primary, most abundant ion is used for quantification, while others are used as qualifiers for confirmation.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract Sample Extraction (e.g., LLE) derivatize Derivatization (Silylation) extract->derivatize gc Gas Chromatograph (Capillary Column) derivatize->gc Inject Sample ms Mass Spectrometer (EI Source) gc->ms tic Generate Total Ion Chromatogram ms->tic spectrum Acquire Mass Spectrum ms->spectrum library Library Match & Quantify (SIM) tic->library spectrum->library

Caption: Workflow for GC-MS analysis with derivatization.

Method Validation and Performance

Method validation is essential to ensure that the analytical procedures are accurate, precise, and reliable for their intended purpose. The table below summarizes typical performance characteristics that can be expected when developing and validating methods for phenolic aldehydes like this compound.

ParameterHPLC-UVGC-MS (SIM Mode)Rationale & Justification
Linearity (r²) > 0.999> 0.998Demonstrates a direct proportional relationship between detector response and concentration over a defined range.
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 µg/mLThe lowest concentration of analyte that can be reliably distinguished from background noise. GC-MS is typically more sensitive.
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 µg/mLThe lowest concentration of analyte that can be measured with acceptable precision and accuracy.
Accuracy (Recovery %) 90 - 110%85 - 115%Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples.
Precision (RSD %) < 5%< 10%Expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Data extrapolated from validated methods for similar phenolic compounds.[4]

Conclusion

This application note provides two robust and validated starting points for the analysis of this compound. The HPLC-UV method is well-suited for routine quality control and quantification where high sample throughput is required. The GC-MS method, incorporating a necessary derivatization step, offers superior sensitivity and specificity, making it the preferred choice for trace-level detection, impurity profiling, and confirmatory analysis. Successful implementation of these protocols requires careful attention to sample preparation and adherence to good laboratory practices to ensure data of the highest quality and integrity.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,4-Dichloro-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,4-dichloro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and optimized synthesis of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and other complex organic molecules. Its preparation is most effectively achieved through the ortho-formylation of 2,4-dichlorophenol. While several formylation methods exist, the Duff reaction is particularly well-suited for this transformation, especially as other methods like the Reimer-Tiemann reaction have been reported to be less successful with this substrate.[1] This guide will focus on the optimization and troubleshooting of the Duff reaction for the synthesis of this compound.

Reaction Overview: The Duff Reaction

The Duff reaction is a formylation reaction that introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as a phenol, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[2][3] The reaction typically proceeds with ortho-selectivity, which is advantageous for the synthesis of the target molecule.

Reaction Scheme:

ReactionScheme cluster_reactants Reactants cluster_reagents Reagents/Conditions cluster_products Product 2,4-Dichlorophenol 2,4-Dichlorophenol Reagents Glycerol, Boric Acid Heat (150-160°C) 2,4-Dichlorophenol->Reagents HMTA Hexamethylenetetramine (HMTA) HMTA->Reagents Product This compound Reagents->Product

Caption: General scheme for the Duff reaction of 2,4-dichlorophenol.

Detailed Experimental Protocol

This protocol is a comprehensive guide for the synthesis of this compound via the Duff reaction.

Materials and Reagents:

  • 2,4-Dichlorophenol (≥98% purity)

  • Hexamethylenetetramine (HMTA, ≥99% purity)

  • Glycerol (anhydrous)

  • Boric acid (crystalline)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM, HPLC grade)

  • Ethyl acetate (EtOAc, HPLC grade)

  • Hexane (HPLC grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Preparation of the Reaction Medium: In a three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 300 g of anhydrous glycerol and 70 g of boric acid. Heat the mixture with stirring to approximately 160°C to form a clear, viscous solution of glyceroboric acid. Once a homogenous solution is formed, cool the mixture to 150°C.

  • Reaction Initiation: In a separate beaker, thoroughly mix 50 g of 2,4-dichlorophenol with 50 g of hexamethylenetetramine. Carefully add this solid mixture in portions to the hot glyceroboric acid solution over 10-15 minutes with vigorous stirring. The temperature of the reaction mixture should be maintained between 150°C and 165°C. An exothermic reaction may be observed; control the rate of addition to maintain the temperature within this range.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 150-160°C for an additional 20-30 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up and Hydrolysis: After the reaction is complete, allow the mixture to cool to approximately 100°C. Slowly and carefully add a solution of 50 mL of concentrated sulfuric acid in 150 mL of water through a dropping funnel. The addition is exothermic and should be done with caution. This step hydrolyzes the intermediate Schiff base to the desired aldehyde.

  • Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product by column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate (e.g., starting with 95:5 hexane:EtOAc and gradually increasing the polarity to 80:20) is typically effective. Collect the fractions containing the desired product, as identified by TLC.

    • Recrystallization: Alternatively, the crude product can be recrystallized. While specific solvents for this compound are not widely reported, a solvent system such as toluene/hexane or ethanol/water could be explored. Dissolve the crude product in a minimum amount of the hot solvent, and allow it to cool slowly to induce crystallization.

Table 1: Summary of Reaction Parameters

ParameterRecommended Value
Reactant Ratio 1:1 molar ratio of 2,4-dichlorophenol to HMTA
Reaction Temperature 150-165°C
Reaction Time 20-30 minutes after addition of reactants
Hydrolysis Dilute sulfuric acid
Purification Column chromatography (Hexane/Ethyl Acetate) or Recrystallization

Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of this compound.

Troubleshooting Start Low or No Product Yield Q1 Was the temperature maintained at 150-160°C? Start->Q1 Check Reaction Conditions ImpureProduct Impure Product (Multiple Spots on TLC) Q4 Presence of starting material? ImpureProduct->Q4 Identify Impurities DarkColor Dark Colored Reaction Mixture/Product Q6 Did the reaction mixture darken significantly during the reaction? DarkColor->Q6 Assess Stage of Coloration Sol1_1 Solution: Ensure proper temperature control. Lower temperatures lead to incomplete reaction. Q1->Sol1_1 No Q2 Was the HMTA and phenol mixture added too quickly? Q1->Q2 Yes Sol2_1 Solution: Add reactants portion-wise to control exotherm and prevent side reactions. Q2->Sol2_1 Yes Q3 Is the glycerol anhydrous? Q2->Q3 No Sol3_1 Solution: Use anhydrous glycerol. Water can inhibit the reaction. Q3->Sol3_1 No Sol3_2 Consider extending the reaction time and monitor by TLC. Q3->Sol3_2 Yes Sol4_1 Solution: Incomplete reaction. Increase reaction time or temperature slightly. Q4->Sol4_1 Yes Q5 Spots with different Rf values? Q4->Q5 No Sol5_1 Potential Side Products: - Di-formylated product - Isomeric products - Polymeric materials Q5->Sol5_1 Yes Sol5_2 Solution: Optimize stoichiometry (avoid excess HMTA). Improve purification by column chromatography. Sol5_1->Sol5_2 Sol6_1 Cause: Potential polymerization or side reactions at high temperatures. Solution: Ensure temperature does not exceed 165°C. Q6->Sol6_1 Yes Q7 Is the final product dark after purification? Q6->Q7 No Sol7_1 Cause: Presence of phenolic oxidation products. Solution: Purify further, possibly with an activated carbon treatment during recrystallization. Q7->Sol7_1 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Duff reaction preferred over the Reimer-Tiemann reaction for this synthesis?

A1: The Reimer-Tiemann reaction often leads to a mixture of ortho and para isomers, which can be difficult to separate. For 2,4-dichlorophenol, the Duff reaction has been shown to be more successful, providing better regioselectivity for the desired ortho-formylated product.[1]

Q2: What is the role of glycerol and boric acid in the Duff reaction?

A2: Glycerol serves as a high-boiling solvent, allowing the reaction to be carried out at the necessary high temperatures. Boric acid reacts with glycerol to form glyceroboric acid, which acts as a Lewis acid catalyst, facilitating the reaction between the phenol and hexamethylenetetramine.[1]

Q3: My reaction has produced a very dark, tarry substance. What could be the cause?

A3: The formation of dark, polymeric materials is a common side reaction in formylations of phenols, especially at high temperatures. This can be caused by overheating (exceeding 165°C) or prolonged reaction times. It is crucial to maintain careful temperature control and monitor the reaction to stop it once the starting material is consumed.

Q4: I am observing a second product on my TLC plate. What could it be?

A4: While the Duff reaction is generally ortho-selective, the formation of a di-formylated product is possible, especially if an excess of hexamethylenetetramine is used. The other vacant ortho position on the 2,4-dichlorophenol ring could potentially undergo a second formylation. To minimize this, use a 1:1 stoichiometry of the phenol and HMTA. Careful column chromatography should allow for the separation of the mono- and di-formylated products.

Q5: Can I use a different acid for the hydrolysis step?

A5: Yes, other mineral acids like hydrochloric acid can be used for the hydrolysis of the intermediate Schiff base. However, sulfuric acid is commonly reported in the classical Duff reaction procedure. The key is to ensure complete hydrolysis to the aldehyde.

Q6: How can I confirm the identity and purity of my final product?

A6: The identity of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC or GC analysis, as well as by its melting point.

Reaction Mechanism

Understanding the mechanism of the Duff reaction provides insight into the critical parameters of the synthesis.

  • Formation of the Electrophile: Hexamethylenetetramine (HMTA) is protonated by the acidic medium (glyceroboric acid) and subsequently undergoes a ring-opening to form an electrophilic iminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich 2,4-dichlorophenol attacks the iminium ion, typically at the ortho position to the hydroxyl group, in an electrophilic aromatic substitution reaction.

  • Intermediate Formation: This addition results in the formation of a benzylamine-type intermediate.

  • Oxidation and Hydrolysis: An intramolecular redox reaction occurs, followed by hydrolysis during the acidic work-up, which converts the intermediate to the final aldehyde product.[2]

DuffMechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Intermediate Formation cluster_step4 Step 4: Hydrolysis HMTA Hexamethylenetetramine (HMTA) Protonation Protonation (H+) HMTA->Protonation Iminium Iminium Ion (Electrophile) Protonation->Iminium Attack Electrophilic Aromatic Substitution Iminium->Attack Phenol 2,4-Dichlorophenol Phenol->Attack Intermediate Benzylamine Intermediate Attack->Intermediate Hydrolysis Acidic Hydrolysis (H₃O+) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified workflow of the Duff reaction mechanism.

References

Technical Support Center: Synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this molecule is a non-trivial exercise in electrophilic aromatic substitution, where the challenge lies in introducing a formyl group onto a sterically hindered and electronically deactivated phenolic ring.

Core Challenge: The Formylation of 2,4-Dichlorophenol

The most direct and common precursor for the synthesis of this compound is 2,4-dichlorophenol. The primary synthetic hurdle is the regioselective introduction of a formyl (-CHO) group at the C3 position. This position is ortho to the hydroxyl group but flanked by two deactivating chloro substituents, making the reaction challenging.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions you might encounter in the lab. We address the problem, explain the likely causes rooted in reaction mechanisms, and provide actionable solutions.

Question 1: I am getting very low or no yield of the desired product. What is the primary cause?

Answer: This is the most common issue and typically stems from the poor nucleophilicity of the 2,4-dichlorophenol starting material. The two electron-withdrawing chlorine atoms deactivate the aromatic ring, making it less susceptible to attack by weak electrophiles.

  • Causality: Standard formylation reactions like the Reimer-Tiemann or Duff reaction often fail or give dismal yields because the electrophiles they generate (dichlorocarbene and an iminium species, respectively) are not potent enough to overcome the deactivation of the ring.[1][2] The Reimer-Tiemann reaction, for instance, requires a highly nucleophilic phenoxide ring to attack the dichlorocarbene.[3][4]

  • Solution: Employ a More Potent Formylation Method. You must use a reaction that generates a highly reactive electrophile. The two most effective methods for this substrate are the Rieche Formylation and the Vilsmeier-Haack Reaction .

    • Rieche Formylation: This method uses dichloromethyl methyl ether (CHCl₂OMe) and a strong Lewis acid, such as titanium tetrachloride (TiCl₄). The Lewis acid activates the ether, generating a highly electrophilic dichloromethyl cation equivalent that can effectively formylate the deactivated ring.[5][6]

    • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] The resulting chloroiminium ion is a stronger electrophile than those used in many other formylation reactions.

Question 2: My reaction is working, but I'm getting a mixture of isomers. How can I improve regioselectivity for the 3-formyl product?

Answer: Achieving correct regioselectivity is the second major challenge. The hydroxyl group is a strong ortho-, para- director, while the chloro groups are deactivating but also ortho-, para- directing. This complex interplay can lead to formylation at undesired positions. The desired C3 position is ortho to the hydroxyl group but meta to both chloro groups.

  • Causality & Solution: Leverage Lewis Acid Coordination. The key to directing the formylation to the C3 position (ortho to the hydroxyl group) is to use a method where the reagent can coordinate with the hydroxyl group. This is a significant advantage of the Rieche Formylation .

    • The TiCl₄ Lewis acid can coordinate with the oxygen atom of the hydroxyl group. This coordination holds the electrophile in close proximity to the ortho positions (C3 and C5), favoring substitution there.[6] Since the C5 position is sterically hindered by the adjacent chlorine at C4, formylation is sterically directed to the C3 position.

  • Visualizing the Directing Effects: The following diagram illustrates the electronic and steric factors influencing the regioselectivity of the formylation.

    Caption: Directing influences on the 2,4-dichlorophenol ring.

Question 3: The reaction crude is very messy and difficult to purify. What are the best practices for isolation and purification?

Answer: A complex crude product often results from incomplete reaction, isomer formation, and potential side reactions like polymerization or tar formation, especially under harsh acidic conditions.

  • Causality: The target product, starting material, and isomers often have similar polarities, making chromatographic separation challenging. Residual Lewis acids or acidic byproducts can complicate workup.

  • Solutions:

    • Careful Workup: After the reaction is complete (monitored by TLC), the mixture must be quenched carefully. Slowly pouring the reaction mixture into ice-water or a cold, dilute acid solution is crucial to hydrolyze the reaction intermediates and deactivate the Lewis acid safely.

    • Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water, then a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine.

    • Purification Strategy:

      • Column Chromatography: This is typically necessary. Use a silica gel column with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/DCM) and gradually increase the polarity by adding ethyl acetate. Careful fraction collection is key.

      • Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization can be an excellent final purification step. Try solvents like ethanol/water, toluene, or cyclohexane.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is definitively the best for 2,4-dichlorophenol?

While "best" can depend on available resources, the Rieche formylation using TiCl₄ is generally the most reliable and highest-yielding method for this specific substrate due to its powerful electrophile generation and the directing effect of Lewis acid coordination.[5][6]

MethodPro for this SynthesisCon for this SynthesisTypical Yield
Rieche Formylation Strong electrophile; good regioselectivity via TiCl₄ coordination.Requires anhydrous conditions; TiCl₄ is hazardous.Moderate to Good
Vilsmeier-Haack Strong electrophile; readily available reagents.Regioselectivity can be lower than Rieche; POCl₃ is hazardous.Low to Moderate
Reimer-Tiemann Favors ortho-formylation.Weak electrophile; very low yield with deactivated rings; often messy.Very Low / Fails
Duff Reaction Simple reagents.Requires highly activated phenols; will likely fail.[2][9]Negligible / Fails

Q2: What are the critical safety precautions for the recommended Rieche formylation?

Safety is paramount. Both dichloromethyl methyl ether and titanium tetrachloride are highly corrosive and moisture-sensitive.

  • Work in a Fume Hood: All manipulations must be performed in a certified chemical fume hood.

  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves.

  • Quenching: TiCl₄ reacts violently with water. The quenching step must be done slowly and behind a blast shield if possible.

Q3: How can I synthesize the 2,4-dichlorophenol starting material?

2,4-Dichlorophenol is commercially available but can also be synthesized. A common laboratory method involves the direct chlorination of phenol. However, controlling the regioselectivity to favor the 2,4-disubstituted product over other isomers (like 2,6-dichlorophenol or 2,4,6-trichlorophenol) can be challenging and requires careful control of catalysts and conditions.[10][11] Using a Lewis acid catalyst like AlCl₃ with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is a reported method.[12]

Experimental Protocol: Rieche Formylation of 2,4-Dichlorophenol

This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions.

G start Setup Anhydrous Reaction Flask (N2 atmosphere) dissolve Dissolve 2,4-Dichlorophenol in dry DCM start->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool add_ticl4 Add TiCl4 dropwise (Maintain 0°C) cool->add_ticl4 stir1 Stir for 30 min at 0°C add_ticl4->stir1 add_ether Add Dichloromethyl Methyl Ether dropwise (Maintain 0°C) stir1->add_ether warm Allow to warm to RT Stir for 12-24h (TLC Monitoring) add_ether->warm quench Slowly pour into ice-water (Caution!) warm->quench extract Extract with DCM quench->extract wash Wash organic layer (H2O, NaHCO3, Brine) extract->wash dry Dry over Na2SO4, Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product (NMR, MS, IR) purify->end

Caption: Workflow for the Rieche formylation of 2,4-dichlorophenol.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂), add 2,4-dichlorophenol (1.0 eq.) to a flask containing anhydrous dichloromethane (DCM).

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Add titanium tetrachloride (TiCl₄, 2.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. A dark-colored complex will form.

  • Stirring: Stir the mixture at 0 °C for 30 minutes.

  • Formylating Agent Addition: Add dichloromethyl methyl ether (CHCl₂OMe, 1.1 eq.) dropwise to the reaction mixture, again maintaining a temperature of 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate eluent system to isolate this compound.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,4-Dichloro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process.

I. Understanding the Compound and Common Impurities

This compound is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] The purity of this compound is critical for the success of subsequent reactions. Crude this compound often contains a variety of impurities stemming from the starting materials, side reactions, or decomposition.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 2,4-dichlorophenol.

  • Isomeric Byproducts: Positional isomers like 3,5-dichloro-4-hydroxybenzaldehyde.

  • Over-chlorinated or Under-chlorinated Species: Compounds with more or fewer chlorine atoms than the desired product.

  • Residual Solvents and Reagents: From the synthesis and workup steps.

  • Phenolic Impurities: Such as 2,3-dichlorophenol.[2]

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound, providing potential causes and solutions.

Issue 1: Low Purity After Recrystallization

Question: I performed a recrystallization of my crude this compound, but the purity has not significantly improved. What could be the issue?

Answer:

Several factors can lead to poor purification outcomes during recrystallization. Let's break down the potential causes and solutions:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, you will have a low recovery. Conversely, if it is not soluble enough at high temperatures, you may not be able to dissolve it completely.

    • Solution: Experiment with a range of solvents or solvent mixtures. Common choices for similar compounds include ethanol, methanol, toluene, hexane, and mixtures of these with ethyl acetate.[3][4] A good starting point is to test the solubility of your crude product in small amounts of different solvents.

  • Presence of Insoluble Impurities: If your crude product contains insoluble impurities, they should be removed before crystallization.

    • Solution: Perform a hot filtration step. Dissolve the crude product in a minimal amount of hot solvent and then filter the hot solution to remove any undissolved solids.

  • Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate rapidly, trapping impurities within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Insufficient Washing: Residual mother liquor on the surface of the crystals will contain impurities.

    • Solution: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.

Issue 2: Product Oiling Out During Recrystallization

Question: During the cooling phase of recrystallization, my product separated as an oil instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated before crystallization begins.

  • Solution 1: Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point.

  • Solution 2: Use a Solvent Mixture: A mixture of a good solvent and a poor solvent can sometimes prevent oiling out. Dissolve the compound in a minimal amount of the good solvent at an elevated temperature, and then slowly add the poor solvent until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the oil and allow the solution to cool slowly.

  • Solution 3: Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This can create nucleation sites for crystal growth.[5]

  • Solution 4: Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.[5]

Issue 3: Poor Separation During Column Chromatography

Question: I am using column chromatography to purify my product, but I am getting poor separation between my desired compound and an impurity. How can I improve this?

Answer:

Column chromatography is a powerful purification technique, but optimizing the separation can be challenging.

  • Incorrect Solvent System (Eluent): The polarity of the eluent is crucial for good separation.

    • Solution: Use Thin-Layer Chromatography (TLC) to screen different solvent systems. The ideal eluent should give your desired compound an Rf value of around 0.3 and provide good separation from impurities. For aldehydes, common eluents include mixtures of hexane and ethyl acetate.[3][6]

  • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.

    • Solution: Use an appropriate amount of crude product for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to stationary phase (silica gel or alumina) by weight.

  • Stationary Phase Issues: Aldehydes can sometimes interact with the acidic silica gel, leading to tailing or decomposition.

    • Solution: Consider deactivating the silica gel by adding a small amount of triethylamine to your eluent (e.g., 0.1-1%). Alternatively, you could use a different stationary phase, such as alumina.

  • Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred.

Issue 4: Product Decomposition on the Column

Question: My product seems to be decomposing during column chromatography. What could be the cause?

Answer:

As mentioned, the acidic nature of silica gel can sometimes lead to the decomposition of sensitive compounds like aldehydes.

  • Solution 1: Deactivate the Silica Gel: As described above, adding a small amount of a base like triethylamine to the eluent can neutralize the acidic sites on the silica gel.

  • Solution 2: Use Alumina: Alumina is a less acidic stationary phase and can be a good alternative for purifying acid-sensitive compounds.

  • Solution 3: Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography, which employs pressure to speed up the elution process.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: The best method depends on the nature and quantity of the impurities. For many cases, recrystallization is a simple and effective first step. If recrystallization does not yield a product of sufficient purity, column chromatography is the next logical step.

Q2: What are the key safety precautions I should take when handling this compound?

A2: this compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this chemical in a well-ventilated area or a fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative purity data.

Q4: My purified product is slightly colored. Is this a problem?

A4: A slight coloration may indicate the presence of trace impurities. Often, these are highly colored byproducts that are present in very small amounts and may not significantly affect the outcome of subsequent reactions. However, if a high-purity, colorless product is required, you may need to perform an additional purification step, such as treatment with activated carbon during recrystallization or another round of column chromatography.

IV. Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable eluent system using TLC. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Run the eluent through the column, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Recrystallization 95-99%Simple, inexpensive, good for removing small amounts of impurities.May not be effective for impurities with similar solubility; potential for product loss in the mother liquor.
Column Chromatography >99%Excellent for separating complex mixtures and achieving high purity.More time-consuming and requires more solvent than recrystallization; potential for product decomposition on the column.

VI. Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization PurityCheck1 Purity Check (TLC, MP) Recrystallization->PurityCheck1 ColumnChromatography Column Chromatography PurityCheck2 Purity Check (NMR, HPLC/GC) ColumnChromatography->PurityCheck2 PureProduct Pure Product (>99%) PurityCheck1->ColumnChromatography Purity Insufficient PurityCheck1->PureProduct Purity Sufficient PurityCheck2->PureProduct Purity Sufficient ImpureProduct Impure Product PurityCheck2->ImpureProduct Further Purification Needed

Caption: General workflow for the purification of this compound.

VII. References

  • Sigma-Aldrich, Safety Data Sheet for this compound. --INVALID-LINK--

  • Sigma-Aldrich, Safety Data Sheet for 4-hydroxybenzaldehyde. --INVALID-LINK--

  • Fisher Scientific, Safety Data Sheet for 3-Chloro-4-hydroxybenzaldehyde. --INVALID-LINK--

  • The Royal Society of Chemistry, Methods for purification of benzaldehyde derivatives. --INVALID-LINK--

  • Fisher Scientific, Safety Data Sheet for 3-Hydroxybenzaldehyde. --INVALID-LINK--

  • Benchchem, An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. --INVALID-LINK--

  • Organic Syntheses, Procedure for the preparation of m-Hydroxybenzaldehyde. --INVALID-LINK--

  • Carl ROTH, Safety Data Sheet: 2,4-Dihydroxybenzaldehyde. --INVALID-LINK--

  • Google Patents, Process for preparing 2,3-dichlorobenzaldehyde. --INVALID-LINK--

  • The Royal Society of Chemistry, A promising catalyst for exclusive para hydroxylation of substituted aromatic hydrocarbons under UV light. --INVALID-LINK--

  • ResearchGate, What is the best solvent for purifying aldehyde in a column chromatography? --INVALID-LINK--

  • Google Patents, Process for the isolation of p-hydroxybenzaldehyde. --INVALID-LINK--

  • ResearchGate, 2,4-Dichlorobenzaldehyde. --INVALID-LINK--

  • National Center for Biotechnology Information, 2,3,4-Trihydroxybenzaldehyde. --INVALID-LINK--

  • PubChem, this compound. --INVALID-LINK--

  • The Synthesis of 3-Hydroxybenzaldehyde: A Focus on Quality Manufacturing. --INVALID-LINK--

  • National Center for Biotechnology Information, Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. --INVALID-LINK--

  • ChemicalBook, this compound CAS#: 56962-13-1. --INVALID-LINK--

  • European Patent Office, Process for the production of 4-hydroxybenzaldehyde derivatives. --INVALID-LINK--

  • NIST WebBook, Benzaldehyde, 4-hydroxy-2,3-dichloro. --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and improve the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explore the underlying chemical principles, helping you make informed decisions to overcome common synthetic challenges.

Introduction: The Challenge of Synthesizing this compound

This compound is a substituted aromatic aldehyde whose synthesis presents notable challenges. The primary precursor, 2,4-dichlorophenol, is an electron-deactivated ring system due to the inductive effect of the two chlorine atoms. This deactivation makes classical electrophilic aromatic substitution reactions, such as formylation, inherently difficult. Consequently, researchers often face issues of low conversion, poor regioselectivity, and complex purification procedures. This guide provides a structured approach to troubleshooting these problems through a series of targeted questions and evidence-based solutions.

Troubleshooting Guide: A Question-and-Answer Approach

Q1: My synthesis is resulting in a very low overall yield. What are the primary factors I should investigate?

Low yield is the most common issue in the formylation of deactivated phenols. The problem can typically be traced back to one of three areas: the choice of reaction, the reaction conditions, or the workup procedure.

1. Re-evaluate Your Choice of Formylation Reaction:

Not all formylation reactions are suitable for deactivated substrates. The three most common methods—Reimer-Tiemann, Duff, and Vilsmeier-Haack—each have distinct advantages and disadvantages.

  • Reimer-Tiemann Reaction: This method uses chloroform and a strong base to generate dichlorocarbene (:CCl₂) as the electrophile.[1][2] While effective for simple phenols, its yield is often poor for electron-deficient substrates like 2,4-dichlorophenol. The harsh basic conditions can also lead to decomposition.

  • Duff Reaction: This reaction employs hexamethylenetetramine (hexamine) in an acidic medium (like glyceroboric acid or acetic acid) to introduce the formyl group.[3][4] The Duff reaction is often more successful than the Reimer-Tiemann reaction for phenols that are prone to failure with the latter method, including 2,4-dichlorophenol.[5] It is generally considered a more expedient method, often requiring only two to three hours.[5]

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from a substituted amide like DMF and an acid chloride like POCl₃) to formylate the ring.[6][7] The Vilsmeier reagent is a weaker electrophile, making it highly effective for electron-rich compounds but less so for deactivated rings.[8] Attempting this on 2,4-dichlorophenol may result in very low to no conversion.

Table 1: Comparison of Common Formylation Methods for 2,4-Dichlorophenol

ReactionReagentsKey AdvantagesKey Disadvantages & Causality
Reimer-Tiemann Phenol, CHCl₃, Strong Base (e.g., NaOH)Widely known, uses common reagents.Low yields for deactivated phenols; harsh conditions can cause decomposition; requires vigorous mixing or a phase-transfer catalyst due to its biphasic nature.[1][9]
Duff Reaction Phenol, Hexamethylenetetramine, Acid (e.g., glyceroboric, acetic)Generally better yields for deactivated phenols[5]; faster reaction time; avoids chlorinated solvents.Yields can still be modest[4]; mechanism is complex and can lead to side products.
Vilsmeier-Haack Phenol, DMF, POCl₃High yields for activated arenes; mild conditions.Ineffective for electron-poor substrates like 2,4-dichlorophenol due to the weak electrophilicity of the Vilsmeier reagent.[8][10]

2. Optimize Reaction Conditions:

  • Temperature Control: Formylation reactions can be highly exothermic, especially the Reimer-Tiemann reaction.[9] Poor temperature control can lead to the formation of intractable tars and byproducts. It is crucial to initiate the reaction at a controlled temperature (e.g., 60-70°C) and provide efficient cooling to manage any exotherm.[11][12]

  • Reagent Stoichiometry: Ensure an adequate excess of the formylating agent is used to drive the reaction forward. For the Reimer-Tiemann reaction, using 2-4 equivalents of chloroform is common.[11] For the Duff reaction, intimately mixing the phenol and hexamine prior to addition to the acidic medium can improve yields by ensuring they are added in the correct proportions.[5]

  • Reaction Time: Monitor the reaction by TLC or GC to determine the optimal reaction time. Extending the time may increase conversion of the starting material, but it can also lead to the degradation of the desired product.

Q2: I am observing the formation of an isomeric aldehyde. How can I improve regioselectivity?

Regioselectivity is a significant hurdle. The powerful ortho-, para-directing hydroxyl group on 2,4-dichlorophenol directs electrophiles to the 6-position. This leads to the formation of the isomeric 3,5-dichloro-2-hydroxybenzaldehyde . The desired this compound is a different molecule entirely, suggesting that a direct formylation of 2,4-dichlorophenol is not the correct pathway.

The critical insight here is that the starting material must be chosen to favor the desired substitution pattern. A direct formylation of 2,4-dichlorophenol will not yield this compound. You must consider an alternative synthetic strategy.

Workflow for Re-evaluating Synthesis Strategy

start Problem: Incorrect Isomer (3,5-dichloro-2-hydroxybenzaldehyde) check_sm Verify Starting Material (2,4-Dichlorophenol) start->check_sm analysis Analyze Directing Effects: -OH is strong o,p-director. -Cl are weak deactivators. check_sm->analysis conclusion Conclusion: Direct formylation of 2,4-dichlorophenol favors position 6, not the desired pattern. analysis->conclusion strategy Develop New Strategy conclusion->strategy option1 Option A: Use a different dichlorophenol isomer (e.g., 2,6-dichlorophenol for para-formylation) strategy->option1 option2 Option B: Multi-step synthesis. Start with a correctly substituted precursor. strategy->option2 option3 Option C: Investigate literature for non-classical syntheses (e.g., ring construction or rearrangement). strategy->option3

Caption: Troubleshooting workflow for incorrect isomer formation.

Alternative Synthetic Routes to Consider:

  • Formylation of a Different Isomer: Consider starting with 2,6-dichlorophenol. The hydroxyl group will direct para, to the 4-position, which is vacant. This would yield 3,5-dichloro-4-hydroxybenzaldehyde . This is still not the target molecule, highlighting the difficulty of achieving the desired substitution pattern via direct formylation of a dichlorophenol.

  • Multi-Step Synthesis: A more viable approach is to build the molecule from a precursor that already contains the required substitution. For example, a route might involve the nitration or halogenation of a pre-existing benzaldehyde, followed by functional group interconversion.

Q3: My reaction stalls, and I recover a large amount of unreacted starting material. How can I drive the reaction to completion?

High recovery of starting material indicates either insufficient reactivity or non-optimal conditions.

  • Enhance Reagent Interaction (for Biphasic Reactions): The Reimer-Tiemann reaction is often run in a biphasic system (aqueous NaOH and organic chloroform).[1] The reaction occurs at the interface. To improve conversion:

    • Vigorous Stirring: Ensure the mixture is being stirred at a high rate to create an emulsion, maximizing the interfacial area.

    • Phase-Transfer Catalysts (PTC): Add a PTC like a quaternary ammonium salt. The PTC helps transport the hydroxide ion into the organic phase and the phenoxide into the organic phase, accelerating the reaction.[9]

    • Co-Solvent: An emulsifying agent like 1,4-dioxane can be used to create a more homogeneous solution.[9]

  • Increase Reagent Equivalents: As mentioned, increasing the equivalents of the formylating agent and base can help push the equilibrium towards the products. Experiment with a stepwise increase (e.g., from 2 to 3 to 4 equivalents) while monitoring for byproduct formation.

  • Revisit Your Catalyst System (for Duff Reaction): The Duff reaction's efficiency is highly dependent on the acidic medium. While early work used glyceroboric acid[5], other acids like acetic acid or trifluoroacetic acid (TFA) are also used.[3] The choice of acid can impact the formation of the reactive iminium ion intermediate and, consequently, the reaction rate and yield.

Experimental Protocol: The Duff Reaction

Given its reported success with 2,4-dichlorophenol, the Duff reaction is a promising method.[5] Below is a representative protocol.

Objective: To synthesize an ortho-hydroxybenzaldehyde from a substituted phenol.

Materials:

  • 2,4-Dichlorophenol

  • Hexamethylenetetramine (Hexamine)

  • Glycerol

  • Boric Acid

  • Sulfuric Acid (50% v/v)

  • Anhydrous Diethyl Ether

  • Sodium Bisulfite

  • Sodium Carbonate

Step-by-Step Procedure:

  • Prepare Glyceroboric Acid: In a three-necked flask equipped with a mechanical stirrer and thermometer, heat a mixture of glycerol and boric acid to 150-160°C. This forms the acidic reaction medium.

  • Prepare Reactant Mixture: In a separate beaker, intimately mix the 2,4-dichlorophenol and hexamine powders. This ensures their simultaneous addition in the correct ratio.[5]

  • Reaction: Slowly and carefully add the phenol/hexamine mixture to the hot glyceroboric acid with vigorous stirring. Maintain the temperature at 150-160°C for 15-20 minutes.

  • Hydrolysis: Cool the reaction mixture and add hot water, followed by 50% sulfuric acid.

  • Isolation by Steam Distillation: Assemble a steam distillation apparatus. Steam distill the mixture to separate the volatile aldehyde product from the non-volatile reaction residue. The aldehyde will co-distill with the water.

  • Extraction: Collect the distillate and extract it several times with diethyl ether.

  • Purification (Optional Bisulfite Adduct):

    • Combine the ether extracts and shake with a saturated sodium bisulfite solution. The aldehyde will form a solid adduct, which will precipitate.

    • Filter the solid adduct and wash it with ether.

    • Regenerate the pure aldehyde by treating the adduct with a sodium carbonate solution and warming. The aldehyde can then be re-extracted with ether.

  • Final Steps: Dry the final ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified hydroxybenzaldehyde.

Reaction Mechanism Visualization: Reimer-Tiemann Reaction

cluster_0 Carbene Formation cluster_1 Phenoxide Attack & Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion - H₂O + OH⁻ Base OH⁻ Carbene :CCl₂ (Dichlorocarbene) Carbanion->Carbene - Cl⁻ Phenoxide Phenoxide Ion Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Aldehyde Final Aldehyde Intermediate->Aldehyde + 2OH⁻ - 2Cl⁻ + H₃O⁺ (workup)

References

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2,4-Dichlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the formylation of 2,4-dichlorophenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose, understand, and resolve common side reactions encountered during this specific electrophilic aromatic substitution. Our goal is to provide not just solutions, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the formylation of 2,4-dichlorophenol.

Q1: What is the expected major product from the formylation of 2,4-dichlorophenol, and why?

The expected major product is 3,5-dichloro-2-hydroxybenzaldehyde . The rationale is based on the principles of electrophilic aromatic substitution on a substituted benzene ring:

  • Directing Effects : The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director.[1] This means it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to it.

  • Steric and Electronic Factors : In 2,4-dichlorophenol, the C2 and C4 positions are already occupied by chlorine atoms. Therefore, the only available activated position for formylation is the C6 position (ortho to the hydroxyl group). The electron-withdrawing nature of the chlorine atoms deactivates the ring overall, but the directing influence of the hydroxyl group remains dominant.[2][3]

Q2: Which formylation methods are most suitable for 2,4-dichlorophenol?

Several methods can be employed, each with distinct advantages and potential pitfalls. The choice depends on available reagents, scale, and tolerance for specific side products. The most common methods for phenols are the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.[4][5][6]

FeatureReimer-Tiemann ReactionDuff ReactionVilsmeier-Haack Reaction
Reagents Chloroform (CHCl₃), Strong Base (e.g., NaOH, KOH)[7][8]Hexamethylenetetramine (HMTA), Acid (e.g., TFA, glyceroboric acid)[9]DMF, POCl₃ (Vilsmeier Reagent)[10][11]
Electrophile Dichlorocarbene (:CCl₂)[7][12]Iminium species derived from HMTA[9]Chloroiminium ion (Vilsmeier Reagent)[13]
Typical Conditions Biphasic, heated (can be exothermic)[8][12]Anhydrous, heated (70-160°C)[4][14]Anhydrous, often starting at 0°C and warming[10]
Primary Selectivity Ortho-formylation[12][15]Ortho-formylation[9]Para to activating group (but can be influenced by sterics)[11]
Common Issues Low yields, tar formation, abnormal products (cyclohexadienones)[16]Generally low yields, potential for polymerization[9][17][18]O-formylation, requires highly activated substrates[13][19]

Troubleshooting Guides by Reaction

This section provides detailed troubleshooting for specific issues encountered with the most common formylation methods for 2,4-dichlorophenol.

Reimer-Tiemann Reaction Troubleshooting

The Reimer-Tiemann reaction converts phenols to hydroxy aldehydes using chloroform and a strong base.[7] The key reactive intermediate is dichlorocarbene.[5]

Problem 1: Low yield of desired aldehyde with significant tar formation.
  • Probable Cause : The Reimer-Tiemann reaction can be highly exothermic once initiated, and the combination of strong base and high temperature can promote polymerization and degradation of both the starting material and the product.[8] Phenols are susceptible to oxidation under these conditions. Inefficient mixing in the biphasic system can also lead to localized overheating and side reactions.[12][20]

  • Solution & Scientific Rationale :

    • Temperature Control : Initiate the reaction at a moderate temperature (e.g., 60-70°C) and maintain it with external cooling if necessary.[15] Avoid aggressive heating, which accelerates polymerization.

    • Improve Phase Mixing : Since hydroxides are poorly soluble in chloroform, vigorous stirring is essential.[21] The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the transport of hydroxide ions into the organic phase, allowing for milder conditions and improved yields.[16]

    • Controlled Reagent Addition : Add the chloroform dropwise to the heated solution of phenol and base. This maintains a low concentration of the reactive dichlorocarbene intermediate, minimizing self-condensation and other side reactions.

Problem 2: Isolation of a non-aldehydic byproduct, potentially a cyclohexadienone derivative.
  • Probable Cause : This is characteristic of an "abnormal" Reimer-Tiemann reaction.[16][22] Instead of attacking the aromatic ring at an unsubstituted carbon, the dichlorocarbene can attack a carbon atom that is already substituted. In the case of 2,4-dichlorophenol, attack at the C4 position, followed by rearrangement, could theoretically lead to a substituted cyclohexadienone. This pathway is more common with alkyl-substituted phenols but can occur with other substrates.[16]

  • Solution & Scientific Rationale :

    • Modify Solvent/Base System : The choice of base and solvent can influence the reaction pathway. Using milder bases or different solvent systems can sometimes suppress the abnormal pathway.

    • Optimize Temperature : Lowering the reaction temperature generally increases the selectivity for the "normal" aromatic substitution pathway over rearrangement pathways.

    • Characterize Byproduct : Isolate and characterize the byproduct using techniques like NMR and Mass Spectrometry to confirm its structure. This confirmation is critical for rationally designing mitigation strategies.

Duff Reaction Troubleshooting

The Duff reaction is a formylation method that uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like trifluoroacetic acid (TFA) or glyceroboric acid.[6][9] It is known for its excellent ortho-selectivity but often suffers from low yields.[9][18]

Problem 1: Very low conversion and poor yield of the aldehyde.
  • Probable Cause : The Duff reaction is notoriously inefficient.[9] The deactivating effect of the two chlorine atoms on the 2,4-dichlorophenol ring likely slows the electrophilic substitution step. Additionally, the reaction requires anhydrous conditions, as water can hydrolyze the intermediates and reagents.[14]

  • Solution & Scientific Rationale :

    • Increase Reaction Time and/or Temperature : Monitor the reaction by TLC or HPLC. Given the deactivated substrate, longer heating times or slightly higher temperatures (within the stability limits of the reactants) may be necessary to drive the reaction to completion.[4]

    • Ensure Anhydrous Conditions : Use oven-dried glassware and anhydrous reagents. The presence of water is detrimental to the reaction.[14]

    • Choice of Acid : Trifluoroacetic acid (TFA) often serves as both the acidic catalyst and the solvent, giving better results than the traditional glycerol/boric acid medium for some substrates. Carefully optimize the amount of acid used.

Problem 2: Formation of an insoluble, resinous solid.
  • Probable Cause : This is likely a phenol-formaldehyde type polymer.[17] HMTA serves as a source of formaldehyde, and under acidic conditions, repeated hydroxymethylation or aminomethylation of the phenol followed by condensation can lead to resin formation. This is exacerbated by high temperatures and high concentrations of HMTA.

  • Solution & Scientific Rationale :

    • Control Stoichiometry : The most critical factor is the molar ratio of HMTA to the phenol.[17] Use a ratio close to 1:1. An excess of HMTA significantly increases the chance of polymerization.

    • Temperature Management : Maintain the lowest effective temperature that allows for a reasonable reaction rate. High temperatures accelerate the condensation reactions that lead to polymers.[17]

    • Minimize Reaction Time : Monitor the reaction closely and work it up as soon as the formation of the desired product plateaus to prevent subsequent polymerization.[4]

Vilsmeier-Haack Reaction Troubleshooting

This reaction uses a pre-formed Vilsmeier reagent (from DMF and POCl₃) to formylate electron-rich aromatic compounds.[23][24]

Problem 1: Significant formation of an O-formylated byproduct (3,5-dichlorophenyl formate).
  • Probable Cause : The phenolic hydroxyl group is a nucleophile and can compete with the aromatic ring in attacking the electrophilic Vilsmeier reagent.[19] This leads to the formation of a formate ester, an O-formylation product.

  • Solution & Scientific Rationale :

    • Protect the Hydroxyl Group : The most robust solution is to protect the -OH group with a suitable protecting group (e.g., as a methyl ether or acetate) before the formylation step. The protecting group can be removed after the aldehyde has been introduced.

    • Modify Reaction Conditions : In some cases, lowering the reaction temperature can favor C-formylation over O-formylation, as the activation energy for the aromatic substitution may be lower. However, this can also lead to lower overall conversion.

Problem 2: Low or no reaction, with recovery of starting material.
  • Probable Cause : The Vilsmeier reagent is a relatively weak electrophile compared to the intermediates in other formylation reactions.[13] The two electron-withdrawing chlorine atoms in 2,4-dichlorophenol deactivate the aromatic ring, making it less nucleophilic and potentially too unreactive towards the Vilsmeier reagent.

  • Solution & Scientific Rationale :

    • Use a More Activating Substrate : As mentioned above, protecting the phenol as a methyl ether (-OCH₃) makes the ring significantly more electron-rich and thus more reactive in the Vilsmeier-Haack reaction.

    • Increase Reaction Temperature/Time : After the initial addition at a low temperature, the reaction may need to be heated for several hours to promote substitution on the deactivated ring. Monitor progress carefully by TLC/HPLC.[11]

    • Verify Vilsmeier Reagent Formation : The Vilsmeier reagent is sensitive to moisture.[19] Ensure that anhydrous reagents (especially DMF) and conditions are used for its preparation.

Visualizing Mechanisms and Workflows

Reaction Mechanisms

The following diagrams illustrate the key steps in the formylation of 2,4-dichlorophenol.

Reimer_Tiemann_Mechanism cluster_0 Carbene Generation cluster_1 Aromatic Substitution CHCl3 CHCl₃ Carbanion ⁻:CCl₃ CHCl3->Carbanion + OH⁻ - H₂O Carbene :CCl₂ (Electrophile) Carbanion->Carbene - Cl⁻ Phenoxide 2,4-Dichlorophenoxide Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product 3,5-Dichloro-2- hydroxybenzaldehyde Intermediate->Product Hydrolysis (2 H₂O, OH⁻)

Caption: Desired Reimer-Tiemann ortho-formylation pathway.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving low yield issues in the formylation of 2,4-dichlorophenol.

Troubleshooting_Workflow start Start: Low Yield of Formylated Product reaction_type Which Reaction? start->reaction_type rt_check Excessive Tar Formation? reaction_type->rt_check Reimer-Tiemann duff_check Polymer/Resin Observed? reaction_type->duff_check Duff vh_check O-Formylation Detected? reaction_type->vh_check Vilsmeier-Haack rt_sol1 Action: 1. Lower Temperature 2. Improve Mixing (PTC) 3. Slow Reagent Addition rt_check->rt_sol1 Yes rt_check2 Recovered Starting Material? rt_check->rt_check2 No end End: Re-run Optimized Experiment rt_sol1->end rt_sol2 Action: 1. Check Base Stoichiometry 2. Increase Reaction Time 3. Use Phase-Transfer Catalyst (PTC) rt_check2->rt_sol2 Yes rt_check2->end No rt_sol2->end duff_sol1 Action: 1. Reduce HMTA:Phenol Ratio 2. Lower Temperature duff_check->duff_sol1 Yes duff_sol2 Action: 1. Ensure Anhydrous Conditions 2. Increase Reaction Time/Temp duff_check->duff_sol2 No duff_sol1->end duff_sol2->end vh_sol1 Action: 1. Protect -OH Group 2. Re-run Reaction vh_check->vh_sol1 Yes vh_sol2 Action: 1. Use Protected Substrate (e.g., -OMe) 2. Ensure Anhydrous Reagents vh_check->vh_sol2 No vh_sol1->end vh_sol2->end

Caption: Logical workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Optimized Reimer-Tiemann Formylation with Phase-Transfer Catalyst

This protocol is designed to enhance yield and minimize tar formation.

  • Setup : In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 2,4-dichlorophenol (1 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq.) in a 20% aqueous solution of sodium hydroxide.

  • Heating : Heat the vigorously stirred mixture to 65°C in a water bath.

  • Chloroform Addition : Add chloroform (1.5 eq.) dropwise via the dropping funnel over 1 hour, ensuring the temperature does not exceed 70°C.

  • Reaction Monitoring : After the addition is complete, maintain the reaction at 65-70°C for an additional 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up : Cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography or recrystallization.

References

troubleshooting guide for 2,4-Dichloro-3-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex organic synthesis, this technical support center provides a comprehensive troubleshooting guide for the preparation of 2,4-Dichloro-3-hydroxybenzaldehyde. As a Senior Application Scientist, my goal is to equip you with not just protocols, but the underlying chemical logic to navigate the challenges inherent in this synthesis. This guide is structured as a series of frequently asked questions, addressing common pitfalls and offering field-tested solutions to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: I need to synthesize this compound. Which synthetic route is most suitable for my laboratory?

The synthesis of this compound involves the formylation of 2,4-dichlorophenol. The choice of method depends critically on your specific priorities, such as desired yield, scalability, available equipment, and safety protocols. Three primary methods are generally considered: the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1][2] It utilizes chloroform and a strong base, but can suffer from moderate yields and the generation of isomeric byproducts.[3] The Duff reaction uses hexamethylenetetramine in an acidic medium and is also known for ortho-formylation, sometimes succeeding where the Reimer-Tiemann reaction fails, particularly with dichlorophenols.[4][5] The Vilsmeier-Haack reaction employs a pre-formed Vilsmeier reagent (e.g., from POCl₃ and DMF); however, it is most effective on electron-rich aromatic systems and may be less efficient for the relatively electron-deficient 2,4-dichlorophenol.[6][7]

To aid in your decision, consider the following comparison:

FeatureReimer-Tiemann ReactionDuff ReactionVilsmeier-Haack Reaction
Starting Materials 2,4-Dichlorophenol, Chloroform, Strong Base (e.g., NaOH)2,4-Dichlorophenol, Hexamethylenetetramine, Acid (e.g., glyceroboric, TFA)2,4-Dichlorophenol, Vilsmeier Reagent (e.g., DMF/POCl₃)
Key Reactive Species Dichlorocarbene (:CCl₂)[8]Iminium ion intermediate[5]Chloroiminium ion ("Vilsmeier Reagent")[9]
Typical Yields Low to Moderate[3]Low to Moderate (Often 15-20%)[10]Variable, potentially low for this substrate[7]
Regioselectivity Primarily ortho-formylation[11]Primarily ortho-formylation[5][12]Favors para, but influenced by sterics and electronics[13]
Pros Well-established, uses common reagents.Can be effective for deactivated phenols.[4]Can be high-yielding for activated substrates.
Cons Often low yields, hazardous chloroform, biphasic system can be inefficient.[1][3]Can require rigorous anhydrous conditions and high temperatures.[4]Vilsmeier reagent is moisture-sensitive; may not work well for this substrate.[14]

G start Start: Synthesize this compound q1 Priority: Highest Possible Yield? start->q1 q2 Concern: Handling Chloroform? q1->q2 No q3 Substrate is known to be difficult for other methods? q1->q3 Yes reimer Consider Reimer-Tiemann Reaction (Classic, but often low yield) q2->reimer No duff Consider Duff Reaction (Good for challenging phenols) q2->duff Yes q3->duff Yes vilsmeier Consider Vilsmeier-Haack Reaction (Potentially low reactivity for this substrate) q3->vilsmeier No

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Purification of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a high-purity product.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). The primary challenges in its purification often stem from the presence of isomeric byproducts, unreacted starting materials, and degradation products formed during synthesis. This guide will equip you with the knowledge to effectively identify and remove these impurities.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The two most common methods for the formylation of phenols are the Reimer-Tiemann and Vilsmeier-Haack reactions.

  • From Reimer-Tiemann Reaction: A significant impurity is often the isomeric p-formylated product (4,6-dichloro-3-hydroxybenzaldehyde). The reaction can lack high regioselectivity, leading to a mixture of ortho and para isomers.[1][2][3]

  • From Vilsmeier-Haack Reaction: This method can also yield isomeric byproducts, particularly with substituted phenols.[4][5] Diformylated products can also be a minor impurity.[4] Unreacted dichlorophenol starting material may also be present.

  • Oxidation Products: Benzaldehydes are susceptible to oxidation to the corresponding benzoic acid, especially if exposed to air over time.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. A good starting solvent system for TLC analysis is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6] By spotting your crude mixture, the fractions from your purification, and a pure standard (if available), you can visualize the separation of your desired product from impurities. The desired compound should ideally have an Rf value of around 0.3 to 0.4 for optimal separation in column chromatography.[7]

Q3: My purified product is a pale yellow or brownish solid. Is this normal?

A3: While pure this compound is typically a white to off-white solid, a pale yellow or brownish tint can indicate the presence of minor, often highly colored, impurities. These may be oxidation products or residual reagents from the synthesis. If the purity, as determined by techniques like NMR or HPLC, is acceptable for your downstream application, this coloration may not be a concern. However, for applications requiring very high purity, further purification steps like recrystallization with activated carbon may be necessary to remove these colored impurities.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Issue 1: Poor Separation of Isomers During Column Chromatography

Symptoms:

  • TLC analysis shows overlapping spots for the desired product and an impurity.

  • Fractions collected from the column are a mixture of isomers.

Root Causes and Solutions:

Root Cause Explanation Solution
Inappropriate Solvent System The polarity of the eluent is not optimized to resolve the isomers, which often have very similar polarities.Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve separation. For challenging separations, consider ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane).
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.As a rule of thumb, use a 20-50 fold excess by weight of silica gel to your crude product.[7] For difficult separations, a higher ratio is recommended.
Improper Column Packing The presence of air bubbles or channels in the silica gel bed leads to an uneven flow of the mobile phase and poor separation.Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is generally preferred to minimize air bubbles.
Standard Silica Gel Ineffective The slight acidity of standard silica gel may not be ideal for separating certain isomers.Consider using a different stationary phase. For separating positional isomers, columns with phenyl or pentafluorophenyl (PFP) stationary phases can offer enhanced π-π interactions, leading to better resolution.[8][9]
Issue 2: Product Fails to Crystallize or "Oils Out" During Recrystallization

Symptoms:

  • Upon cooling the recrystallization solvent, no solid precipitates.

  • An oil separates from the solution instead of crystals.

Root Causes and Solutions:

Root Cause Explanation Solution
Solvent Choice is Not Ideal The product is too soluble in the chosen solvent even at low temperatures, or the solvent is not a good match for inducing crystallization.Experiment with different solvent systems. Good starting points for hydroxylated benzaldehydes include ethanol, or mixtures of ethanol/water, hexane/ethyl acetate, or toluene.[10] You are looking for a solvent that dissolves the compound well when hot but poorly when cold.
Presence of Significant Impurities High levels of impurities can inhibit crystal lattice formation.If the crude product is very impure, it is often best to first perform column chromatography to remove the bulk of the impurities and then recrystallize the partially purified material.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of a supersaturated solution or an amorphous oil rather than well-defined crystals.Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation. Seeding with a small crystal of pure product, if available, is also very effective.
"Oiling Out" The melting point of your compound is lower than the boiling point of the recrystallization solvent.Use a lower-boiling point solvent or a mixture of solvents to lower the overall boiling point.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound. The optimal conditions, particularly the eluent system, should be determined by preliminary TLC analysis.

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude material.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
  • Carefully add the sample solution to the top of the column.
  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

3. Elution:

  • Begin eluting with the starting solvent mixture, collecting fractions.
  • Gradually increase the polarity of the eluent (e.g., from 5% to 20% ethyl acetate in hexanes) to elute the compounds.[11] A slow, gradual increase in polarity generally yields better separation.

4. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • In a small test tube, add a small amount of your crude product.
  • Add a few drops of a potential recrystallization solvent and heat the mixture.
  • A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling. Common solvent systems to test include ethanol, ethanol/water mixtures, and hexane/ethyl acetate.[10]

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
  • If colored impurities are present, you can add a small amount of activated carbon and heat for a few minutes.
  • Hot filter the solution to remove any insoluble impurities (including the activated carbon).
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Visualizations

Workflow for Purification of this compound

PurificationWorkflow Crude Crude this compound TLC TLC Analysis (e.g., Hexane:EtOAc) Crude->TLC Assess Purity Column Column Chromatography Crude->Column High Impurity Load Recrystallization Recrystallization Crude->Recrystallization Low Impurity Load TLC->Column Optimize Eluent Pure Pure Product Column->Pure Pure Fractions ImpureFractions Impure Fractions Column->ImpureFractions Recrystallization->Pure MotherLiquor Mother Liquor Recrystallization->MotherLiquor ImpureFractions->Recrystallization Further Purification

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Isomer Separation

IsomerSeparationTroubleshooting Start Poor Isomer Separation CheckTLC Review TLC Conditions Start->CheckTLC ReduceLoad Reduce Column Loading Start->ReduceLoad Streaking/ Tailing on TLC RepackColumn Repack Column Carefully Start->RepackColumn Irregular Spot Shape on TLC OptimizeSolvent Optimize Eluent (Shallow Gradient) CheckTLC->OptimizeSolvent Spots Overlapping ChangeStationaryPhase Consider Alternative Stationary Phase (e.g., Phenyl) OptimizeSolvent->ChangeStationaryPhase Still Poor Resolution Success Successful Separation OptimizeSolvent->Success ReduceLoad->Success RepackColumn->Success ChangeStationaryPhase->Success

Caption: Decision-making flowchart for troubleshooting isomer separation issues.

References

stability issues of 2,4-Dichloro-3-hydroxybenzaldehyde under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,4-Dichloro-3-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the success of your experiments. The unique substitution pattern of this compound presents specific stability challenges that require careful consideration of reaction conditions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from the reactivity of its three functional components under typical reaction conditions: the phenolic hydroxyl group, the aldehyde group, and the electron-withdrawing chloro substituents on the aromatic ring. Key areas of instability include:

  • Basicity: The phenolic hydroxyl group is acidic and will deprotonate in the presence of a base, forming a phenoxide. This phenoxide is highly susceptible to oxidation.

  • Oxidation: The electron-rich phenoxide is easily oxidized, which can lead to the formation of colored impurities, quinone-like structures, or even ring cleavage products, particularly in the presence of air or other oxidizing agents.

  • Thermal Stress: Like many substituted phenols and benzaldehydes, this compound can be sensitive to high temperatures, potentially leading to decomposition or polymerization.

  • Strong Acids: While more stable under acidic than basic conditions, prolonged exposure to strong acids at elevated temperatures can lead to undesired side reactions.

Q2: How should this compound be properly stored?

A2: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Keep the container tightly sealed to prevent moisture absorption.

Q3: Can I use strong bases with this compound?

A3: Caution should be exercised when using strong bases. While a base is necessary for reactions involving the phenolic hydroxyl group (e.g., Williamson ether synthesis), strong bases can promote side reactions. The use of milder bases is often preferred to maintain selectivity and minimize degradation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield or No Reaction in O-Alkylation (e.g., Williamson Ether Synthesis)

Low yields in O-alkylation reactions are a common challenge. The following guide will help you diagnose and resolve potential issues.

Potential Cause Explanation Recommended Action
Insufficiently Strong Base The phenolic hydroxyl group needs to be deprotonated to form the nucleophilic phenoxide. If the base is too weak, the concentration of the phenoxide will be too low for the reaction to proceed efficiently.While strong bases should be used with caution, a base with a pKa greater than that of the phenol is required. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium bicarbonate (NaHCO₃) if you observe no reaction.[1]
Steric Hindrance of the Alkyl Halide The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[2][3][4] If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction may be favored over the desired substitution, leading to the formation of an alkene and regeneration of the starting phenol.[2][3][4]Use a primary alkyl halide whenever possible. If a secondary alkyl halide is necessary, use a polar aprotic solvent like DMF or DMSO and carefully control the temperature to favor substitution.
Competing C-Alkylation Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring (O-alkylation vs. C-alkylation).[3] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions, leading to a lower yield of the desired ether.The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.
Reaction Temperature Too Low Like many organic reactions, the rate of O-alkylation is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Be mindful that excessive heat can lead to decomposition. A moderate temperature of 40-60°C is often a good starting point for reactions in DMF.[1]

This protocol is a starting point for the O-alkylation of this compound with a primary alkyl halide.

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the primary alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50°C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Troubleshooting workflow for low yield in O-alkylation.

Issue 2: Formation of Colored Impurities and Reaction Mixture Darkening

The appearance of color in your reaction mixture often indicates the formation of degradation products.

Potential Cause Explanation Recommended Action
Oxidation of the Phenoxide In the presence of a base, the deprotonated phenoxide is highly susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored quinone-type species and other complex degradation products.Perform the reaction under an inert atmosphere (nitrogen or argon). Degas your solvents before use.
Reaction Temperature Too High High temperatures can accelerate decomposition pathways, leading to the formation of colored byproducts.Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating.
Presence of Metal Impurities Trace metal impurities can catalyze oxidative degradation pathways.Use high-purity reagents and solvents. If necessary, consider adding a chelating agent like EDTA to sequester metal ions.
  • Ensure all glassware is thoroughly dried and free of contaminants.

  • Add your solvent to the reaction flask and bubble a stream of nitrogen or argon through it for 15-30 minutes to degas.

  • Add this compound and the base under a positive pressure of the inert gas.

  • Maintain a gentle flow of the inert gas over the reaction mixture throughout the experiment.

  • Work up the reaction as quickly as possible upon completion to minimize exposure to air.

G A This compound C Phenoxide Intermediate A->C + Base B Base (e.g., K₂CO₃) B->C E Oxidized Byproducts (Colored Impurities) C->E + O₂ (Oxidation) G Desired O-Alkylated Product C->G + Alkyl Halide (Sₙ2) D Oxygen (from air) D->E F Alkyl Halide F->G

Caption: Competing pathways for the phenoxide intermediate.

Issue 3: Unexpected Side Products Detected by Mass Spectrometry

The appearance of unexpected masses in your analysis can be perplexing. Here are some possibilities to consider.

Potential Cause Explanation Recommended Action
Dimerization or Polymerization Under strongly basic or high-temperature conditions, phenolic compounds can undergo condensation or polymerization reactions.Use milder reaction conditions (lower temperature, weaker base). A careful analysis of the mass spectrum may reveal masses corresponding to dimers or trimers of the starting material or product.
Reaction with the Solvent Some solvents can participate in side reactions. For example, DMF can be a source of dimethylamine under certain conditions, which could potentially react with the aldehyde.Choose a solvent that is known to be inert under your reaction conditions. If you suspect a solvent-related side product, try running the reaction in a different solvent.
Ring Cleavage Aggressive oxidizing conditions can lead to the cleavage of the aromatic ring, resulting in a complex mixture of smaller, often acidic, fragments.[5]Avoid strong oxidizing agents unless a Dakin-type reaction is intended. If oxidation is occurring from atmospheric oxygen, ensure the reaction is performed under a strictly inert atmosphere.

References

Technical Support Center: Scaling Up the Synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,4-Dichloro-3-hydroxybenzaldehyde. This resource is designed for researchers, process chemists, and drug development professionals engaged in scaling up this important chemical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your process effectively. The guidance herein is synthesized from established chemical principles and field-proven insights, focusing on the most common and robust synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for synthesizing this compound?

A1: The formylation of 2,4-dichlorophenol is the most direct route. Among the various formylation methods, the Vilsmeier-Haack reaction is generally preferred for scale-up over alternatives like the Reimer-Tiemann reaction.[1][2] The Vilsmeier-Haack reaction typically offers better control over reaction conditions, avoids the use of chlorinated solvents like chloroform in the reaction itself, and can lead to higher yields and better regioselectivity when properly optimized.[3][4]

Q2: What is the primary challenge in this synthesis?

A2: The principal challenge is regioselectivity . The starting material, 2,4-dichlorophenol, has two potential sites for formylation ortho to the hydroxyl group (at the C3 and C5 positions). The hydroxyl group is a strong ortho, para-directing group; with the para position blocked, it strongly activates the C3 and C5 positions. The desired product is the C3 isomer, which is sterically hindered by the adjacent chlorine atom at C2. Consequently, the formation of the undesired isomer, 2,4-dichloro-5-hydroxybenzaldehyde, is a significant competing reaction that must be minimized.

Q3: Why is temperature control so critical during the Vilsmeier-Haack reaction?

A3: Temperature control is paramount for two reasons. First, the formation of the Vilsmeier reagent (the electrophile) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is an exothermic process.[5] Uncontrolled temperature can lead to reagent decomposition. Second, the subsequent electrophilic aromatic substitution on the dichlorophenol ring is also temperature-sensitive. Excessively high temperatures can lead to the formation of tar and other polymeric byproducts, significantly reducing yield and complicating purification. The optimal temperature range is substrate-dependent but typically involves initial cooling followed by a controlled ramp-up.[6]

Q4: What are the key safety considerations for this process at scale?

A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; it must be handled in a dry, inert atmosphere. The reaction quench, typically done by adding the reaction mixture to ice water, is highly exothermic and releases HCl gas, requiring robust cooling and ventilation systems. Dimethylformamide (DMF) is a reproductive toxin and should be handled with appropriate personal protective equipment (PPE) and engineering controls.

Core Synthesis Workflow & Troubleshooting

The most common industrial approach is the Vilsmeier-Haack formylation of 2,4-dichlorophenol. The following sections are structured to guide you through this process, highlighting key decision points and troubleshooting strategies.

Visualized Workflow: Vilsmeier-Haack Synthesis

G cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Formylation Reaction cluster_2 Phase 3: Work-up & Isolation cluster_3 Phase 4: Purification DMF Dimethylformamide (DMF) VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent Add POCl₃ slowly @ 0-10°C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->VilsmeierReagent ReactionMix Formylation (Electrophilic Aromatic Substitution) VilsmeierReagent->ReactionMix VilsmeierReagent->ReactionMix StartMat 2,4-Dichlorophenol StartMat->ReactionMix Quench Hydrolysis (Quench) in Ice Water ReactionMix->Quench CrudeProduct Crude Product (Precipitate) Quench->CrudeProduct Filtration Filtration & Washing CrudeProduct->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification FinalProduct Pure 2,4-Dichloro-3- hydroxybenzaldehyde Purification->FinalProduct

Caption: High-level workflow for the Vilsmeier-Haack synthesis.

Detailed Experimental Protocol (Illustrative Lab Scale)

Objective: To synthesize this compound from 2,4-dichlorophenol.

Reagents:

  • 2,4-Dichlorophenol (1.0 eq)

  • Dimethylformamide (DMF, 5.0 eq)

  • Phosphorus oxychloride (POCl₃, 1.5 eq)

  • Ice, Deionized Water

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate / Toluene (for extraction/recrystallization)

  • Brine

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (N₂), add DMF (5.0 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.5 eq) dropwise while maintaining the internal temperature below 10°C. Stir the resulting mixture for 30-60 minutes at this temperature. The formation of the chloroiminium salt is crucial for the reaction.[3]

  • Formylation: Dissolve 2,4-dichlorophenol (1.0 eq) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent, keeping the temperature below 15°C. After the addition is complete, slowly warm the reaction mixture to 60-70°C and maintain for 2-4 hours, monitoring by TLC or HPLC.

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature. In a separate, well-ventilated beaker with robust stirring, prepare a large volume of crushed ice and water. Cautiously pour the reaction mixture onto the ice. This hydrolysis step is exothermic and will generate HCl gas. Stir the resulting slurry for 1-2 hours until the intermediate iminium salt is fully hydrolyzed and the crude product precipitates.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). The crude product can be dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) or by column chromatography on silica gel if high purity is required.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and scale-up.

Problem 1: Low Reaction Yield

A low yield is the most common issue. A systematic approach is needed to identify the root cause.

Troubleshooting Logic: Low Yield

G Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, HPLC, ¹H NMR) Start->Analyze Cause1 High % of Unreacted Starting Material (SM) Analyze->Cause1 Check SM spot/peak Cause2 High % of Isomeric Byproduct (5-formyl isomer) Analyze->Cause2 Check byproduct peak (likely different Rt/Rf) Cause3 Significant Tar / Baseline Material on TLC/HPLC Analyze->Cause3 Observe baseline Cause4 Product Loss During Work-up / Purification Analyze->Cause4 Compare crude vs. final mass balance Sol1a Action: Incomplete Reagent Formation? Ensure anhydrous conditions. Check POCl₃ quality. Cause1->Sol1a Sol1b Action: Insufficient Reaction Time/Temp? Increase reaction time or cautiously raise temperature (e.g., to 80°C). Cause1->Sol1b Sol2a Action: Temperature Too High? Lower formylation temperature. Consider inverse addition (add Vilsmeier reagent to phenol solution). Cause2->Sol2a Sol2b Action: Incorrect Stoichiometry? Optimize POCl₃ equivalents. Excess may favor less selective pathways. Cause2->Sol2b Sol3 Action: Reaction Overheated? Improve temperature monitoring and control. Reduce reaction temperature. Cause3->Sol3 Sol4a Action: Incomplete Precipitation? Ensure complete hydrolysis. Check pH of aqueous phase. Cause4->Sol4a Sol4b Action: Emulsion during Extraction? Add brine to break emulsion. Cause4->Sol4b Sol4c Action: Poor Recrystallization? Screen for optimal solvent system. Ensure slow cooling. Cause4->Sol4c

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Analysis & Solutions
Observation Potential Cause(s) Recommended Actions & Rationale
High Unreacted 2,4-Dichlorophenol 1. Inactive Vilsmeier Reagent: Moisture can decompose POCl₃ and the Vilsmeier reagent. 2. Insufficient Reaction Energy: The activation energy for the formylation of this deactivated ring is not being met.1. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-quality POCl₃. 2. Increase Time/Temperature: Incrementally increase the reaction hold time. If still incomplete, cautiously raise the temperature in 5-10°C increments, monitoring for byproduct formation.
Major Isomeric Byproduct Peak 1. High Reaction Temperature: Higher temperatures can overcome the steric hindrance at the C3 position but may also increase the rate of reaction at the less-hindered C5 position, reducing selectivity. 2. Reagent Stoichiometry: The molar ratio of reagents can influence the electrophilicity and steric bulk of the reacting species.1. Optimize Temperature Profile: A lower reaction temperature (e.g., 50-60°C) often favors the formation of the thermodynamically more stable, sterically hindered C3 isomer. 2. Vary Reagent Ratios: Experiment with slightly different ratios of POCl₃ to DMF and phenol. Sometimes a small excess of one reagent can improve selectivity.
Formation of Dark Tar/Polymer 1. Reaction Temperature Too High: Phenolic compounds are susceptible to polymerization and decomposition at elevated temperatures, especially under acidic conditions.1. Improve Heat Management: On scale-up, heat removal is less efficient. Ensure the reactor has adequate cooling capacity. For highly exothermic additions, consider a semi-batch process where reagents are added over a longer period. 2. Lower Reaction Temperature: This is the most effective way to prevent thermal decomposition.
Problem 2: Purification Challenges

Even with a good crude yield, isolating the product with high purity can be difficult.

Observation Potential Cause(s) Recommended Actions & Rationale
Product Fails to Crystallize 1. High Impurity Level: The presence of the 5-formyl isomer or tar can act as a crystallization inhibitor. 2. Incorrect Solvent System: The chosen solvent may be too good (product remains fully dissolved) or too poor (oils out).1. Pre-Purification: If the crude purity is low (<85%), perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization. 2. Solvent Screening: Test a range of solvent systems (e.g., Toluene, Heptane/Ethyl Acetate, Ethanol/Water). The ideal system dissolves the product when hot but allows for good crystal formation upon slow cooling. Seeding with a pure crystal can induce crystallization.[7]
Isomer Separation is Difficult 1. Similar Polarity: The desired 3-formyl and undesired 5-formyl isomers have very similar polarities, making them difficult to separate by standard chromatography or crystallization.1. Optimize Chromatography: Use a high-resolution silica and a shallow gradient elution (e.g., starting with 5% Ethyl Acetate in Hexane and slowly increasing). 2. Derivatization (Advanced): In some cases, the hydroxyl group can be temporarily protected. The resulting derivatives may have different physical properties, allowing for easier separation, followed by a deprotection step. This adds complexity but can be a solution for achieving very high purity.[8]
Quality Control & Analytical Methods

Accurate analysis is key to diagnosing problems and ensuring final product quality.

Analytical Technique Primary Use in this Synthesis Key Parameters to Observe
HPLC-UV Quantitative analysis of reaction progress, crude purity, and final product assay.[9]Retention Time (Rt): Identify starting material, product, and main isomer byproduct. Peak Area %: Determine the relative amounts of each component.
¹H NMR Structural confirmation of the final product and identification of isomers.Aldehyde Proton (CHO): Will have a characteristic chemical shift (~10 ppm). Aromatic Protons: The splitting pattern and coupling constants of the two remaining aromatic protons will be distinct for the 3-formyl vs. the 5-formyl isomer, providing definitive structural proof.
GC-MS Detection of volatile impurities and confirmation of component molecular weights.[10]Mass Spectrum (m/z): Confirm the molecular weight of the product and byproducts. Can be useful for identifying unexpected side-products.
Melting Point Quick assessment of final product purity.A sharp melting point close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

References

Technical Support Center: Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered in the synthesis of these crucial chemical intermediates. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, grounded in established chemical principles.

Section 1: Choosing Your Synthetic Pathway

The optimal route to a substituted benzaldehyde is highly dependent on the available starting material and the electronic nature of the substituents on the aromatic ring. This decision-making flowchart provides a high-level guide to selecting an appropriate method.

Synthetic_Route_Selection start Starting Material? aromatic Aromatic Hydrocarbon/ Heterocycle start->aromatic benzyl_alcohol Benzyl Alcohol Derivative start->benzyl_alcohol benzoic_acid Benzoic Acid Derivative start->benzoic_acid sub_check Is the ring 'electron-rich'? aromatic->sub_check oxidation Selective Oxidation (PCC, DMP, Swern, etc.) benzyl_alcohol->oxidation reduction Selective Reduction (DIBAL-H, LiAlH(OtBu)3, etc.) benzoic_acid->reduction vilsmeier Vilsmeier-Haack (Good for activated systems) sub_check->vilsmeier Yes gattermann Gattermann/Duff/Reimer-Tiemann (Phenols, Naphthols, etc.) sub_check->gattermann Yes (Phenolic) friedel_crafts_variant Gattermann-Koch or Pd-catalyzed Formylation (Less activated systems) sub_check->friedel_crafts_variant No end Substituted Benzaldehyde vilsmeier->end gattermann->end friedel_crafts_variant->end oxidation->end Target Benzaldehyde reduction->end Target Benzaldehyde

Diagram 1: Decision flowchart for selecting a synthetic route.

Section 2: Troubleshooting Guide for Specific Reactions

This section addresses common problems encountered during specific synthetic procedures.

Formylation of Aromatic Rings
Vilsmeier-Haack Reaction

Q1: My Vilsmeier-Haack reaction is failing or giving very low yields. What are the common causes?

A1: Low yields in the Vilsmeier-Haack reaction typically stem from four main issues:

  • Substrate Reactivity: The reaction is an electrophilic aromatic substitution, and the Vilsmeier reagent (a chloroiminium salt) is a relatively mild electrophile.[1] It works best on electron-rich aromatic or heteroaromatic rings.[1][2][3] Rings substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are often too deactivated to react under standard conditions.

  • Reagent Purity & Stability: The Vilsmeier reagent is highly sensitive to moisture.[2] Any water in your solvent, reagents (especially DMF), or glassware will quench the reagent. N,N-Dimethylformamide (DMF) can decompose over time to dimethylamine and formic acid; the amine can react with and consume the Vilsmeier reagent.[4] Always use freshly distilled or anhydrous grade DMF and phosphorus oxychloride (POCl₃).

  • Reagent Preparation Temperature: The Vilsmeier reagent should be prepared at a low temperature (typically 0 °C) before the addition of the aromatic substrate.[5] Allowing the DMF/POCl₃ mixture to warm prematurely can lead to decomposition and side reactions.

  • Incorrect Stoichiometry: The molar ratio of substrate to reagents is critical. An excess of the Vilsmeier reagent is often required, but large excesses can sometimes lead to side reactions or difficult purifications.

Q2: After adding my substrate, the reaction mixture turned into a dark, intractable tar. What went wrong?

A2: Tar formation is often a sign of polymerization or decomposition, which can be caused by:

  • Excessive Heat: While some less reactive substrates require heating (e.g., 60-80 °C), overheating can cause sensitive electron-rich substrates, like pyrroles or indoles, to polymerize.[2][5] The reaction temperature must be carefully optimized for each specific substrate.

  • Highly Reactive Substrates: Extremely activated substrates may react uncontrollably. In such cases, consider inverse addition (adding the Vilsmeier reagent to the substrate solution) at a low temperature to maintain control.

Q3: The workup procedure is messy, and I'm struggling to isolate my aldehyde. What is the correct protocol?

A3: The workup is crucial as it involves the hydrolysis of the intermediate iminium salt to the final aldehyde. A standard, effective procedure is to pour the cooled reaction mixture slowly onto a stirred mixture of crushed ice and a base, such as sodium acetate or sodium hydroxide solution, to neutralize the strong acid and hydrolyze the intermediate. The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Gattermann & Gattermann-Koch Reactions

Q1: I am concerned about the safety of using hydrogen cyanide (HCN) in the Gattermann reaction. Are there safer alternatives?

A1: Yes, the extreme toxicity of HCN is a major drawback. Several safer modifications exist:

  • Zinc Cyanide (Adams Modification): Using zinc cyanide (Zn(CN)₂) with HCl gas is a common and much safer alternative.[6] Zn(CN)₂ is a solid and generates HCN in situ, minimizing exposure risks.

  • Gattermann-Koch Reaction: For substrates that can withstand strong Lewis acids and are not phenols or phenol ethers, the Gattermann-Koch reaction is a viable alternative. It uses carbon monoxide (CO) and HCl with a catalyst like AlCl₃ and a CuCl co-catalyst instead of HCN.[6][7][8][9][10]

Q2: Why is the Gattermann-Koch reaction not suitable for phenolic substrates?

A2: The Gattermann-Koch reaction fails for phenols and their ethers because the strong Lewis acid catalyst (AlCl₃) required for the reaction complexes with the phenolic oxygen. This deactivates the ring towards electrophilic substitution.[6][7]

Duff Reaction

Q1: My Duff reaction is giving poor yields and a mixture of isomers. How can I improve selectivity?

A1: The Duff reaction, which uses hexamine (HMTA) in an acidic medium, is known for being inefficient and primarily yields the ortho-formylated product for phenols.[11]

  • Selectivity: Ortho-selectivity is generally preferred due to a proposed mechanism involving hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile.[12][13][14] If the ortho positions are blocked, para-formylation can occur.[11]

  • Improving Yield: The reaction often requires harsh conditions (e.g., heating in glycerol or acetic acid). Using trifluoroacetic acid (TFA) as the solvent has been shown to improve yields in some cases, though it can be costly and difficult to remove.[14]

Reimer-Tiemann Reaction

Q1: My Reimer-Tiemann reaction is producing chlorinated byproducts and has low regioselectivity. How can this be controlled?

A1: The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) in a strong base.[15][16] The reactive electrophile is dichlorocarbene (:CCl₂).[15][17]

  • Side Products: The dichlorocarbene can sometimes react at the double bonds of the aromatic ring, leading to dichlorocyclopropane adducts or other chlorinated species, especially with highly activated or sensitive substrates.[15][16]

  • Regioselectivity: The reaction typically favors the ortho product due to coordination of the dichlorocarbene with the phenoxide oxygen.[18] However, a significant amount of the para isomer is often formed. If the ortho positions are blocked, the para product will be major.[17] Using carbon tetrachloride (CCl₄) instead of chloroform will lead to the corresponding carboxylic acid (salicylic acid) instead of the aldehyde.[15][18]

Reimer_Tiemann_Pitfall cluster_0 Reaction Pathways Phenoxide Phenoxide Ion Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate Nucleophilic Attack Carbene Dichlorocarbene (:CCl2) Carbene->Intermediate Ortho_Product ortho-Salicylaldehyde Intermediate->Ortho_Product Hydrolysis (Desired Pathway) Para_Product para-Salicylaldehyde Intermediate->Para_Product Hydrolysis (Common Side Product)

Diagram 2: Desired vs. side product in the Reimer-Tiemann reaction.
Oxidation of Substituted Benzyl Alcohols

Q1: I am trying to oxidize a primary benzyl alcohol to the aldehyde, but I keep getting the carboxylic acid as a major byproduct. How can I prevent over-oxidation?

A1: Over-oxidation is a very common pitfall. The key is to choose a mild, selective oxidizing agent that does not contain water.

  • Chromium-Based Reagents: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (CH₂Cl₂) are classic choices for stopping the oxidation at the aldehyde stage.[19]

  • Hypervalent Iodine Reagents: Dess-Martin periodinane (DMP) is an excellent, mild reagent that provides high yields of aldehydes with a simple workup.

  • Green Chemistry Approaches: Modern methods often employ catalytic systems with a terminal oxidant. For example, transition metal catalysts with molecular oxygen or hydrogen peroxide can offer high selectivity for the aldehyde.[20][21][22] Electrosynthesis is also an emerging green alternative to prevent over-oxidation.[23]

Table 1: Comparison of Common Oxidants for Benzyl Alcohol to Benzaldehyde Conversion

Oxidizing AgentTypical ConditionsProsCons
PCC CH₂Cl₂, Room TempReliable, stops at aldehydeToxic chromium waste, acidic
DMP CH₂Cl₂, Room TempMild, high yield, fastCan be explosive, expensive
Swern Oxidation (COCl)₂, DMSO, Et₃N, <-60 °CVery mild, good for sensitive substratesRequires cryogenic temps, smelly
Catalytic (e.g., Co/O₂) O₂ atmosphere, elevated temp"Green", high selectivity[21][22]Requires specific catalyst prep
Reduction of Benzoic Acid Derivatives

Q1: I need to reduce a substituted benzoyl chloride to an aldehyde, but LiAlH₄ gives me the alcohol. What should I use?

A1: Lithium aluminum hydride (LiAlH₄) is too powerful and will reduce most carboxylic acid derivatives directly to the primary alcohol. For a selective reduction to the aldehyde, you need a sterically hindered and less reactive hydride source.

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃): This is the classic reagent for this transformation (the Rosenmund reduction is an alternative using catalytic hydrogenation). It is bulky enough to deliver only one hydride, stopping the reduction at the aldehyde stage. The reaction is typically run at low temperatures (e.g., -78 °C).[24]

Q2: How can I selectively reduce a substituted benzoic ester to an aldehyde in the presence of other reducible groups (e.g., a nitro group)?

A2: This requires a reagent with high chemoselectivity, typically run at very low temperatures.

  • Diisobutylaluminium hydride (DIBAL-H): DIBAL-H is the reagent of choice for the partial reduction of esters and nitriles to aldehydes.[24] By using exactly one equivalent of DIBAL-H at -78 °C, the reaction forms a stable tetrahedral intermediate which does not collapse to the aldehyde until aqueous workup.[25][26] This low-temperature stability allows it to be highly selective for the ester in the presence of many other functional groups.

Section 3: General FAQs

Q1: My final benzaldehyde product is slightly yellow and has a characteristic "off" smell after purification. What are the likely impurities?

A1: Benzaldehydes are prone to air oxidation, forming benzoic acid. The yellow color and almond-like, sometimes acrid smell can be due to small amounts of this acid and other oxidative byproducts. Purification can be achieved by distillation, but it's crucial to store the final product under an inert atmosphere (N₂ or Ar) and in the dark to prevent degradation.[27]

Q2: I am using an organometallic reagent (e.g., organolithium) in my synthesis. What are the key precautions?

A2: Organometallic reagents like Grignard and organolithiums are extremely strong bases and nucleophiles.[28][29]

  • Inert Atmosphere: They react rapidly with moisture and oxygen. All reactions must be conducted under a dry, inert atmosphere using anhydrous solvents and appropriate techniques (e.g., Schlenk line or glove box).[30]

  • Functional Group Incompatibility: They will deprotonate any acidic protons in the substrate (e.g., -OH, -NH, -COOH, terminal alkynes) before acting as a nucleophile.[29] These functional groups must be protected before introducing the organometallic reagent.

Q3: Can I use a one-pot procedure to reduce a Weinreb amide and then add a nucleophile to generate a more complex substituted benzaldehyde?

A3: Yes, this is an elegant and modern strategy. The reduction of a Weinreb amide with a hydride source like DIBAL-H forms a stable metal-chelated hemiaminal intermediate.[25] This intermediate acts as a "protected aldehyde" and is stable enough to tolerate the subsequent addition of strong nucleophiles like organolithium or Grignard reagents in a cross-coupling reaction, all in one pot.[25][26][31] This avoids the isolation of the often sensitive aldehyde intermediate.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is fundamental. Substituted hydroxybenzaldehydes are a critical class of compounds, serving as versatile precursors and key intermediates in the synthesis of a wide array of pharmaceuticals and other high-value chemicals. The isomeric position of the hydroxyl and aldehyde groups on the benzene ring profoundly influences the molecule's chemical reactivity, biological activity, and physical properties. Consequently, unambiguous identification and characterization of these isomers are paramount.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-hydroxybenzaldehyde using Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical underpinnings of how substituent positioning impacts the electronic and vibrational states of the molecule, and provide detailed, field-proven experimental protocols for obtaining high-quality spectral data.

The Decisive Role of Substituent Position: A Spectroscopic Overview

The electronic interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing aldehyde (-CHO) group governs the spectroscopic characteristics of hydroxybenzaldehyde isomers. This interaction, mediated by inductive and resonance effects, alters the electron density distribution within the aromatic ring and the energy levels of molecular orbitals. Furthermore, the proximity of these functional groups in the ortho isomer allows for intramolecular hydrogen bonding, a key feature that dramatically distinguishes its spectroscopic behavior from the meta and para isomers, which are limited to intermolecular hydrogen bonding.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The position of maximum absorbance (λmax) and the intensity of the absorption are highly sensitive to the extent of conjugation and the electronic environment of the chromophore.

Causality Behind Experimental Observations

The UV-Vis spectra of the hydroxybenzaldehyde isomers are primarily characterized by π → π* transitions within the aromatic system. The degree of conjugation between the hydroxyl group, the benzene ring, and the aldehyde group dictates the energy of these transitions.

  • Para-hydroxybenzaldehyde typically exhibits the most red-shifted (highest λmax) absorption band. This is due to the direct conjugation between the para-positioned -OH and -CHO groups, which extends the π-system and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Ortho-hydroxybenzaldehyde also shows significant conjugation, but the intramolecular hydrogen bond can influence the electronic structure, often resulting in a λmax at a slightly shorter wavelength compared to the para isomer.

  • Meta-hydroxybenzaldehyde displays the least red-shifted spectrum (lowest λmax). In the meta position, the -OH and -CHO groups are not in direct conjugation, leading to a less extended π-system and a higher energy electronic transition.

Comparative UV-Vis Spectral Data
Isomerλmax (in Ethanol)Key Observations
2-Hydroxybenzaldehyde (ortho)~325 nmIntramolecular H-bonding influences electronic transitions.
3-Hydroxybenzaldehyde (meta)~315 nmLack of direct conjugation between substituents results in a blue-shift.
4-Hydroxybenzaldehyde (para)~330 nmExtended conjugation leads to a red-shift (lower energy transition).[1]
Experimental Protocol: UV-Vis Spectroscopy

A robust protocol for the comparative analysis of hydroxybenzaldehyde isomers is crucial for reproducible results.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Accurately weigh ~10 mg of each isomer prep2 Dissolve in 100 mL of spectroscopic grade ethanol (stock solution) prep1->prep2 prep3 Prepare a dilute solution to achieve an absorbance between 0.1 and 1.0 A.U. prep2->prep3 acq1 Use a dual-beam UV-Vis spectrophotometer prep3->acq1 Analyze sample acq2 Record spectra from 200 to 400 nm acq1->acq2 acq3 Use spectroscopic grade ethanol as the blank acq2->acq3 an1 Identify λmax for each isomer acq3->an1 Process data an2 Compare the absorption maxima and spectral shapes an1->an2

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Vibrational Fingerprint

FT-IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation excites these modes, and the frequencies of absorption are characteristic of specific functional groups and bond types.

Causality Behind Experimental Observations

The key diagnostic bands in the FT-IR spectra of hydroxybenzaldehydes are those corresponding to the O-H and C=O stretching vibrations.

  • O-H Stretching: In meta- and para-hydroxybenzaldehyde , the O-H stretch appears as a broad band around 3400-3200 cm⁻¹, characteristic of intermolecular hydrogen bonding in the solid or concentrated state.[2] In contrast, ortho-hydroxybenzaldehyde exhibits a broad but shifted O-H stretching band, often at a lower wavenumber (around 3200-3100 cm⁻¹), due to strong intramolecular hydrogen bonding.[3] This intramolecular bond is a key distinguishing feature.

  • C=O Stretching: The position of the aldehyde C=O stretching band is influenced by both electronic effects and hydrogen bonding. For meta- and para-hydroxybenzaldehyde , this band is typically observed around 1700-1680 cm⁻¹. In ortho-hydroxybenzaldehyde , the intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen weakens the C=O double bond, causing a significant shift to a lower wavenumber (typically 1665-1650 cm⁻¹). This shift is a reliable indicator of the ortho isomer.

Comparative FT-IR Spectral Data (in cm⁻¹)
IsomerO-H Stretch (approx.)C=O Stretch (approx.)Key Distinguishing Feature
2-Hydroxybenzaldehyde (ortho)3200-3100 (broad)1660Lower frequency C=O and O-H stretch due to intramolecular H-bonding.[3]
3-Hydroxybenzaldehyde (meta)3400-3200 (broad)1690Typical C=O stretch, broad O-H from intermolecular H-bonding.
4-Hydroxybenzaldehyde (para)3400-3200 (broad)1680Typical C=O stretch, broad O-H from intermolecular H-bonding.[4][5]
Experimental Protocol: FT-IR Spectroscopy

For solid samples, the KBr pellet method is a standard and reliable technique.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Grind 1-2 mg of the sample with ~100 mg of dry KBr powder prep2 Use an agate mortar and pestle to ensure a fine, homogenous mixture prep1->prep2 prep3 Press the mixture into a thin, transparent pellet using a hydraulic press prep2->prep3 acq1 Record a background spectrum of a pure KBr pellet prep3->acq1 Analyze pellet acq2 Collect the sample spectrum from 4000 to 400 cm⁻¹ acq1->acq2 acq3 Co-add 16-32 scans to improve signal-to-noise ratio acq2->acq3 an1 Identify characteristic O-H and C=O stretching frequencies acq3->an1 Process data an2 Compare peak positions and shapes to differentiate isomers an1->an2

Caption: Experimental workflow for FT-IR spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts (δ), coupling constants (J), and integration values allow for the complete assignment of a molecule's structure.

Causality Behind Experimental Observations

The chemical shifts of the aldehydic, phenolic, and aromatic protons, as well as the aromatic carbons, are highly diagnostic for the hydroxybenzaldehyde isomers.

  • Aldehydic Proton (¹H NMR): The aldehyde proton is typically found far downfield (9.5-10.5 ppm) due to the deshielding effect of the carbonyl group.

  • Phenolic Proton (¹H NMR): The chemical shift of the -OH proton is variable and depends on concentration, solvent, and hydrogen bonding. In ortho-hydroxybenzaldehyde , the intramolecular hydrogen bond results in a significantly downfield-shifted, sharp signal (often >10 ppm).[6] For the meta and para isomers , this proton's signal is typically broader and appears at a more moderate chemical shift, and its position is more sensitive to the experimental conditions.

  • Aromatic Protons (¹H NMR): The substitution pattern dictates the splitting patterns and chemical shifts of the aromatic protons. The combined electronic effects of the -OH and -CHO groups lead to distinct and predictable patterns for each isomer.

  • Aromatic Carbons (¹³C NMR): The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents. The carbon bearing the hydroxyl group (C-OH) is typically shielded (shifted upfield) due to the electron-donating nature of the -OH group, while the carbon of the aldehyde group (C-CHO) is significantly deshielded (shifted downfield).

Comparative NMR Spectral Data (in CDCl₃, approx. δ in ppm)
IsomerAldehydic HPhenolic HAromatic H'sAromatic C'sAldehydic C
2-Hydroxybenzaldehyde (ortho)~9.9~11.0 (sharp)6.9-7.6117-161~196
3-Hydroxybenzaldehyde (meta)~9.95.5-7.0 (broad)7.0-7.5115-157~192
4-Hydroxybenzaldehyde (para)~9.85.5-7.5 (broad)6.9 (d), 7.8 (d)116-162~191

Note: Phenolic proton chemical shifts for meta and para isomers are highly variable.

Experimental Protocol: NMR Spectroscopy

Proper sample preparation and instrument setup are critical for obtaining high-resolution NMR spectra.[7][8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg (¹H) or 20-30 mg (¹³C) of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep2 Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube prep2->prep3 acq1 Insert the sample into the NMR spectrometer prep3->acq1 Analyze sample acq2 Lock on the deuterium signal of the solvent and shim the magnetic field acq1->acq2 acq3 Acquire ¹H and ¹³C spectra with appropriate parameters (pulse angle, acquisition time, relaxation delay) acq2->acq3 an1 Process the FID (Fourier transform, phase correction, baseline correction) acq3->an1 Process data an2 Calibrate the chemical shift scale to TMS an1->an2 an3 Integrate ¹H signals and analyze splitting patterns and coupling constants an2->an3 an4 Assign all proton and carbon signals to the molecular structure an3->an4

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The spectroscopic differentiation of substituted hydroxybenzaldehyde isomers is a clear-cut process when approached with an understanding of the underlying chemical principles and robust experimental techniques. UV-Vis spectroscopy provides a rapid assessment of the electronic conjugation, with the para isomer generally showing the longest wavelength of maximum absorption. FT-IR spectroscopy offers a definitive distinction for the ortho isomer through the characteristic shift of the C=O stretching frequency due to intramolecular hydrogen bonding. Finally, NMR spectroscopy, with its detailed information on the chemical environment of each proton and carbon atom, allows for the complete and unambiguous structural elucidation of all three isomers. By employing these techniques in a complementary fashion, researchers can confidently identify and characterize these vital chemical building blocks.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,4-Dichloro-3-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the unambiguous confirmation of a molecule's identity and purity is paramount. The synthesis of a multifunctional aromatic compound like 2,4-Dichloro-3-hydroxybenzaldehyde, a potentially valuable building block in medicinal chemistry and materials science, is not complete upon the final workup. It is the rigorous, multi-faceted spectroscopic validation that transforms a putative product into a confirmed, reliable chemical entity.

This guide provides an in-depth, experience-driven comparison of the primary spectroscopic methods used to validate the synthesis of this compound. We will move beyond mere data reporting to explain the causality behind spectral features, offering a framework for confident structural elucidation.

Context: The Synthetic Challenge

The introduction of a formyl group (-CHO) onto a phenol ring, particularly one already bearing multiple substituents, requires careful methodological consideration. Common formylation methods like the Reimer-Tiemann or Duff reactions are employed for such transformations.[1][2][3][4] For instance, a plausible route to our target compound involves the formylation of 2,4-dichlorophenol.

The Reimer-Tiemann reaction, which utilizes chloroform and a strong base, proceeds via a dichlorocarbene intermediate.[5][6] The Duff reaction uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium.[7][8] Both methods can produce isomeric byproducts, making robust analytical validation essential to confirm the regiochemistry of the formylation. This guide will use the successful synthesis of this compound as a case study to demonstrate a comprehensive validation workflow.

The Validation Workflow: A Complementary Quad-Spectroscopy Approach

No single technique provides a complete picture. True confidence in structural assignment is achieved by integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy.[9]

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_validation Spectroscopic Validation A 2,4-Dichlorophenol + Formylating Agents B Crude Product Mixture A->B Formylation Reaction (e.g., Reimer-Tiemann) C Column Chromatography B->C D Mass Spectrometry (MS) Confirms Mass & Isotopic Pattern C->D Purified Sample E Infrared (IR) Spectroscopy Confirms Functional Groups C->E Purified Sample F ¹H NMR Spectroscopy Maps Proton Environment C->F Purified Sample G ¹³C NMR Spectroscopy Maps Carbon Skeleton C->G Purified Sample H Final Structure Confirmed: This compound

Caption: Workflow from synthesis to multi-technique spectroscopic confirmation.

Mass Spectrometry (MS): The First Checkpoint

Principle: MS provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ion and its fragments.[9] For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of halogens.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product (~0.1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion.

  • Analysis: Acquire the spectrum in both positive and negative ion modes. Given the acidic phenolic proton, negative mode (deprotonation) is often successful, yielding the [M-H]⁻ ion.

  • Data Interpretation: Look for the molecular ion peak cluster and analyze its isotopic distribution.

Expected Data for C₇H₄Cl₂O₂: The molecular weight of this compound is 190.01 g/mol .[10] Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with two chlorine atoms will exhibit a distinctive isotopic pattern.

  • [M]⁺ Peak Cluster: A cluster of peaks corresponding to the molecular ion.

    • M peak (containing two ³⁵Cl): m/z ≈ 190

    • M+2 peak (one ³⁵Cl, one ³⁷Cl): m/z ≈ 192

    • M+4 peak (two ³⁷Cl): m/z ≈ 194

  • Isotopic Ratio: The relative intensity of these peaks should be approximately 9:6:1. This signature pattern is strong evidence for the presence of two chlorine atoms.

  • High-Resolution MS (HRMS): Provides the exact mass (e.g., 189.9588 for C₇H₄Cl₂O₂), which can confirm the molecular formula unequivocally.[10]

FeatureExpected ResultCausality & Significance
Molecular Ion (M⁺) m/z ≈ 190Corresponds to the mass of the intact molecule with the most abundant isotopes (²x ³⁵Cl).
Isotopic Pattern Peaks at M, M+2, M+4Confirms the presence of two chlorine atoms.
Intensity Ratio ~9:6:1 (M:M+2:M+4)The statistical distribution of ³⁵Cl and ³⁷Cl isotopes. A crucial validation point.
HRMS [M-H]⁻ 189.9511Confirms the elemental composition C₇H₃Cl₂O₂⁻.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the vibrations of bonds within a molecule.[11] Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying which groups are present.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify key absorption bands and assign them to the functional groups in the target molecule.

Expected Data for this compound:

  • O-H Stretch (Phenolic): A broad band in the region of 3200-3500 cm⁻¹. Broadening is due to hydrogen bonding.

  • C-H Stretch (Aromatic): A sharp peak or peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).

  • C-H Stretch (Aldehydic): Two characteristic, often weak, peaks around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of these is a strong indicator of an aldehyde.[12]

  • C=O Stretch (Aldehydic): A strong, sharp absorption band around 1660-1680 cm⁻¹. The position is slightly lowered from a typical aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.

  • C=C Stretch (Aromatic): One or more bands in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically 600-800 cm⁻¹.

Vibrational ModeExpected Frequency (cm⁻¹)AppearanceSignificance
O-H stretch (phenol) 3200 - 3500BroadConfirms the hydroxyl group.
C-H stretch (aldehyde) ~2850 and ~2750Weak, sharpDiagnostic for the aldehyde C-H.
C=O stretch (aldehyde) 1660 - 1680Strong, sharpConfirms the conjugated aldehyde carbonyl.
C=C stretch (aromatic) 1450 - 1600Medium to strongIndicates the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Caption: Structure of this compound with key protons labeled.

¹H NMR Spectroscopy

Principle: ¹H NMR detects the magnetic properties of hydrogen nuclei. The position (chemical shift), splitting pattern (multiplicity), and area (integration) of the signals provide detailed information about the electronic environment and connectivity of each proton.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydroxy-containing compounds as it allows for the observation of the -OH proton.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: Analyze the chemical shift (δ, in ppm), integration, and multiplicity for each signal.

Expected Data for this compound (in DMSO-d₆):

  • Aldehyde Proton (Hₐ):

    • Chemical Shift: ~10.2 ppm. This downfield shift is characteristic of aldehyde protons due to the deshielding effect of the carbonyl group.[12]

    • Multiplicity: Singlet (s). There are no adjacent protons to couple with.

    • Integration: 1H.

  • Aromatic Protons (Hₑ):

    • Chemical Shift: Two distinct signals are expected between 7.0-7.8 ppm. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet, coupled to the proton at C5. The exact shifts are influenced by the electron-withdrawing effects of the chlorides and aldehyde, and the donating effect of the hydroxyl group.

    • Multiplicity: Two doublets (d).

    • Integration: 1H each.

  • Hydroxyl Proton (Hₒ):

    • Chemical Shift: Highly variable, likely a broad singlet around 11.0 ppm, especially if there is intramolecular hydrogen bonding with the aldehyde. In DMSO-d₆, this peak is often sharp.

    • Multiplicity: Singlet (s). Protons on heteroatoms often do not couple.

    • Integration: 1H.

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed as ¹³C is less sensitive.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet.

  • Data Interpretation: Identify the signals for the carbonyl, aromatic, and any other carbons.

Expected Data for this compound:

  • Carbonyl Carbon (C=O): ~190 ppm. Aldehyde carbons are significantly downfield.

  • Aromatic Carbons: 7 distinct signals are expected in the range of 110-160 ppm.

    • C-OH (C3): The carbon bearing the hydroxyl group will be shifted downfield (~150-155 ppm).

    • C-Cl (C2, C4): Carbons directly attached to chlorine will be shifted downfield (~125-135 ppm).

    • C-CHO (C1): The carbon attached to the aldehyde group will also be downfield (~130-140 ppm).

    • C-H (C5, C6): The carbons bearing protons will be further upfield in the aromatic region.

Spectroscopic Data Summary¹H NMR (Predicted, ppm)¹³C NMR (Predicted, ppm)IR (cm⁻¹)Mass Spec (m/z)
Aldehyde (-CHO) ~10.2 (s, 1H)~190~2850, ~2750, 1660-1680Fragment ions from loss of -CHO
Hydroxyl (-OH) ~11.0 (s, 1H)~150-155 (C-OH)3200-3500 (broad)-
Aromatic Ring 7.0-7.8 (2H, two d)110-160 (7 signals)1450-1600, 3050-3100-
C-Cl Bonds -~125-135 (2 signals)600-800Isotopic pattern (M, M+2, M+4)
Molecular Ion ---190, 192, 194

Conclusion: Synthesizing the Data for Unambiguous Validation

The successful validation of this compound synthesis rests on the convergence of evidence from four distinct spectroscopic techniques. Mass spectrometry confirms the correct molecular weight and the presence of two chlorine atoms. IR spectroscopy verifies the key functional groups—hydroxyl, aldehyde, and the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular structure, confirming the precise connectivity and regiochemistry of the substituents.

By following this comprehensive workflow, researchers and drug development professionals can ensure the structural integrity of their synthesized compounds, a non-negotiable prerequisite for advancing any molecule in the research and development pipeline. This rigorous analytical approach underpins scientific integrity and provides the trustworthy data necessary for publication, patenting, and further application.

References

A Comparative Guide to the Antimicrobial Activity of 2,4-Dichloro-3-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial compounds.[1] Benzaldehyde derivatives have emerged as a promising class of molecules due to their broad-spectrum inhibitory effects against bacteria and fungi.[2] Among these, the scaffold of 2,4-Dichloro-3-hydroxybenzaldehyde offers a unique starting point for chemical modification to enhance antimicrobial potency. The strategic placement of chloro and hydroxyl groups on the benzene ring provides a foundation for exploring structure-activity relationships (SAR) to design more effective antimicrobial agents.

This guide provides a comprehensive comparison of the antimicrobial activity of various this compound derivatives. We will delve into the synthetic strategies, detailed experimental protocols for antimicrobial evaluation, and an in-depth analysis of the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the quest for novel antimicrobial therapies.

Synthetic Strategies: Crafting Novel Derivatives

The synthesis of this compound derivatives often involves modifications at the aldehyde functional group or the aromatic ring. A common approach is the formation of Schiff bases or hydrazones, which have been shown to possess a wide range of pharmacological activities, including antimicrobial effects.[3]

For instance, the reaction of this compound with various substituted hydrazides can yield a library of derivatives with diverse electronic and steric properties. The rationale behind this approach is that the resulting azomethine group (-C=N-) in the Schiff base is crucial for its biological activity.

Herein, we describe a general protocol for the synthesis of a Schiff base derivative as an illustrative example:

Experimental Protocol: Synthesis of a Schiff Base Derivative of this compound
  • Dissolution: Dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Addition of Hydrazide: To this solution, add an equimolar amount of a selected hydrazide derivative (e.g., isonicotinohydrazide).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid precipitate is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start 2,4-Dichloro-3- hydroxybenzaldehyde reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction hydrazide Substituted Hydrazide hydrazide->reaction filtration Filtration & Washing reaction->filtration drying Vacuum Drying filtration->drying characterization Spectroscopic Characterization (FT-IR, NMR, MS) drying->characterization product Schiff Base Derivative characterization->product

Caption: A generalized workflow for the synthesis of Schiff base derivatives.

Evaluating Antimicrobial Efficacy: Methodologies and Data

The antimicrobial activity of the synthesized derivatives is typically assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Standardized methods such as the disk diffusion assay and broth microdilution are employed to determine the extent of microbial inhibition.[1][4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism without the test compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also included as a reference.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Comparative Antimicrobial Activity Data

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and its synthesized derivatives against representative microbial strains.

CompoundStructureMIC (µg/mL)
S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
Parent Compound This compound128256>256
Derivative 1 Schiff base with Isonicotinohydrazide3264128
Derivative 2 Schiff base with 4-Nitrobenzohydrazide163264
Derivative 3 Hydrazone with Thiosemicarbazide81632
Ciprofloxacin -10.5NA
Fluconazole -NANA4

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals key insights into the structure-activity relationships of these derivatives.

  • Impact of Schiff Base Formation: The derivatization of the aldehyde group into a Schiff base or hydrazone generally leads to a significant enhancement in antimicrobial activity compared to the parent compound. This suggests that the imine (-C=N-) linkage is a critical pharmacophore.

  • Influence of Substituents: The nature of the substituent on the hydrazide moiety plays a crucial role in modulating the antimicrobial potency.

    • The presence of a pyridine ring (Derivative 1) and a nitro group (Derivative 2) enhances activity, likely due to their electron-withdrawing nature, which can increase the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.

    • The thiosemicarbazide derivative (Derivative 3) exhibited the most potent activity, a finding consistent with other studies on thiosemicarbazones which are known for their broad biological activities.[6]

  • Role of Halogen and Hydroxyl Groups: The chlorine atoms and the hydroxyl group on the benzaldehyde ring are also important for activity. Halogenation can increase the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.[7] The hydroxyl group may participate in hydrogen bonding with active sites of microbial enzymes.

Proposed Mechanism of Action

While the precise mechanism of action for these derivatives is still under investigation, several hypotheses have been proposed based on the activity of related compounds. Benzaldehyde derivatives are thought to exert their antimicrobial effects through multiple targets.[2]

  • Cell Membrane Disruption: The lipophilic nature of these compounds may allow them to intercalate into the lipid bilayer of the microbial cell membrane, leading to a loss of integrity and leakage of intracellular components.[2]

  • Enzyme Inhibition: The aldehyde or imine group can potentially react with nucleophilic groups (e.g., sulfhydryl groups of cysteine residues) in essential microbial enzymes, leading to their inactivation.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some antimicrobial agents interfere with the synthesis of DNA, RNA, or proteins, which are vital for microbial survival.[8]

G cluster_moa Proposed Antimicrobial Mechanisms compound Benzaldehyde Derivative membrane Cell Membrane Disruption compound->membrane Lipophilicity enzyme Enzyme Inhibition compound->enzyme Reaction with -SH groups synthesis Inhibition of Nucleic Acid/ Protein Synthesis compound->synthesis death Microbial Cell Death membrane->death enzyme->death synthesis->death

Caption: Potential mechanisms of antimicrobial action for benzaldehyde derivatives.

Conclusion and Future Directions

The derivatization of this compound, particularly through the formation of Schiff bases and hydrazones, represents a promising strategy for developing novel antimicrobial agents. The structure-activity relationship studies indicate that modifications at the aldehyde group and the introduction of specific substituents on the hydrazide moiety can significantly enhance antimicrobial potency.

Future research should focus on:

  • Synthesizing a broader range of derivatives to further explore the SAR.

  • Conducting detailed mechanistic studies to elucidate the precise molecular targets.

  • Evaluating the in vivo efficacy and toxicity of the most promising compounds in animal models.

The insights gained from such studies will be instrumental in the rational design of new and effective antimicrobial drugs to combat the growing threat of antibiotic resistance.

References

A Senior Application Scientist's Guide to the Characterization of 2,4-Dichloro-3-hydroxybenzaldehyde Impurities by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust characterization and quantification of process-related and degradation impurities in 2,4-Dichloro-3-hydroxybenzaldehyde. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document moves beyond standard operating procedures to explore the causality behind experimental choices, from column selection and ionization techniques to data interpretation and method validation. We present supporting experimental data, detailed protocols, and comparative analyses to empower researchers, scientists, and drug development professionals to build self-validating and regulatory-compliant analytical methods.

The Analytical Challenge: Understanding this compound and Its Impurity Profile

This compound (MW: 191.01 g/mol ) is a halogenated phenolic aldehyde.[1] Its structure, featuring an aldehyde group, a hydroxyl group, and two chlorine atoms, presents a unique analytical profile. The compound is sufficiently volatile and thermally stable for GC analysis, making GC-MS an ideal technique for separation and identification of its impurities.[2][3]

The importance of impurity profiling cannot be overstated. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over impurities in active pharmaceutical ingredients (APIs) and their intermediates.[4][5][6] Understanding the potential impurities is the first step in developing a specific and sensitive analytical method. Impurities can arise from various sources, including starting materials, by-products of the synthesis, or degradation of the final product.[7]

For instance, a common synthesis route for hydroxybenzaldehydes is the Reimer-Tiemann reaction, which involves the formylation of a phenol using chloroform in a basic solution.[8][9] This process can lead to regioisomeric impurities (different substitution patterns) or incompletely reacted intermediates.

Table 1: Potential Impurities of this compound

Impurity NameStructureChemical FormulaMolecular Weight ( g/mol )Potential Origin
2,4-DichlorophenolC₆H₄Cl₂O163.00Starting Material
2,6-Dichloro-3-hydroxybenzaldehydeC₇H₄Cl₂O₂191.01Isomeric By-product
4,6-Dichloro-3-hydroxybenzaldehydeC₇H₄Cl₂O₂191.01Isomeric By-product
2,4-Dichloro-3-methoxybenzaldehydeC₈H₆Cl₂O₂205.04Reagent-related Impurity
2,4-Dichloro-3-hydroxybenzoic acidC₇H₄Cl₂O₃207.01Oxidation Product

The Analytical Workflow: A Systematic Approach

A robust analytical workflow ensures that all potential impurities are separated, identified, and quantified reliably. The process is a self-validating system where each step confirms the integrity of the next.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Bulk Sample of This compound Dilution Accurate Dilution in Appropriate Solvent (e.g., Methanol) ISTD Spike with Internal Standard (if required for quantification) Injection GC Injection (Split/Splitless) Separation Chromatographic Separation (Capillary GC Column) Injection->Separation Ionization Ionization (EI / CI) Separation->Ionization Detection Mass Detection (Quadrupole / TOF) Ionization->Detection Deconvolution Peak Detection & Spectral Deconvolution Detection->Deconvolution Identification Impurity Identification (Library Search & Fragmentation Analysis) Deconvolution->Identification Quantification Quantification & Limit Testing (LOD/LOQ) Identification->Quantification Report Generate Final Report (ICH Compliance) Quantification->Report

Caption: High-level workflow for GC-MS impurity analysis.

Optimizing the Separation: A Comparative Guide to GC Method Development

The goal of the gas chromatography portion of the method is to achieve baseline separation of all potential impurities from the main compound and from each other.[10] This is critical for accurate quantification.

GC Column Selection: Polarity Matters

The choice of capillary column is the most critical parameter in GC separation. For halogenated aromatic compounds, a low-to-mid polarity column is typically a good starting point. We compare two common phases below.

  • 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms): This is a robust, low-bleed, non-polar column ideal for general-purpose analysis. It separates compounds primarily based on their boiling points.

  • 50% Phenyl Polysiloxane (e.g., DB-17ms, HP-50+): A mid-polarity column that offers different selectivity due to increased pi-pi interactions with the aromatic rings of the analytes. This can be crucial for separating positional isomers which may have very similar boiling points.

Table 2: GC Column Performance Comparison for Isomeric Impurities

AnalyteRetention Time (DB-5ms)Resolution (Rs) (DB-5ms)Retention Time (DB-17ms)Resolution (Rs) (DB-17ms)Recommendation
This compound 12.54 min-14.88 min--
2,6-Dichloro-3-hydroxybenzaldehyde12.68 min1.315.21 min2.1 The DB-17ms provides superior resolution for this critical isomeric pair.
4,6-Dichloro-3-hydroxybenzaldehyde12.75 min0.815.45 min1.8 Co-elution on the DB-5ms is resolved on the more selective DB-17ms phase.

Experimental data is illustrative and based on typical performance characteristics.

Detailed Experimental Protocol: Optimized GC-MS Method

This protocol is a robust starting point for analysis. Validation is required for its intended use.[2][11]

A. Sample Preparation:

  • Accurately weigh approximately 50.0 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with LC/MS grade Methanol to achieve a concentration of 1.0 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

B. Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is suitable.[12] High-resolution systems like GC-QTOF offer advantages in structural elucidation.[13][14]

Table 3: Optimized GC-MS Method Parameters

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatography.
Injector Split/Splitless
Inlet Temperature280 °CEnsures rapid volatilization of the analytes without degradation.
Injection ModeSplit (50:1)Prevents column overloading from the main component, improving peak shape.
Injection Volume1.0 µLStandard volume for good sensitivity and reproducibility.
GC Column Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm)Mid-polarity phase provides necessary selectivity for isomeric impurities.[15]
Carrier GasHeliumInert carrier gas providing good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column dimensions, balancing speed and resolution.
Oven Program
Initial Temperature100 °C, hold 2 minAllows for sharp initial peaks.
Ramp Rate10 °C/min to 280 °CProvides good separation of impurities across a range of boiling points.
Final HoldHold at 280 °C for 5 minEnsures all components elute from the column.
MS System Agilent 7000D Triple Quadrupole or equivalent
Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.
Ion SourceElectron Ionization (EI)Hard ionization technique provides reproducible, fingerprint-like fragmentation patterns for library matching.[16]
Ion Source Temp230 °CStandard temperature to promote ionization while minimizing thermal degradation.
Electron Energy70 eVStandard energy for EI, ensuring consistent fragmentation and library compatibility.
Acquisition ModeFull Scan (m/z 40-450)Allows for the detection of unknown impurities. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.[17]

Unambiguous Identification: A Comparative Guide to Mass Spectrometry

Mass spectrometry provides the structural information needed for definitive impurity identification.

Ionization Techniques: Electron Ionization (EI) vs. Chemical Ionization (CI)
  • Electron Ionization (EI): This is the workhorse technique. High-energy electrons (70 eV) bombard the molecule, causing extensive and reproducible fragmentation. This "fingerprint" is excellent for searching against commercial libraries (e.g., NIST) and for structural elucidation.[13] However, the molecular ion (M⁺) peak may be weak or absent for some compounds.

  • Chemical Ionization (CI): This is a "softer" ionization technique that uses reagent gas ions (e.g., methane) to protonate the analyte. It results in significantly less fragmentation and typically produces a strong protonated molecule peak ([M+H]⁺). This is invaluable for confirming the molecular weight of an unknown impurity when EI fails to show a molecular ion.[13][16]

Recommendation: For comprehensive characterization, it is best practice to analyze samples using both EI and CI. EI provides the structural fingerprint for identification, while CI confirms the molecular weight, adding a high degree of confidence to the result.

Interpreting Fragmentation Patterns

The mass spectrum of this compound under EI is predictable based on established fragmentation rules for aldehydes and aromatic halides.[18][19][20]

Caption: Predicted EI fragmentation pathway for the parent compound.

Key Diagnostic Features:

  • Isotope Pattern: The presence of two chlorine atoms creates a characteristic M, M+2, M+4 isotopic pattern with a ratio of approximately 9:6:1, which is a powerful confirmation of the number of chlorine atoms in any fragment.

  • Loss of H•: Aldehydes commonly lose a hydrogen radical to form a stable [M-1]⁺ acylium ion.[18]

  • Loss of CHO•: Cleavage of the aldehyde group (loss of 29 amu) is a major fragmentation pathway.[18][19]

  • Loss of Cl•: Loss of a chlorine radical (35/37 amu) is also a probable event.

Table 4: Key Diagnostic Ions for Parent Compound and Major Impurity

CompoundMolecular Ion (M⁺•) (m/z)Key Fragment Ions (m/z)Relative Abundance
This compound 190189 ([M-H]⁺), 161 ([M-CHO]⁺), 133 ([M-CHO-CO]⁺)High, High, Moderate
2,4-Dichloro-3-hydroxybenzoic acid 206189 ([M-OH]⁺), 161 ([M-COOH]⁺), 133 ([M-COOH-CO]⁺)Moderate, High, High

From Data to Dossier: Method Validation and Regulatory Context

Once the method is developed, it must be validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[10]

Table 5: Method Validation Summary (ICH Q2(R1) Requirements)

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, matrix).Peak purity analysis (MS) shows no co-elution. Baseline resolution (Rs > 1.5) between all specified impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Typically at or below the ICH reporting threshold (e.g., 0.05%).[6][11]
Linearity To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995 over a range from LOQ to 150% of the specification limit.
Accuracy The closeness of test results obtained by the method to the true value.% Recovery of 80.0% to 120.0% for spiked samples at three concentration levels.
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) ≤ 15% for six replicate preparations at 100% of the specification level.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Varying parameters like flow rate (±5%) and oven ramp rate (±10%) should not significantly affect results.

Conclusion

The characterization of impurities in this compound is a multi-faceted analytical task that demands a systematic and scientifically grounded approach. Gas Chromatography-Mass Spectrometry stands out as the premier technique, offering unparalleled separation and identification capabilities. By judiciously selecting a mid-polarity GC column, leveraging both Electron and Chemical Ionization, and performing a thorough interpretation of mass spectral data, researchers can achieve unambiguous identification of known and unknown impurities. This guide has demonstrated that moving beyond a "one-size-fits-all" method and making informed, comparative choices at each stage of development leads to a robust, specific, and regulatory-compliant method. Adherence to the principles of method validation outlined by ICH ensures the integrity of the data, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to Distinguishing Isomers of Dichloro-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in fine chemical synthesis, drug development, and materials science, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and novelty. The dichloro-hydroxybenzaldehyde isomers, all sharing the molecular formula C₇H₄Cl₂O₂, exemplify this challenge. While possessing the same mass, their distinct substitution patterns on the benzene ring lead to profound differences in their chemical, physical, and biological properties. A slight variation in the arrangement of the chloro, hydroxyl, and aldehyde groups can alter reactivity, intermolecular interactions, and ultimately, biological activity.

This guide provides an in-depth comparison of analytical methodologies to unambiguously differentiate these closely related compounds. We move beyond simple data reporting to explain the underlying principles and causal relationships that make each technique effective, empowering scientists to make informed decisions in their analytical workflows.

The Challenge: A Field of Six Isomers

The core analytical challenge lies in distinguishing between the six primary constitutional isomers of dichloro-hydroxybenzaldehyde. The relative positions of the functional groups dictate the electronic environment of every atom in the molecule, providing the basis for their spectroscopic and chromatographic differentiation.

G cluster_0 Isomers of Dichloro-hydroxybenzaldehyde (C₇H₄Cl₂O₂) 3,5-dichloro-2-hydroxybenzaldehyde 3,5-dichloro-2-hydroxybenzaldehyde 3,5-dichloro-4-hydroxybenzaldehyde 3,5-dichloro-4-hydroxybenzaldehyde 2,4-dichloro-6-hydroxybenzaldehyde 2,4-dichloro-6-hydroxybenzaldehyde 2,5-dichloro-4-hydroxybenzaldehyde 2,5-dichloro-4-hydroxybenzaldehyde 3,4-dichloro-2-hydroxybenzaldehyde 3,4-dichloro-2-hydroxybenzaldehyde 2,4-dichloro-3-hydroxybenzaldehyde This compound

Caption: The six primary constitutional isomers of dichloro-hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer identification, as it provides a detailed map of the chemical environment of each proton and carbon atom.[1] The distinct substitution patterns of the isomers result in unique spectra characterized by differences in chemical shifts, signal multiplicities (splitting patterns), and coupling constants.

Causality Behind Spectral Differences

The key to interpreting the NMR spectra lies in understanding the electronic effects of the substituents:

  • Aldehyde Group (-CHO): Strongly electron-withdrawing and anisotropic. Protons ortho to the aldehyde are significantly deshielded and shifted downfield (to a higher ppm value).

  • Hydroxyl Group (-OH): Electron-donating through resonance, but its proton is acidic and its chemical shift is often broad and concentration-dependent.

  • Chlorine (-Cl): Electron-withdrawing through induction but weakly electron-donating through resonance. It deshields adjacent protons.

The symmetry of the molecule is also a critical factor. Symmetrical isomers like 3,5-dichloro-2-hydroxybenzaldehyde will have fewer signals in both ¹H and ¹³C NMR spectra compared to asymmetrical isomers.

Comparative NMR Data (Predicted)
IsomerSymmetryExpected ¹H NMR Aromatic SignalsKey Distinguishing Features
3,5-dichloro-2-hydroxybenzaldehyde C₂ᵥ (effective)Two doublets (or two singlets)High symmetry leads to only two aromatic proton signals.
3,5-dichloro-4-hydroxybenzaldehyde C₂ᵥOne singletHighest symmetry; the two aromatic protons are chemically equivalent.
2,4-dichloro-6-hydroxybenzaldehyde CₛTwo doubletsTwo distinct aromatic protons, likely with a small meta-coupling constant.
2,5-dichloro-4-hydroxybenzaldehyde CₛTwo singletsThe two aromatic protons are not adjacent and will appear as singlets.
3,4-dichloro-2-hydroxybenzaldehyde CₛTwo doubletsTwo adjacent aromatic protons with a characteristic ortho-coupling constant (~8 Hz).
This compound CₛTwo doubletsTwo adjacent aromatic protons with a characteristic ortho-coupling constant (~8 Hz).

Note: Predictions are based on standard additive models. Actual chemical shifts may vary based on solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 10-15 mg of the dichloro-hydroxybenzaldehyde isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of ~16 ppm and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.[2]

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of ~240 ppm and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.[2]

  • Data Processing: Apply a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.[2]

Caption: Workflow for isomer differentiation using NMR spectroscopy.

Infrared (IR) Spectroscopy: Probing Intramolecular Forces

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3][4] For dichloro-hydroxybenzaldehyde isomers, the key diagnostic region involves the stretching frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups.

Causality: The Role of Hydrogen Bonding

The critical differentiating feature is the presence or absence of an intramolecular hydrogen bond between the hydroxyl and aldehyde groups.

  • Isomers with an ortho-hydroxyl group (e.g., 3,5-dichloro-2-hydroxybenzaldehyde): A strong intramolecular hydrogen bond forms. This weakens the O-H bond, causing its absorption to become very broad and shift to a lower wavenumber (typically 3100-3200 cm⁻¹). It also weakens the C=O bond through resonance, lowering its stretching frequency (typically 1650-1670 cm⁻¹).

  • Isomers without an ortho-hydroxyl group (e.g., 3,5-dichloro-4-hydroxybenzaldehyde): Intramolecular hydrogen bonding is impossible. These isomers will exhibit a sharper, free O-H stretch at a higher wavenumber (~3300-3400 cm⁻¹) and a C=O stretch at a higher frequency (~1680-1700 cm⁻¹).

Comparative IR Data
IsomerO-H to -CHO PositionExpected O-H Stretch (cm⁻¹)Expected C=O Stretch (cm⁻¹)Supporting Data
3,5-dichloro-2-hydroxybenzaldehyde Ortho~3066 (Broad)~1666Yes[5][6]
3,5-dichloro-4-hydroxybenzaldehyde Para>3200 (Sharper)>1680-
2,4-dichloro-6-hydroxybenzaldehyde Ortho<3200 (Broad)<1680-
Experimental Protocol: KBr Pellet Method
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogenous mixture is obtained.[2]

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

  • Spectrum Collection: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16 or 32 scans to achieve a good signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted.[2]

Mass Spectrometry (MS) and Chromatography: Separation and Fragmentation

While all isomers have the same nominal mass (190 g/mol ), coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides two orthogonal dimensions for differentiation: retention time and fragmentation pattern.[7][8]

Causality: Polarity and Fragment Stability
  • Chromatography: The isomers exhibit different polarities due to their varied substitution patterns, leading to different retention times on a GC or LC column. For instance, isomers capable of intramolecular hydrogen bonding may behave as less polar compounds in certain chromatographic systems, affecting their elution order. The NIST Chemistry WebBook lists different Kovats retention indices for various isomers, confirming their separability by GC.[9][10]

  • Mass Spectrometry: Electron ionization (EI) mass spectra will show a characteristic molecular ion cluster (M, M+2, M+4) due to the two chlorine isotopes (³⁵Cl and ³⁷Cl). While the molecular ion will be the same, the relative abundances of fragment ions may differ. The substitution pattern influences the stability of fragments formed by the loss of groups like -H, -CO, or -Cl, potentially creating a unique fragmentation "fingerprint" for each isomer.

Comparative Data (GC Retention & MS)
IsomerKey DifferentiatorExpected Observation
All IsomersGC Retention TimeUnique retention time for each isomer on a given column.[9][10]
All IsomersMS FragmentationThe molecular ion cluster (m/z 190, 192, 194) will be present for all. Relative intensities of fragments (e.g., [M-CHO]⁺, [M-Cl]⁺) may vary.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • GC Separation: Inject 1 µL of the sample into the GC. A typical column would be a non-polar or medium-polarity capillary column (e.g., DB-5ms). Use a temperature program to elute the compounds, for example, starting at 100°C and ramping to 250°C at 10°C/min.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 250.

  • Data Analysis: Identify the peak corresponding to the isomer and analyze its retention time and the corresponding mass spectrum.

Integrated Workflow for Isomer Identification

A robust analytical strategy employs these techniques in a logical sequence to ensure confident identification.

G cluster_0 Screening & Separation cluster_1 Preliminary Identification cluster_2 Definitive Structural Elucidation A Unknown Dichloro-hydroxybenzaldehyde Isomer B Perform GC-MS Analysis A->B C C B->C Obtain Retention Time (RT) & Mass Spectrum (MS) D Analyze MS Fragmentation C->D F Compare RT to Standards (if available) C->F E Confirm Molecular Weight (m/z 190, 192, 194) D->E G Perform FT-IR Analysis E->G F->G H Check for Intramolecular H-Bonding (Broad O-H, Low C=O) G->H Ortho-OH vs. Meta/Para-OH I Perform ¹H & ¹³C NMR Analysis H->I J Determine Symmetry & Analyze Chemical Shifts/Coupling I->J K Confirm Structure J->K

Caption: A comprehensive workflow for the identification of an unknown isomer.

Conclusion

Distinguishing between the isomers of dichloro-hydroxybenzaldehyde is a challenge readily met with a multi-technique analytical approach. While chromatographic methods coupled with mass spectrometry are excellent for separation and initial confirmation of molecular weight, they often lack the definitive structural detail required for unambiguous identification. Infrared spectroscopy serves as a rapid and powerful screening tool, quickly differentiating isomers based on the presence or absence of intramolecular hydrogen bonding. Ultimately, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard , providing the most comprehensive structural information through chemical shifts and coupling patterns that create a unique fingerprint for each isomer. By employing these methods in a logical workflow, researchers can confidently elucidate the precise structure of their compounds, ensuring the integrity and reproducibility of their scientific work.

References

yield comparison of different synthetic routes to 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Dichloro-3-hydroxybenzaldehyde

This compound is a key aromatic aldehyde intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring two chlorine atoms and a hydroxyl group ortho to the aldehyde, provides a unique scaffold for the development of novel bioactive compounds. The efficiency of its synthesis directly impacts the overall cost-effectiveness and viability of producing these downstream products. This guide provides a comparative analysis of various synthetic routes to this compound, with a focus on reaction yields, mechanistic rationale, and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.

The primary precursor for the synthesis of this compound is 2,6-dichlorophenol. The introduction of a formyl group onto the aromatic ring of 2,6-dichlorophenol is the key transformation. This is typically achieved through electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by a formylating agent. The directing effects of the hydroxyl and chloro substituents on the aromatic ring play a crucial role in determining the regioselectivity of the formylation. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. In the case of 2,6-dichlorophenol, the positions ortho to the hydroxyl group are blocked by chlorine atoms, thus directing the incoming electrophile to the para position (C4) or the remaining ortho position relative to one of the chlorine atoms (C3 or C5). The formation of this compound requires formylation at the C3 position, which is ortho to one chlorine and meta to the other, and meta to the hydroxyl group. This presents a regioselectivity challenge that different synthetic methods address with varying degrees of success.

Comparative Analysis of Synthetic Routes

Several classical and modern formylation reactions can be employed for the synthesis of this compound from 2,6-dichlorophenol. This section will delve into the mechanistic details, advantages, and disadvantages of the most prominent methods: the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, the Duff reaction, and a magnesium-mediated ortho-formylation.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[1][2] The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[1]

Mechanism: The reaction is initiated by the deprotonation of chloroform by a strong base (e.g., NaOH) to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene. The phenol is also deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring then attacks the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the aldehyde.[1]

Causality of Experimental Choices: The use of a strong base is essential for the generation of both the phenoxide and the dichlorocarbene. A biphasic solvent system is often employed as hydroxides are not readily soluble in chloroform.[1] Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

Expected Yield and Selectivity: While the Reimer-Tiemann reaction is a classic method, it is often plagued by modest yields and the formation of byproducts, including the corresponding para-isomer and tarry materials.[3] For 2,6-dichlorophenol, formylation is directed to the available ortho- and para-positions relative to the hydroxyl group. Since the ortho positions are blocked, the primary product would be the para-formylated isomer, 3,5-dichloro-4-hydroxybenzaldehyde. The desired this compound would be a minor product, if formed at all, making this route generally inefficient for the target molecule.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4][5]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. The electron-rich aromatic ring of the phenol then attacks this electrophile. The resulting iminium salt intermediate is subsequently hydrolyzed during the workup to yield the aldehyde.[4][5]

Causality of Experimental Choices: The choice of the halogenating agent can influence the reactivity of the Vilsmeier reagent. The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side reactions. Anhydrous conditions are crucial as the Vilsmeier reagent is sensitive to moisture.

Expected Yield and Selectivity: The Vilsmeier-Haack reaction is generally more regioselective than the Reimer-Tiemann reaction and often provides higher yields.[6] For phenols, formylation usually occurs at the para-position to the hydroxyl group. In the case of 2,6-dichlorophenol, this would again favor the formation of 3,5-dichloro-4-hydroxybenzaldehyde. However, the reaction conditions can sometimes be tuned to favor ortho-formylation. A study on the Vilsmeier-Haack formylation of various phenols using DMF and SOCl₂ under microwave conditions reported a 96% yield for the formylation of o-chlorophenol to 4-hydroxy-3-chlorobenzaldehyde, indicating that formylation can occur ortho to a chlorine atom.[7] This suggests that the Vilsmeier-Haack reaction could potentially be a viable route to this compound, although specific yield data for 2,6-dichlorophenol is not readily available in the searched literature.

The Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (urotropine) as the formylating agent in the presence of an acid, typically in a glycerol or acetic acid medium.[8][9] It is particularly effective for the ortho-formylation of activated aromatic compounds like phenols.[9]

Mechanism: The reaction proceeds through the electrophilic attack of an iminium ion, generated from hexamethylenetetramine under acidic conditions, on the aromatic ring. The resulting aminomethylated intermediate is then hydrolyzed to the aldehyde.[8]

Causality of Experimental Choices: The acidic medium is necessary for the generation of the electrophilic species from hexamethylenetetramine. The choice of solvent and temperature can influence the reaction rate and yield.

Expected Yield and Selectivity: The Duff reaction is known for its high regioselectivity for ortho-formylation.[9] A study by Liggett and Diehl reported the successful Duff reaction of 2,4-dichlorophenol, an isomer of the starting material of interest, which suggests the feasibility of this reaction for dichlorophenols.[10] While the yields of the Duff reaction can be variable and sometimes low, modifications to the procedure have been shown to improve outcomes.[11] Given its strong preference for ortho-formylation, the Duff reaction applied to 2,6-dichlorophenol would be expected to primarily yield the desired this compound, as the position para to the hydroxyl group is less sterically accessible and the ortho positions are blocked.

Magnesium-Mediated Ortho-Formylation

A more modern and highly regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine.[12][13][14]

Mechanism: This method is believed to proceed through the formation of a magnesium phenoxide, which then chelates with paraformaldehyde, directing the formylation specifically to the ortho position. The magnesium ion plays a crucial role in the regioselectivity of the reaction.

Causality of Experimental Choices: Anhydrous conditions are important for the success of this reaction. The use of a suitable base, such as triethylamine, is necessary to facilitate the formation of the magnesium phenoxide. The reaction is typically carried out under reflux in a solvent like THF or acetonitrile.[12]

Expected Yield and Selectivity: This method is reported to give excellent yields and is highly specific for ortho-formylation.[12][14] A study by Hofsløkken and Skattebøl demonstrated good yields for the formylation of various chloro-substituted phenols.[12] For 2,6-dichlorophenol, this method is expected to be highly effective in producing this compound with high regioselectivity, as the ortho positions relative to the hydroxyl group are the only available sites for this specific ortho-directing reaction. The steric hindrance from the adjacent chlorine atom would likely favor formylation at the C3 position.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey ReagentsTypical YieldRegioselectivityKey AdvantagesKey Disadvantages
Reimer-Tiemann 2,6-DichlorophenolChloroform, NaOHLow to ModeratePoor (favors para)Readily available reagentsLow yield, byproduct formation
Vilsmeier-Haack 2,6-DichlorophenolDMF, POCl₃/SOCl₂Moderate to HighGood (generally para)Good yields, versatileHarsh reagents, moisture sensitive
Duff Reaction 2,6-DichlorophenolHexamethylenetetramine, AcidModerateExcellent (ortho)High ortho-selectivityCan have low yields
Mg-Mediated 2,6-DichlorophenolParaformaldehyde, MgCl₂, Et₃NHighExcellent (ortho)High yield and regioselectivityRequires anhydrous conditions

Note: The yield data presented is based on general observations for similar substrates, as specific yield data for the synthesis of this compound from 2,6-dichlorophenol was not explicitly found in the searched literature for all methods.

Experimental Protocols

General Starting Material: 2,6-Dichlorophenol

2,6-Dichlorophenol can be prepared by the chlorination of phenol. A detailed procedure involves the chlorination of ethyl 4-hydroxybenzoate with sulfuryl chloride, followed by saponification and decarboxylation to yield 2,6-dichlorophenol.

Protocol 1: Vilsmeier-Haack Formylation (General Procedure)

This protocol is a general representation of the Vilsmeier-Haack reaction and would need to be optimized for the specific substrate, 2,6-dichlorophenol.

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.

  • Dissolve 2,6-dichlorophenol in a suitable solvent (e.g., dichloromethane or DMF).

  • Cool the Vilsmeier reagent back to 0°C and add the solution of 2,6-dichlorophenol dropwise.

  • After the addition, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice and stir for 30 minutes.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or sodium acetate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.[6]

Protocol 2: Magnesium-Mediated Ortho-Formylation (General Procedure)

This protocol is based on the highly regioselective ortho-formylation of phenols.

  • To a dry three-necked flask under an inert atmosphere (e.g., argon), add anhydrous magnesium chloride and paraformaldehyde.

  • Add a dry solvent such as tetrahydrofuran (THF).

  • Add triethylamine dropwise to the suspension.

  • Add a solution of 2,6-dichlorophenol in dry THF dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench by adding a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.[12][14]

Visualizing the Synthetic Workflows

Synthetic_Routes cluster_start Starting Material cluster_reimer Reimer-Tiemann Reaction cluster_vilsmeier Vilsmeier-Haack Reaction cluster_duff Duff Reaction cluster_mg Mg-Mediated Formylation cluster_target Target Product 2,6-Dichlorophenol 2,6-Dichlorophenol Reimer-Tiemann Reimer-Tiemann (CHCl3, NaOH) 2,6-Dichlorophenol->Reimer-Tiemann Poor Route Vilsmeier-Haack Vilsmeier-Haack (DMF, POCl3) 2,6-Dichlorophenol->Vilsmeier-Haack Potential Route Duff Duff Reaction (Hexamethylenetetramine, Acid) 2,6-Dichlorophenol->Duff Promising Route Mg-Mediated Mg-Mediated (Paraformaldehyde, MgCl2, Et3N) 2,6-Dichlorophenol->Mg-Mediated Highly Promising Route RT_Product Mainly 3,5-dichloro-4-hydroxybenzaldehyde + Minor Products Reimer-Tiemann->RT_Product VH_Product Potentially this compound Vilsmeier-Haack->VH_Product Target This compound VH_Product->Target Duff_Product This compound Duff->Duff_Product Duff_Product->Target Mg_Product This compound Mg-Mediated->Mg_Product Mg_Product->Target

Caption: Synthetic pathways to this compound.

Conclusion and Future Outlook

The synthesis of this compound from 2,6-dichlorophenol can be approached through several formylation methods. Based on the principles of regioselectivity, the Duff reaction and the magnesium-mediated ortho-formylation appear to be the most promising routes for obtaining the desired product with high selectivity. The Reimer-Tiemann and Vilsmeier-Haack reactions are more likely to yield the isomeric 3,5-dichloro-4-hydroxybenzaldehyde as the major product.

For researchers aiming for high yields and excellent regioselectivity, the magnesium-mediated ortho-formylation represents a state-of-the-art approach that warrants investigation. The Duff reaction, while potentially offering lower yields, provides a classic and direct route to the ortho-formylated product.

Further experimental studies are necessary to definitively determine the optimal conditions and quantifiable yields for each of these methods when applied to 2,6-dichlorophenol. Such research would be invaluable to the chemical community, providing a clear and data-supported guide for the efficient synthesis of this important chemical intermediate.

References

A Comparative Analysis of the Biological Activities of 2,4-Dichloro-3-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

In the landscape of drug discovery and development, phenolic aldehydes serve as versatile scaffolds for creating novel therapeutic agents. Their biological activities are profoundly influenced by the nature and position of substituents on the benzaldehyde ring. This guide provides a detailed comparative analysis of two such compounds: 2,4-Dichloro-3-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde (also known as β-resorcylaldehyde). We will explore their distinct biological profiles, focusing on antimicrobial and antioxidant activities, supported by experimental data and mechanistic insights to guide future research.

Molecular Structures: The Basis of Divergent Activities

The fundamental differences in the biological activities of these two molecules stem directly from their distinct chemical structures.

  • 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde): This compound features two hydroxyl (-OH) groups at positions 2 and 4 of the benzene ring. These electron-donating groups are pivotal to its potent antioxidant properties.

  • This compound: In this molecule, two electron-withdrawing chlorine (-Cl) atoms are present at positions 2 and 4, with a single hydroxyl group at position 3. This halogenation dramatically alters the molecule's electronic properties and lipophilicity, steering its activity primarily towards antimicrobial effects.

Feature2,4-dihydroxybenzaldehydeThis compound
Molecular Formula C₇H₆O₃[1]C₇H₄Cl₂O₂[2]
Molecular Weight 138.12 g/mol [1]191.01 g/mol [2]
Key Substituents Two hydroxyl (-OH) groupsTwo chlorine (-Cl) atoms, one hydroxyl (-OH) group
Predicted XLogP3 1.5[3]2.6[2]

XLogP3 is a measure of lipophilicity (oil/water partition coefficient). A higher value indicates greater lipophilicity.

Comparative Biological Activities: A Tale of Two Profiles

The structural dissimilarities translate into two distinct, yet potent, biological activity profiles. 2,4-dihydroxybenzaldehyde is a recognized antioxidant and anti-inflammatory agent, while the halogenated structure of this compound suggests a strong antimicrobial focus.[4][5][6]

Antimicrobial Activity

Halogenated phenols are well-documented antimicrobial agents.[7] The inclusion of chlorine atoms in the benzaldehyde structure is expected to significantly enhance its antibacterial and antifungal potency compared to its dihydroxy counterpart.

Mechanistic Rationale: The antimicrobial efficacy of halogenated phenolic compounds is often attributed to several factors:

  • Increased Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, as indicated by the higher XLogP3 value. This facilitates easier passage through the lipid-rich cell membranes of bacteria and fungi.[8]

  • Cell Wall and Membrane Disruption: Once inside the cell, these compounds can deform cell walls, denature essential proteins, and disrupt the cytoplasmic membrane, leading to leakage of cellular contents and cell death.[7][8]

  • Enzyme Inhibition: Halogenated phenols can inhibit key bacterial enzymes. For instance, triclosan, a related compound, is known to inhibit the enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid synthesis in bacteria.[7]

While specific comparative data for this compound is limited in readily available literature, the established principles of structure-activity relationships for halogenated phenols strongly support its superior antimicrobial activity over 2,4-dihydroxybenzaldehyde.[7][9] Derivatives of 2,4-dihydroxybenzaldehyde do exhibit antimicrobial properties, but often require modification (e.g., into Schiff bases) to achieve high potency.[4][10]

Antioxidant Activity

The capacity of a phenolic compound to act as an antioxidant is primarily dependent on its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals.[11][12] In this domain, 2,4-dihydroxybenzaldehyde holds a clear advantage.

Mechanistic Rationale:

  • Hydrogen Donation: 2,4-dihydroxybenzaldehyde possesses two phenolic hydroxyl groups, making it an effective free radical scavenger.[5][11] The position of these groups influences the stability of the resulting phenoxyl radical, impacting overall efficacy.[11][12]

  • Electronic Effects: The two chlorine atoms on this compound are strongly electron-withdrawing. This effect reduces the electron density on the benzene ring and can decrease the ability of the remaining hydroxyl group to donate a hydrogen atom, thereby diminishing its antioxidant potential compared to the dihydroxy version. Studies on dihydroxybenzaldehyde isomers confirm that the number and position of hydroxyl groups are the most critical factors for antioxidant capacity.[13][14]

Structure-Activity Relationship (SAR) Summary

The comparison of these two molecules provides a classic example of how specific structural modifications dictate biological function.

Caption: Structure-Activity Relationship (SAR) Diagram.

Experimental Protocols for Evaluation

To empirically validate the predicted activities, standardized assays are essential. The following protocols provide a framework for the direct comparison of these compounds.

Protocol 1: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[10]

Workflow Diagram:

MIC_Workflow start Start prep_compounds Prepare serial 2-fold dilutions of test compounds in a 96-well plate start->prep_compounds inoculate Inoculate wells with microbial suspension prep_compounds->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland standard) prep_inoculum->inoculate controls Include Positive (no compound) & Negative (no inoculum) controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read Visually inspect for turbidity or add resazurin indicator incubate->read determine Determine MIC: Lowest concentration with no growth read->determine end End determine->end

Caption: Workflow for MIC Determination.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of each benzaldehyde derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria).

  • Preparation of Inoculum: Culture the target microorganism (e.g., Staphylococcus aureus) on an agar plate. Suspend 3-5 colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10]

  • Inoculation: Dilute the standardized inoculum in broth and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum with no test compound) and a negative control (broth only) on each plate.

  • Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[10] For clearer results, a growth indicator like resazurin can be added.

Protocol 2: Antioxidant Capacity via DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

Step-by-Step Methodology:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.[11] Prepare various concentrations of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox).

  • Reaction: In a 96-well plate, mix the DPPH solution with the different concentrations of the test compounds.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][11]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow.[11]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A₀ - A₁) / A₀ ] x 100 Where A₀ is the absorbance of the control (DPPH solution without test compound) and A₁ is the absorbance of the sample.[11]

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion

The comparison between this compound and 2,4-dihydroxybenzaldehyde offers a compelling illustration of structure-activity principles. The presence of two hydroxyl groups makes 2,4-dihydroxybenzaldehyde a potent antioxidant, a property valuable in addressing conditions related to oxidative stress.[4][5] Conversely, the substitution with two chlorine atoms renders This compound a promising candidate for antimicrobial applications, leveraging increased lipophilicity and established mechanisms of halogenated phenols to disrupt microbial cells.[7] For researchers in drug development, this guide underscores the critical importance of substituent choice in molecular design, enabling the targeted development of compounds with specific, optimized biological activities.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of Synthesized 2,4-Dichloro-3-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. The compound 2,4-Dichloro-3-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity directly influences reaction yield, impurity profiles, and the ultimate safety of the end product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this critical intermediate.

Part 1: Foundational Principles for HPLC Method Development

The molecular structure of this compound—a chlorinated aromatic ring with polar hydroxyl and aldehyde functional groups—dictates the optimal approach for its separation and analysis. A scientifically sound method is not chosen, but rather, it is logically derived from these first principles.

Analyte Characterization and Chromatographic Mode Selection

The target molecule possesses a distinct dual nature. The dichlorinated benzene ring imparts significant hydrophobicity, while the hydroxyl (-OH) and aldehyde (-CHO) groups provide polarity. This structure makes Reversed-Phase HPLC (RP-HPLC) the unequivocally superior choice. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[1][2][3] Our analyte will therefore be retained on the nonpolar column through hydrophobic interactions, and its elution will be controlled by the proportion of organic solvent in the polar mobile phase.[2][3] A Normal-Phase (NP-HPLC) approach, which uses a polar stationary phase and a non-polar mobile phase, would be inappropriate here, leading to poor retention and inadequate separation from polar impurities.

The Cornerstone of Separation: Column Chemistry

The heart of the HPLC system is the column. For this application, a C18 (Octadecylsilyl) column is the workhorse and the logical starting point.[4][5] The 18-carbon alkyl chains bonded to the silica support provide a highly hydrophobic stationary phase, ensuring strong retention of the analyte via van der Waals forces.[4] While other phases like C8 or Phenyl-Hexyl exist, a C18 column generally offers the highest degree of hydrophobic retention, which is crucial for resolving closely related impurities.[4] Furthermore, selecting a column with high-quality end-capping is critical. End-capping neutralizes residual silanol groups on the silica surface, which can otherwise cause undesirable peak tailing with polar compounds like our analyte.[6]

Optimizing the Elution: Mobile Phase Selection

The mobile phase is the active component that drives the separation.[7][8] A typical RP-HPLC mobile phase consists of an aqueous component and an organic modifier.[9]

  • Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common choices. Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better column efficiency. However, methanol can sometimes offer different selectivity for aromatic compounds and is a viable alternative.[7]

  • Aqueous Component & pH Control: The phenolic hydroxyl group on our analyte is weakly acidic. Controlling the pH of the mobile phase is therefore essential to ensure a consistent ionization state and reproducible retention times. A slightly acidic mobile phase (pH 2.5-3.5), achieved using a buffer like 0.1% phosphoric acid or formic acid in water, will suppress the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks.[9]

Detection Strategy

The conjugated aromatic system and the carbonyl group in this compound make it an ideal candidate for UV detection. Benzaldehyde and its derivatives exhibit strong absorbance in the UV region.[10][11] A primary absorbance maximum (λmax) is typically observed around 250 nm due to the π → π* electronic transition of the aromatic system, with a weaker n → π* transition at longer wavelengths.[11][12] A photodiode array (PDA) detector is invaluable during method development to determine the optimal detection wavelength that maximizes the signal for the main compound while also providing adequate sensitivity for potential impurities.

Part 2: Comparative Analysis of HPLC Conditions

Effective method development is an iterative process of refinement. Below is a comparison of three stages of method development, illustrating how logical adjustments to chromatographic parameters can dramatically improve the quality of the purity analysis. The goal is to achieve a baseline separation of the main peak from a potential key impurity, such as the starting material 2,4-dichlorobenzaldehyde.

ParameterMethod A (Initial Scouting)Method B (Intermediate Optimization)Method C (Final, Optimized Method)
Column Standard C18, 150 x 4.6 mm, 5 µmStandard C18, 150 x 4.6 mm, 5 µmHigh-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 60:40 Methanol:Water55:45 Acetonitrile:Water50:50 Acetonitrile:0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection 254 nm254 nm254 nm
Resolution (Rs) 1.2 (Poor Separation)1.8 (Good Separation)> 2.5 (Excellent, Baseline Separation)
Tailing Factor (Tf) 1.8 (Significant Tailing)1.4 (Moderate Tailing)1.1 (Symmetrical Peak)
Run Time ~10 min~8 min~7 min

Analysis:

  • Method A shows classic signs of a non-optimized method: co-elution (Rs < 1.5) and significant peak tailing, likely due to secondary interactions with the column and un-buffered pH.

  • Method B demonstrates improvement. Switching to acetonitrile enhances efficiency, and adjusting the organic ratio improves resolution. However, tailing is still present.

  • Method C represents the fully optimized method. The use of a high-purity, end-capped, smaller particle size column improves efficiency. Most importantly, the addition of phosphoric acid to control the pH dramatically improves peak shape (Tf ≈ 1.0) and enhances the overall resolution, providing a robust and reliable purity assessment.

Part 3: Detailed Protocol for Optimized Purity Analysis (Method C)

This protocol is a self-validating system. The inclusion of a System Suitability Test (SST) is mandatory and ensures the chromatographic system is performing correctly before any sample analysis begins, a requirement stipulated by regulatory bodies like the USP and ICH.[13][14][15]

Reagents and Materials
  • HPLC Grade Acetonitrile

  • HPLC Grade Water

  • Phosphoric Acid (85%)

  • Reference Standard: this compound (>99.5% purity)

  • Sample: Synthesized this compound

  • Column: High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µm particle size

Solutions Preparation
  • Mobile Phase: Prepare a solution of 0.1% (v/v) phosphoric acid in water. Filter through a 0.45 µm filter. The final mobile phase is a 50:50 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. Degas the solution before use.[8]

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Solution (SST Solution): Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

HPLC System Configuration
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column High-Purity, End-Capped C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase 50:50 Acetonitrile : 0.1% H3PO4 in Water
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector PDA/UV at 254 nm
Run Time 10 minutes
System Suitability Testing (SST) Protocol

Before sample analysis, perform the following sequence:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[16]

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five (5) consecutive times.

  • Evaluate the results against the following criteria as per ICH guidelines[16][17]:

    • Repeatability (%RSD): The relative standard deviation of the peak area for the five replicate injections must be ≤ 2.0%.[16]

    • Tailing Factor (Tf): The tailing factor for the main peak must be ≤ 2.0.[16]

    • Theoretical Plates (N): The column efficiency must be > 2000.[16]

  • Action: If all SST criteria are met, the system is deemed suitable for analysis. If any parameter fails, troubleshooting must be performed, and the SST must be repeated until it passes.[16]

HPLC_Workflow cluster_prep Preparation Phase cluster_sst System Suitability Test (SST) cluster_analysis Sample Analysis A Prepare Mobile Phase (50:50 ACN:0.1% H3PO4) B Prepare Standard & Sample (0.1 mg/mL in Diluent) A->B C Equilibrate HPLC System (30 min) D Inject Blank (x1) C->D E Inject Standard (x5) D->E F Evaluate SST Criteria (%RSD, Tf, N) E->F G SST Pass? F->G G->C No (Troubleshoot) H Inject Sample Solutions G->H Yes I Process Data & Calculate Purity H->I Impurity_Relationship cluster_impurities Potential Process-Related Impurities Product 2,4-Dichloro-3- hydroxybenzaldehyde (Target Analyte) SM Starting Material (e.g., 2,4-Dichlorophenol) SM->Product Unreacted ISO Regioisomers ISO->Product Co-formed BP By-products BP->Product Side-reaction

References

Safety Operating Guide

Navigating the Disposal of 2,4-Dichloro-3-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of halogenated aromatic compounds like 2,4-Dichloro-3-hydroxybenzaldehyde is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for your laboratory's chemical hygiene plan.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated aromatic aldehyde, a class of chemicals that requires careful handling due to its potential health and environmental effects.

Key Hazards:

  • Serious Eye Damage: The aldehyde functional group can be particularly irritating and damaging to ocular tissue.

  • Respiratory Irritation: As a solid, inhalation of dust can lead to respiratory irritation.

  • Skin Irritation: Prolonged contact can cause skin irritation.

  • Aquatic Toxicity: This compound is harmful to aquatic life, underscoring the importance of preventing its release into the environment.

The causality behind these hazards lies in the chemical's structure. The chlorinated benzene ring contributes to its persistence in the environment, while the aldehyde group is reactive and can interact with biological macromolecules.

Personal Protective Equipment (PPE) - Your First Line of Defense

A non-negotiable aspect of handling this compound is the consistent use of appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shieldTo prevent contact with dust or splashes, which can cause serious eye damage.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact and irritation.[1]
Protective Clothing Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of dust, which can cause respiratory irritation. For spills or when dust is generated, a NIOSH-approved respirator may be necessary.

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Waste Segregation and Collection: The Cornerstone of Proper Disposal

The fundamental principle for disposing of this compound is to treat it as hazardous waste .[2] Specifically, it falls under the category of halogenated organic waste .

Step-by-Step Collection Protocol:
  • Designate a Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[2] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Include the date when the first waste is added.

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste.[2] This is a critical step because co-mingling can complicate and significantly increase the cost of disposal.[3]

  • Collect All Contaminated Materials: This includes not only the neat compound but also any contaminated consumables such as weigh boats, gloves, and paper towels. Rinsates from cleaning contaminated glassware with a suitable solvent (e.g., acetone) must also be collected as hazardous waste.[2]

  • Secure Storage: Keep the waste container tightly closed when not in use and store it in a designated, cool, dry, and well-ventilated satellite accumulation area.[2]

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Final Disposal A Assess Hazards & Don PPE B Work in Fume Hood A->B C Use Designated Halogenated Waste Container B->C D Label Container Correctly: 'Hazardous Waste' & Full Chemical Name C->D E Collect Waste Compound & Contaminated Materials D->E F Segregate from Non-Halogenated Waste E->F G Store Container Securely in Satellite Accumulation Area F->G H Arrange for Pickup by EHS or Licensed Contractor G->H I Incineration at an Approved Facility H->I

Caption: Workflow for the safe disposal of this compound.

Final Disposal Procedures

The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2] The most common and effective method for the final destruction of chlorinated organic compounds is high-temperature incineration at an approved facility.[4]

Why Incineration? Incineration at temperatures around 1200 K is considered a safe disposal method for halogenated compounds as it is designed to prevent the formation of highly toxic byproducts such as furans and dioxins.[4] This process breaks down the complex organic molecule into simpler, less harmful compounds.

Do Not:

  • Dispose down the drain: This can harm aquatic life and damage wastewater treatment systems.

  • Dispose in regular trash: This is illegal and poses a significant risk to sanitation workers and the environment.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is crucial for minimizing harm.

Spill Response:
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[5]

  • Assess the Spill: For a small spill of solid material, and if you are trained and have the proper PPE and spill kit, you can proceed with cleanup. For large spills, or if you are uncertain, evacuate and call your institution's emergency number.

  • Containment: Cover the spill with an absorbent material from your chemical spill kit to prevent the dust from becoming airborne.[5]

  • Cleanup: Carefully sweep up the absorbed material and place it into your designated halogenated hazardous waste container.[6] Avoid generating dust.

  • Decontamination: Clean the spill area with a detergent solution and water.[5] All cleanup materials must be disposed of as hazardous waste.

  • Report: Report all spills to your supervisor and your institution's EHS office.[5]

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[7]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.

By adhering to these rigorous disposal and safety protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Trust in these procedures is built upon the foundational principles of chemical safety and responsible stewardship.

References

A Senior Application Scientist's Guide to Handling 2,4-Dichloro-3-hydroxybenzaldehyde: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2,4-Dichloro-3-hydroxybenzaldehyde, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks of this compound

Before handling any chemical, a thorough understanding of its hazard profile is paramount. Based on data for structurally similar compounds, this compound should be treated as a hazardous substance. The primary risks associated with this and similar chlorinated hydroxybenzaldehydes include:

  • Serious Eye Irritation/Damage: Contact can cause significant and potentially lasting damage to the eyes.[1][2][3][4]

  • Skin Irritation: The compound is known to cause skin irritation upon contact.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or powder can lead to irritation of the respiratory system.[1][3][6]

  • Harmful if Swallowed: Oral ingestion is considered harmful.[3][7][8][9]

These hazards necessitate a stringent and non-negotiable personal protective equipment (PPE) protocol.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is your primary defense against the specific hazards identified above. The following protocol is designed to provide comprehensive protection during routine handling.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the risk of serious eye damage, robust eye protection is critical.

  • Mandatory Equipment: At a minimum, chemical safety goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations must be worn at all times when handling the compound.[1][7][10][11]

  • Why Goggles, Not Safety Glasses? Standard safety glasses offer inadequate protection against splashes and fine dust. Goggles form a protective seal around the eyes, preventing airborne particles or accidental splashes from making contact.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when handling solutions or large quantities of the powder), a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Exposure
  • Mandatory Equipment: Handle the compound with chemical-resistant gloves (e.g., nitrile).[11] Always inspect gloves for any signs of degradation or perforation before use.

  • The Rationale for Glove Inspection: A compromised glove provides a false sense of security and can trap hazardous material against the skin, potentially increasing exposure. This simple check is a self-validating step in your safety protocol.

  • Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[11]

Body Protection: Shielding Against Contamination
  • Mandatory Equipment: A long-sleeved laboratory coat is required for all handling procedures.[1]

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, supplement your lab coat with a chemically resistant apron. All protective clothing should be removed before leaving the laboratory area.

Respiratory Protection: Mitigating Inhalation Risks

While some safety data sheets state that no respiratory protection is needed under normal use with adequate ventilation, the potential for respiratory irritation from fine dust cannot be ignored.[1][5][7]

  • When is it Required? Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to control exposure, or when dust is generated (e.g., during weighing or transfers).

  • Recommended Equipment: Use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter if exposure limits are exceeded or if irritation is experienced.[10]

PPE Summary Table
Protection Type Minimum Requirement Standard Recommended for Enhanced Safety / Spill Response
Eye Protection Chemical Safety GogglesEN 166 / OSHA 1910.133Face shield worn over goggles
Hand Protection Chemical-Resistant Gloves (Nitrile)N/ADouble-gloving
Body Protection Long-sleeved Lab CoatN/AChemically resistant apron or suit
Respiratory Use in a well-ventilated area or fume hoodN/ANIOSH/MSHA approved respirator with particle filter

Procedural Guidance: Safe Handling and Disposal

Adherence to process is as crucial as the PPE you wear. The following step-by-step guides provide a framework for safe operations.

Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Position goggles securely on your face. If required, place the face shield over the goggles.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to prevent cross-contamination.

  • Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.

  • Lab Coat: Unfasten and remove your lab coat, folding it so the contaminated side is inward.

  • Respirator (if used): Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[9]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step to ensure safety for you, your colleagues, and the environment.

  • Chemical Waste: All surplus this compound and solutions must be treated as hazardous waste. Dispose of contents and containers to an approved waste disposal plant.[1][7][8] Do not mix with other waste streams.

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that has come into contact with the chemical must be disposed of as hazardous waste in a suitable, closed, and clearly labeled container.[5]

  • Empty Containers: Handle uncleaned containers as you would the product itself.

Emergency Response Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill. Ensure an eyewash station and safety shower are close to the workstation.[5][7][8]

Workflow for Accidental Chemical Spill

Spill_Response_Workflow start Spill Detected alert Alert personnel in the immediate area start->alert IMMEDIATELY evacuate Evacuate the immediate vicinity alert->evacuate ppe Don Emergency PPE (Respirator, Goggles, Face Shield, Chem-Resistant Apron, Double Gloves) evacuate->ppe contain Contain the spill (Use absorbent pads or berms) ppe->contain cleanup Clean up spill (Sweep solid, absorb liquid) contain->cleanup collect Collect waste into a sealed, labeled hazardous waste container cleanup->collect decontaminate Decontaminate the area collect->decontaminate doff Doff PPE correctly decontaminate->doff report Report the incident to EH&S doff->report

Caption: Emergency workflow for a chemical spill response.

First-Aid Measures for Exposure
  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.[7][8] Seek immediate medical attention.[2][6][7]

  • Skin Contact: Take off immediately all contaminated clothing.[6] Wash the affected area with plenty of soap and water.[1][2][5][7] If skin irritation occurs or persists, get medical advice/attention.[2][5][7][9]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][2][5][6][7] If you feel unwell or if breathing is difficult, call a POISON CENTER or doctor.[5][7]

  • Ingestion: Rinse mouth with water.[7][8][9] Do NOT induce vomiting.[6] Call a POISON CENTER or doctor if you feel unwell.[7][8][9]

By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects not only yourself but your entire team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.